5-Norbornene-2-methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMNWCHHXDUKFI-KJFJCRTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Norbornene-2-methanol, a versatile bicyclic alcohol widely utilized in polymer chemistry and organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its primary applications.
Core Properties and Identification
This compound is a bicyclic organic compound that exists as a mixture of endo and exo stereoisomers. The CAS registry number for the isomeric mixture is 95-12-5.[1] The exo isomer is also available commercially with the CAS number 13360-81-1.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below, providing a valuable resource for experimental planning and execution.
| Property | Value | Reference |
| CAS Number | 95-12-5 (mixture of endo and exo) | [1] |
| 13360-81-1 (exo isomer) | ||
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 97 °C at 20 mmHg | [2][3] |
| 200-205 °C at 760 mmHg (exo isomer) | ||
| Density | 1.027 g/mL at 25 °C | [3] |
| 1.030 g/mL at 25 °C (exo isomer) | ||
| Refractive Index (n20/D) | 1.500 | [3] |
| 1.499 (exo isomer) | ||
| Flash Point | 87 °C (188.6 °F) - closed cup | |
| 90.55 °C (195.0 °F) (exo isomer) | ||
| Solubility | Miscible with most common organic solvents; slightly soluble in hot water. | [3] |
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through a Diels-Alder reaction.[4][5][6] This [4+2] cycloaddition involves the reaction of cyclopentadiene (B3395910) with allyl alcohol.[2][3]
Experimental Protocol: Diels-Alder Cycloaddition
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Cyclopentadiene
-
Allyl alcohol (acryl alcohol)
-
Pressure reactor
Procedure:
-
Charge the pressure reactor with cyclopentadiene and allyl alcohol in a molar ratio of 1:2.4.[2][3]
-
Seal the reactor and heat the mixture to a temperature of 170-180 °C.[2][3]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
The resulting product is this compound. Purification can be achieved through distillation. The product typically has a boiling point of 82-83 °C at 10 mmHg.[2][3]
Expected Yield: Approximately 74%.[2][3]
Characterization: The product can be characterized by infrared (IR) spectroscopy, which will show characteristic absorption peaks at approximately 3500 cm⁻¹ (O-H stretching), 2930-2895 cm⁻¹ and 2880-2830 cm⁻¹ (C-H stretching), and 1200-1100 cm⁻¹ (C-O stretching).[2][3]
Below is a diagram illustrating the synthesis workflow.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Industry
This compound serves as a crucial monomer in the synthesis of various polymers. Its strained bicyclic structure makes it particularly suitable for ring-opening metathesis polymerization (ROMP).
Key applications include:
-
Polymer Modification: It is used as a monomer to modify condensation and addition polymers, enhancing properties such as thermal stability and mechanical strength for coatings and other materials.[2][3]
-
Copolymerization: Co-polymerization of this compound with olefins like ethylene, using heterogeneous silica-supported catalysts, has been reported.
-
Preparation of Functionalized Molecules: It serves as a precursor in the synthesis of more complex molecules. For instance, it has been used in the preparation of 4-(norborn-2-ene-5-ylmethyleneoxy)-2,2′:6′,2′′-terpyridine and 5-{[(3,5-di-t-butyl-4-hydroxy-benzoyl)oxy]methyl}-2-norbornene (BHBN).[2][3]
The logical relationship of its applications is depicted in the following diagram.
Caption: Applications derived from this compound.
Safety and Handling
This compound is considered a hazardous substance.[7] It is harmful if swallowed, inhaled, or in contact with skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in polymer science and organic synthesis. Its unique bicyclic structure, a result of the elegant Diels-Alder reaction, imparts desirable properties to the materials derived from it. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 95-12-5 [chemicalbook.com]
- 3. This compound | 95-12-5 [amp.chemicalbook.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels Alder reaction mechanism [unacademy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endo and exo isomers of 5-Norbornene-2-methanol, key intermediates in organic synthesis and polymer chemistry. This document details their synthesis, structural differences, physical and spectroscopic properties, and methods for their separation and isomerization.
Introduction: Stereoisomerism in the Norbornene Framework
The rigid, bicyclic structure of this compound gives rise to stereoisomerism, specifically the existence of endo and exo diastereomers. This isomerism originates from the orientation of the hydroxymethyl substituent at the C-2 position relative to the six-membered ring of the norbornene scaffold. In the exo isomer, the substituent is directed away from the double bond, while in the endo isomer, it is oriented towards the double bond. This seemingly subtle difference in spatial arrangement leads to distinct physical, chemical, and spectroscopic properties, which are critical for their application in areas such as polymer synthesis and as building blocks in medicinal chemistry.
Synthesis of this compound: The Diels-Alder Reaction
The primary route to this compound is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) (the diene) and allyl alcohol (the dienophile). The stereochemical outcome of this reaction is governed by the principles of kinetic and thermodynamic control.
dot
Caption: Diels-Alder synthesis of this compound isomers.
Kinetic vs. Thermodynamic Control
-
Kinetic Control (Endo-selective): At lower reaction temperatures, the reaction is under kinetic control, favoring the formation of the endo isomer.[1] This is due to a lower activation energy for the endo transition state, which is stabilized by secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile.[2]
-
Thermodynamic Control (Exo-selective): At higher temperatures, the Diels-Alder reaction becomes reversible, leading to thermodynamic control.[1] Under these conditions, the more stable exo isomer is the major product. The exo isomer experiences less steric hindrance, making it thermodynamically more favorable.[3]
Structural and Physical Properties
The different spatial arrangement of the hydroxymethyl group in the endo and exo isomers leads to variations in their physical properties. While comprehensive data for both pure isomers is scarce, the following tables summarize available information for the mixture and the isolated exo isomer.
Table 1: Physical Properties of this compound Isomers
| Property | endo/exo Mixture | exo Isomer |
| CAS Number | 95-12-5 | 13360-81-1[4] |
| Molecular Formula | C₈H₁₂O[5] | C₈H₁₂O[4] |
| Molecular Weight | 124.18 g/mol [5] | 124.18 g/mol [4] |
| Boiling Point | 97 °C / 20 mmHg[5] | 200-205 °C / 760 mmHg[4] |
| Density | 1.027 g/mL at 25 °C[5] | 1.030 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.500[5] | 1.499[4] |
Spectroscopic Characterization
The stereochemical differences between the endo and exo isomers are clearly distinguishable using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Chemical Shift Assignments (CDCl₃, ppm)
| Proton | endo Isomer (Predicted) | exo Isomer |
| Olefinic (C5-H, C6-H) | ~6.1 | 6.05 (m)[6] |
| Bridgehead (C1-H, C4-H) | ~2.8-3.0 | 2.73-2.79 (s)[6] |
| -CH₂OH | ~3.4-3.6 | 3.50-3.67 (m)[6] |
| C2-H | ~2.4 | 2.10 (s)[6] |
| C3-H (endo) | ~0.5 | 1.27 (m)[6] |
| C3-H (exo) | ~1.8 | 1.83 (m)[6] |
| C7-H (syn) | ~1.4 | 1.59 (m)[6] |
| C7-H (anti) | ~1.2 | 1.08 (m)[6] |
Table 3: ¹³C NMR Chemical Shift Assignments (CDCl₃, ppm)
| Carbon | endo Isomer (Predicted) | exo Isomer (Predicted) |
| Olefinic (C5, C6) | ~136, ~132 | ~137, ~132 |
| -CH₂OH | ~65 | ~66 |
| Bridgehead (C1, C4) | ~44, ~42 | ~45, ~43 |
| C2 | ~41 | ~42 |
| C3 | ~30 | ~30 |
| C7 | ~49 | ~49 |
Note: Predicted values are based on general principles and data from related norbornene structures.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be very similar, with characteristic peaks for the hydroxyl and alkenyl groups. The primary distinguishing features may lie in the fingerprint region (below 1500 cm⁻¹), where subtle differences in vibrational modes due to the different stereochemistry would be observed.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3600-3200 | O-H stretch | Alcohol |
| 3100-3000 | =C-H stretch | Alkene |
| 3000-2850 | C-H stretch | Alkane |
| 1650-1630 | C=C stretch | Alkene |
| 1100-1000 | C-O stretch | Alcohol |
Experimental Protocols
Synthesis of endo/exo-5-Norbornene-2-methanol (Kinetic Control)
This protocol is adapted from the general principles of the Diels-Alder reaction under kinetic control to favor the endo isomer.
Materials:
-
Allyl alcohol
-
Toluene
-
Apparatus for fractional distillation
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by fractional distillation. The monomer should be kept cold (in an ice bath) and used immediately.
-
Diels-Alder Reaction: In a reaction vessel, dissolve allyl alcohol in a minimal amount of toluene. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold cyclopentadiene to the allyl alcohol solution with vigorous stirring. Maintain the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Work-up: Remove the solvent under reduced pressure. The resulting crude product will be a mixture of endo and exo isomers, with the endo isomer being the major component.
Isomerization to the exo Isomer (Thermodynamic Control)
To obtain a mixture enriched in the thermodynamically more stable exo isomer, the kinetically formed mixture can be heated. For related norbornene derivatives, heating to temperatures of 140-190 °C can lead to equilibration.[1]
Procedure:
-
Heat the endo-rich mixture of this compound, either neat or in a high-boiling solvent, to a temperature of approximately 180-200 °C for several hours.
-
Monitor the endo/exo ratio periodically by GC or ¹H NMR.
-
Once equilibrium is reached (the ratio no longer changes), cool the reaction mixture.
Alternatively, base-catalyzed isomerization can be employed, as demonstrated for related norbornene esters.[7]
Separation of endo and exo Isomers
The separation of the endo and exo isomers can be achieved by column chromatography.
dot
Caption: General workflow for the chromatographic separation of isomers.
Procedure:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude endo/exo mixture in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent system, collecting fractions. The less polar exo isomer is expected to elute first.
-
Analyze the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the pure fractions of each isomer.
-
Combine the pure fractions and remove the solvent to obtain the isolated endo and exo isomers.
Logical Relationships in Synthesis and Isomerization
The relationship between the reactants, intermediates, and final products in the synthesis and isomerization of this compound can be visualized as follows:
dot
Caption: Logical flow of synthesis and isomerization pathways.
Conclusion
The endo and exo isomers of this compound represent a fascinating case study in stereochemistry and reaction control. Their synthesis via the Diels-Alder reaction allows for selective formation of either the kinetically favored endo product at low temperatures or the thermodynamically favored exo product at elevated temperatures. These distinct stereoisomers exhibit unique physical and spectroscopic properties that can be exploited in various applications. A thorough understanding of their synthesis, separation, and characterization is essential for researchers and professionals working in the fields of organic synthesis, polymer science, and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. exo-5-Norbornene-2-methanol = 99 exo 13360-81-1 [sigmaaldrich.com]
- 5. 5-降冰片烯-2-甲醇 98%, mixture of endo and exo | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
Spectroscopic Characterization of 5-Norbornene-2-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 5-Norbornene-2-methanol. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6exo | 0.45 | dd | 4.1, 13.4 |
| H7anti | 1.19 | t | 7.9 |
| H6endo | 1.44 | t | 4.1 |
| H7syn | 1.68-1.72 | m | - |
| H5 | 2.86 | m | - |
| H4 | 3.29 | m | - |
| C8H₂ | 3.36-3.46 | m | - |
| H1 | 3.46 | ddd | 4.4, 4.6, 4.8 |
| OH | 3.92 | br s | - |
| H2, H3 | 6.00-6.08 | m | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) for each carbon atom are presented in the table below.[1][2]
| Carbon Assignment | Chemical Shift (δc, ppm) |
| C6 | 28.8 |
| C5 | 41.8 |
| C1 | 42.3 |
| C4 | 43.6 |
| C7 | 49.4 |
| C8 | 65.8 |
| C3 | 132.3 |
| C2 | 137.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic absorption peaks for this compound.[1][2]
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H stretching | 3500 |
| C-H stretching | 2930-2895 |
| C-H stretching | 2880-2830 |
| C-O stretching | 1200-1100 |
Experimental Protocols
The following sections describe the general methodologies for acquiring NMR and IR spectra.
NMR Spectroscopy Protocol
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[3] The solution is then transferred to a standard 5 mm NMR tube.
Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The data is acquired at room temperature. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy Protocol
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. Then, the spectrum of the sample is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any absorptions from the salt plates themselves.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2-methanol is a versatile bicyclic alcohol that serves as a valuable building block in organic synthesis and materials science. Its unique strained ring system and the presence of a reactive hydroxyl group and a polymerizable double bond make it a molecule of significant interest. The hydroxyl group, in particular, offers a rich landscape for chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the key reactions involving the hydroxyl group of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity of the Hydroxyl Group
The primary alcohol functionality in this compound undergoes a variety of characteristic reactions, including esterification, etherification, oxidation, and protection/deprotection sequences. These transformations are fundamental to modifying the properties of the norbornene moiety and incorporating it into larger structures such as polymers and pharmaceutical intermediates.
Esterification
Esterification is a common transformation of the hydroxyl group in this compound, enabling the attachment of a wide range of acyl groups. This reaction is valuable for synthesizing monomers for ring-opening metathesis polymerization (ROMP) and for introducing specific functionalities.
Experimental Protocol: Acid-Catalyzed Esterification
A standard method for esterification involves the reaction of this compound with a carboxylic acid in the presence of an acid catalyst.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent such as dichloromethane (B109758) or toluene.
-
Add a catalytic amount of a strong acid, for example, 98% sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica (B1680970) gel.
| Reactant (Acid) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 5-Norbornene-2-carboxylic acid | 98% H₂SO₄ | Dichloromethane | 17 | 93 | [1] |
Characterization of Methyl 5-norbornene-2-carboxylate:
-
¹H NMR: The spectrum shows characteristic peaks for the norbornene protons and the newly formed methyl ester group.[1]
-
IR: The appearance of a strong carbonyl stretch (C=O) around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol are indicative of ester formation.
Etherification
The conversion of the hydroxyl group to an ether is another important modification, often achieved through the Williamson ether synthesis. This reaction allows for the introduction of various alkyl or aryl groups.
Experimental Protocol: Williamson Ether Synthesis
This method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ether by column chromatography.
Oxidation
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-Norbornene-2-carboxaldehyde, a versatile intermediate in organic synthesis.[2]
Experimental Protocol: Oxidation to Aldehyde
Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.
Procedure (General):
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base).
-
Stir the reaction at the appropriate temperature (typically room temperature for PCC, low temperature for Swern) and monitor by TLC.
-
Upon completion, work up the reaction according to the specific protocol for the chosen oxidizing agent.
-
Purify the resulting 5-Norbornene-2-carboxaldehyde by distillation or column chromatography.
Characterization of 5-Norbornene-2-carboxaldehyde:
-
Physical Properties: Colorless to pale yellow liquid.[2]
-
Boiling Point: 67-70 °C at 12 mmHg.[3]
-
¹³C NMR: The spectrum will show a characteristic peak for the aldehyde carbonyl carbon in the range of 190-200 ppm.[3]
-
IR: A strong carbonyl stretch (C=O) will be present around 1720 cm⁻¹, and the C-H stretch of the aldehyde proton appears around 2720 cm⁻¹. The broad O-H band of the alcohol will be absent.[4]
Protection and Deprotection of the Hydroxyl Group
In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent its interference with subsequent reactions. Common protecting groups for primary alcohols include silyl (B83357) ethers (e.g., TBDMS) and acetals (e.g., THP).
Protection as a TBDMS Ether
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at room temperature under an inert atmosphere.[5]
-
Stir the reaction for 12-24 hours and monitor by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the TBDMS ether by flash column chromatography.
Deprotection of a TBDMS Ether
Experimental Protocol:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF, 1.1 eq) dropwise at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Protection as a THP Ether
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (or pyridinium p-toluenesulfonate, PPTS) in dichloromethane at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).[7]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the THP ether by column chromatography.
Deprotection of a THP Ether
Experimental Protocol:
-
Dissolve the THP-protected this compound in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).[8]
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the alcohol.
Reaction Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the key transformations of the hydroxyl group in this compound.
Conclusion
The hydroxyl group of this compound provides a versatile handle for a multitude of chemical transformations. This guide has detailed the key reactions of esterification, etherification, oxidation, and protection/deprotection, providing foundational experimental protocols and highlighting the importance of these reactions in synthetic chemistry. The ability to readily modify this functional group, in conjunction with the inherent reactivity of the norbornene double bond, solidifies the role of this compound as a critical building block for the development of novel polymers, pharmaceuticals, and fine chemicals. The provided workflows and data serve as a valuable resource for researchers looking to harness the full synthetic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Norbornene-2-carboxaldehyde(5453-80-5) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. fredi.hepvs.ch [fredi.hepvs.ch]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to 5-Norbornene-2-methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Norbornene-2-methanol, a versatile bicyclic alcohol crucial in various chemical syntheses. This document outlines its fundamental molecular properties, a detailed experimental protocol for its synthesis via the Diels-Alder reaction, and its applications, particularly as a monomer in ring-opening metathesis polymerization (ROMP).
Core Molecular Data
The fundamental quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₁₂O[1][2][3][4][5][6][7] |
| Molecular Weight | 124.18 g/mol [1][3][6][7] |
| CAS Number | 95-12-5[1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 97 °C at 20 mmHg[2] |
| Density | 1.027 g/mL at 25 °C[2] |
Synthesis of this compound via Diels-Alder Reaction
This compound is commonly synthesized through a [4+2] cycloaddition, specifically the Diels-Alder reaction, between cyclopentadiene (B3395910) and allyl alcohol.[2] This reaction is a powerful method for forming six-membered rings.[5][8][9]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound:
-
Reactant Preparation : Cyclopentadiene is mixed with allyl alcohol in a pressure reactor. A molar ratio of 1:2.4 (cyclopentadiene to allyl alcohol) is utilized.[2]
-
Reaction Conditions : The reaction is conducted at a temperature range of 170-180 °C under a pressure of 4-5 atmospheres.[2]
-
Product Formation : Under these conditions, the Diels-Alder reaction proceeds to yield this compound.[2]
-
Purification and Characterization : The resulting product can be purified, and its identity confirmed through various analytical techniques. The reported yield for this specific protocol is 74%.[2] Characterization can be performed using infrared (IR) spectroscopy, which shows a characteristic absorption peak for the hydroxyl group (-OH) at approximately 3500 cm⁻¹.[2]
Synthesis Workflow Diagram
The logical flow of the synthesis process is depicted in the diagram below.
Caption: Workflow for the synthesis of this compound.
Applications in Polymer Chemistry
This compound serves as a valuable monomer in the field of polymer chemistry, particularly in Ring-Opening Metathesis Polymerization (ROMP) .[3][10][11] ROMP is a powerful polymerization method for cyclic olefins, and norbornene derivatives are frequently used due to their high ring strain, which provides a thermodynamic driving force for the reaction.
The hydroxyl group of this compound allows for further functionalization, making it a versatile building block for the synthesis of polymers with tailored properties. These polymers find applications in the development of advanced materials and have potential uses in drug delivery systems and other biomedical applications. The co-polymerization of this compound with other monomers, such as ethylene, has also been reported.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | 95-12-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. US20160264498A1 - Process for the preparation of high purity norbornene alkanols and derivatives thereof - Google Patents [patents.google.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound, exo- | C8H12O | CID 12268642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to High-Purity 5-Norbornene-2-methanol for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, synthesis, purification, and applications of a key building block in advanced chemical synthesis.
This technical guide provides a comprehensive overview of high-purity 5-Norbornene-2-methanol, a versatile bicyclic alcohol crucial for the development of novel polymers, pharmaceuticals, and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on commercially available grades, key chemical properties, and practical experimental methodologies.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable chemical suppliers, primarily in two grades: a high-purity exo-isomer (≥99%) and a mixture of endo and exo isomers (typically ≥98%). The choice of grade is often dictated by the stereospecific requirements of the subsequent synthetic steps, as the exo-isomer can exhibit higher reactivity in certain polymerization reactions.[1] Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name | Purity | Isomer | CAS Number | Key Specifications |
| Sigma-Aldrich (MilliporeSigma) | exo-5-Norbornene-2-methanol | ≥99% | exo | 13360-81-1 | Assay: ≥99% (exo), Form: liquid, Density: 1.030 g/mL at 25 °C, Boiling Point: 200-205 °C/760 mmHg. |
| Sigma-Aldrich (MilliporeSigma) | This compound | 98% | mixture of endo and exo | 95-12-5 | Assay: 98%, Form: liquid, Density: 1.027 g/mL at 25 °C, Boiling Point: 97 °C/20 mmHg. |
| TCI Chemicals | 5-Norbornen-2-methanol (mixture of isomers) | >98.0% | mixture of isomers | 95-12-5 | Purity by GC: >98.0%.[2] |
| Alfa Chemistry | exo-5-Norbornene-2-methanol | Not specified | exo | 13360-81-1 | Molecular Formula: C8H12O, Molecular Weight: 124.18 g/mol .[3] |
Synthesis and Purification
The industrial-scale synthesis of this compound is a cornerstone for its application in various fields. A common method involves the Diels-Alder reaction between cyclopentadiene (B3395910) and allyl alcohol. The initial product is typically a mixture of endo and exo isomers, with the endo isomer often being the major product due to kinetic control.
For applications requiring the high-purity exo-isomer, a subsequent isomerization step is necessary. This can be achieved through base-promoted isomerization.[1][4] Purification to high purity levels (>99%) is often accomplished through fractional distillation under reduced pressure.[5]
A general workflow for the synthesis and purification of high-purity exo-5-Norbornene-2-methanol is illustrated below.
Experimental Protocols
General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
This compound is a key monomer in ROMP, a powerful polymerization method for creating polymers with well-defined structures and functionalities. The following is a general protocol adapted from the literature for the ROMP of a norbornene-based monomer.[6]
Materials:
-
This compound derivative (monomer)
-
Grubbs' second-generation catalyst
-
Anhydrous 1,2-dichloroethane (B1671644)
-
Ethyl vinyl ether
-
2,2'-methylenebis(6-tert-butyl-4-methylphenol) (inhibitor)
Procedure:
-
Dissolve the desired amount of the this compound-derived monomer in anhydrous 1,2-dichloroethane.
-
Add a solution of Grubbs' second-generation catalyst in 1,2-dichloroethane to the monomer solution with stirring.
-
Continue stirring for 2 hours at 45°C.
-
Terminate the polymerization by adding ethyl vinyl ether, followed by stirring for an additional 10 minutes.
-
Precipitate the polymer by adding the reaction mixture to methanol containing an inhibitor.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
The workflow for this experimental protocol is depicted below.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of this compound and the ratio of endo to exo isomers are critical parameters that are typically determined by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions (Illustrative):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
MSD Transfer Line: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-300
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
Analysis: Inject the prepared sample into the GC-MS system. The retention times of the endo and exo isomers will differ, allowing for their separation and quantification. The mass spectra will confirm the identity of the compounds by fragmentation patterns. The relative peak areas in the chromatogram can be used to determine the purity and the endo/exo ratio.
Applications in Drug Development and Research
The unique strained ring system of the norbornene moiety makes it a valuable building block in medicinal chemistry and drug delivery.[7] The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for its incorporation into a wide range of molecular architectures.
Key Application Areas:
-
Polymer Therapeutics: this compound is a monomer used in the synthesis of biocompatible polymers for drug delivery systems.[7] These polymers can be designed to encapsulate or conjugate with therapeutic agents, enabling controlled release and targeted delivery.
-
Monomer for Advanced Materials: It is utilized in the production of polynorbornenes, which possess high thermal stability and transparency, making them suitable for optical applications.
-
Organic Synthesis: The norbornene scaffold is a versatile platform for the synthesis of complex organic molecules, including intermediates for pharmaceuticals and biologically active compounds.
The logical relationship of how this compound is utilized in these applications is outlined in the following diagram.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cyclic Olefin Monomers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 5. US20160264498A1 - Process for the preparation of high purity norbornene alkanols and derivatives thereof - Google Patents [patents.google.com]
- 6. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
stereoselective synthesis of exo-5-Norbornene-2-carboxylic acid from 5-Norbornene-2-methanol
This guide provides a comprehensive overview of a robust methodology for the stereoselective synthesis of exo-5-Norbornene-2-carboxylic acid, starting from exo-5-Norbornene-2-methanol. The core of this synthetic strategy involves an initial oxidation of the primary alcohol to the corresponding carboxylic acid, followed by an optional esterification and a key isomerization and kinetically controlled hydrolysis step to enrich the desired exo isomer. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthetic Strategy Overview
The primary challenge in the synthesis of exo-5-Norbornene-2-carboxylic acid lies in controlling the stereochemistry at the C2 position of the norbornene scaffold. While Diels-Alder reactions for producing norbornene derivatives are typically endo-selective, this guide focuses on a post-synthetic strategy to obtain the thermodynamically less stable exo isomer in high purity. The overall workflow is depicted below.
Caption: Overall synthetic workflow from exo-5-Norbornene-2-methanol.
Experimental Protocols
Step 1: Oxidation of exo-5-Norbornene-2-methanol
The initial step involves the oxidation of the primary alcohol, exo-5-Norbornene-2-methanol, to the corresponding carboxylic acid. Two effective methods for this transformation are presented below: Jones oxidation and TEMPO-mediated oxidation.
Method A: Jones Oxidation
Jones oxidation is a powerful and efficient method for the direct conversion of primary alcohols to carboxylic acids.[1][2][3]
Experimental Protocol:
-
Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). To this mixture, carefully add 50 mL of water with stirring and cooling in an ice bath.
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve exo-5-Norbornene-2-methanol in acetone (B3395972). Cool the flask to 0-10 °C in an ice bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The reaction is exothermic and the temperature should be maintained below 30°C. A color change from orange-red to green will be observed. Continue the addition until the orange-red color persists, indicating complete oxidation of the alcohol.
-
Work-up: Quench the reaction by adding isopropyl alcohol until the green color of Cr(III) persists. Remove the acetone by evaporation. Extract the aqueous residue with diethyl ether or dichloromethane (B109758). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude exo-5-Norbornene-2-carboxylic acid.
Method B: TEMPO-Mediated Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation offers a milder alternative to Jones oxidation and can be tuned to yield the carboxylic acid.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve exo-5-Norbornene-2-methanol in a biphasic solvent system of dichloromethane and a pH 10 aqueous buffer.
-
Catalyst Addition: Add catalytic amounts of TEMPO (approx. 1 mol%) and sodium bromide.
-
Oxidation: Add an aqueous solution of sodium hypochlorite (B82951) (bleach) dropwise while vigorously stirring the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: After completion of the reaction, quench any excess oxidant with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Step 2 (Optional): Esterification to Methyl 5-norbornene-2-carboxylate
For the subsequent isomerization and stereoselective hydrolysis, the carboxylic acid is converted to its methyl ester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-norbornene-2-carboxylic acid obtained from the previous step in an excess of methanol (B129727).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield methyl 5-norbornene-2-carboxylate.[5][6]
Step 3: Isomerization and Kinetically Controlled Hydrolysis
This crucial step enriches the exo isomer of the carboxylic acid from an endo-rich or mixed ester precursor.[5][6][7]
Caption: Isomerization and kinetically controlled hydrolysis mechanism.
Experimental Protocol:
-
Reaction Setup: In a dry, nitrogen-purged flask, prepare a solution of sodium tert-butoxide (tBuONa) in anhydrous tetrahydrofuran (B95107) (THF).
-
Isomerization: Add the methyl 5-norbornene-2-carboxylate (as an endo/exo mixture) to the basic solution and stir at room temperature for approximately 3 hours to allow for equilibration between the endo and exo isomers.
-
Hydrolysis: Slowly add a solution of one equivalent of deionized water in THF to the reaction mixture. Continue stirring at room temperature for 24 hours. The exo-ester is preferentially hydrolyzed due to less steric hindrance.
-
Work-up: Quench the reaction by adding an excess of deionized water. Neutralize the mixture to a pH of approximately 7.5 with acetic acid. Remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of 2.0 with 35% HCl.
-
Extraction: Extract the product with toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the exo-rich 5-norbornene-2-carboxylic acid.[5][6]
Data Presentation
The following table summarizes the quantitative data associated with the key stereoselective hydrolysis step.
| Run | Base | Water (equiv.) | Temperature (°C) | Reaction Time (h) | Conversion (%) | exo-ratio of NBCA (%) | Reference |
| 1 | CH₃ONa | 10 | 60 | 24 | 82 | 62 | [8] |
| 2 | tBuOK | 10 | 25 | 24 | 99 | 38 | [8] |
| 3 | tBuONa | 10 | 25 | 24 | 99 | 43 | [8] |
| 4 | tBuONa | 1 | 25 | 24 | 74 | 82 | [5][6] |
NBCA: 5-Norbornene-2-carboxylic acid
As indicated in the table, the use of a strong, sterically hindered base like sodium tert-butoxide in conjunction with a limited amount of water at room temperature significantly favors the formation of the exo-isomer of 5-norbornene-2-carboxylic acid.[5][6]
Conclusion
The synthetic route detailed in this guide, commencing with the oxidation of exo-5-Norbornene-2-methanol and culminating in a base-mediated isomerization and kinetically controlled hydrolysis, presents an effective and reproducible method for obtaining exo-5-Norbornene-2-carboxylic acid with a high degree of stereoselectivity. The careful control of reaction conditions, particularly in the final hydrolysis step, is paramount to achieving the desired exo-rich product. This methodology provides a valuable tool for researchers requiring stereochemically pure norbornene derivatives for applications in pharmaceuticals, materials science, and polymer chemistry.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 7. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 8. researchgate.net [researchgate.net]
5-Norbornene-2-methanol: A Versatile Building Block for Advanced Materials in Science and Drug Development
An In-depth Technical Guide
Introduction
5-Norbornene-2-methanol is a bifunctional cyclic olefin monomer that has garnered significant attention in materials science and drug development. Its unique structure, featuring a strained bicyclic alkene moiety and a reactive primary hydroxyl group, makes it a versatile building block for the synthesis of a wide array of functional polymers. The high ring strain of the norbornene double bond facilitates efficient polymerization through various mechanisms, notably Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The presence of the hydroxyl group provides a convenient handle for post-polymerization modification, allowing for the tailoring of material properties and the attachment of bioactive molecules. This guide provides a comprehensive overview of the polymerization techniques, material properties, and potential applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Polymerization of this compound
The polymerization of this compound can be achieved through two primary routes: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. Each method yields polymers with distinct backbone structures and properties.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique for cyclic olefins that proceeds via a metal-alkylidene catalyst, such as Grubbs or Schrock catalysts.[1] The reaction involves the cleavage and reformation of the double bond within the norbornene ring, resulting in a linear polymer with the double bonds transferred to the polymer backbone. This method is known for its high tolerance to various functional groups, enabling the direct polymerization of monomers like this compound without the need for protecting the hydroxyl group.[2] ROMP allows for excellent control over polymer molecular weight and distribution, often yielding polymers with a narrow polydispersity index (PDI).[1]
Detailed Experimental Protocol: ROMP of a this compound Derivative
This protocol is adapted from the ROMP of a related monomer, 5-norbornene-2-(N-methyl)-phthalimide, and can be modified for this compound.[1]
Materials:
-
This compound (monomer)
-
Grubbs second-generation catalyst
-
Anhydrous and deoxygenated dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Solution Preparation: In an inert atmosphere (glovebox or Schlenk line), dissolve the Grubbs second-generation catalyst in anhydrous and deoxygenated DCM to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Monomer Solution Preparation: In a separate vial, dissolve the desired amount of this compound in anhydrous and deoxygenated DCM. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Polymerization: Add the catalyst solution to the stirring monomer solution at room temperature under an inert atmosphere. The reaction is typically rapid and may be complete within 1 to 2 hours.
-
Termination: To quench the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for an additional 20 minutes.[1]
-
Precipitation and Purification: Pour the polymer solution into a large volume of cold methanol to precipitate the polymer.[1] Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Vinyl-Addition Polymerization
Vinyl-addition polymerization of this compound proceeds by the opening of the double bond to form a saturated polymer backbone with the bicyclic ring system as a repeating unit. This method typically employs late-transition metal catalysts, such as those based on palladium or nickel.[3] The resulting polymers are characterized by their high thermal stability, chemical resistance, and high glass transition temperatures.[1]
Detailed Experimental Protocol: Vinyl-Addition Polymerization of this compound
This protocol is a general procedure based on the vinyl-addition polymerization of norbornene derivatives using a palladium catalyst.[3][4]
Materials:
-
This compound (monomer)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)
-
Anhydrous toluene
-
Methanol or hexane (B92381) (for precipitation)
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Precursor Preparation: In an inert atmosphere, mix the palladium precursor, phosphine (B1218219) ligand, and activator (e.g., NaBArF₂₄) in anhydrous toluene.
-
Polymerization: In a separate reaction vessel, dissolve this compound in anhydrous toluene. Heat the solution to the desired reaction temperature (e.g., 80 °C).[4]
-
Initiation: Inject the prepared catalyst solution into the hot monomer solution.
-
Reaction: Allow the polymerization to proceed for a set time (e.g., 18 hours) under an inert atmosphere with stirring.[4]
-
Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.[4]
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.[4]
Properties of Poly(this compound) and its Derivatives
The properties of polymers derived from this compound are highly dependent on the polymerization method and any subsequent functionalization.
Thermal Properties
Polymers produced by vinyl-addition polymerization generally exhibit high glass transition temperatures (Tg) and excellent thermal stability.[1] The rigid bicyclic repeating units contribute to these properties. ROMP-derived polymers can have a wider range of thermal properties depending on the degree of polymerization and any side-chain modifications.
Table 1: Thermal Properties of Various Polynorbornene Derivatives
| Polymer/Copolymer | Polymerization Type | Tg (°C) | Td, 5% (°C) | Reference |
| Vinyl-addition polynorbornenes with aryl ether substituents | Vinyl-Addition | > 150 | > 100 (Td - Tg) | [1] |
| Functionalized VAPNB | Vinyl-Addition | 209 | 170 (Td - Tg) | [1] |
Molecular Weight and Dispersity
The molecular weight and polydispersity index (PDI) of poly(this compound) can be controlled by the choice of catalyst and reaction conditions. ROMP, in particular, is known for its ability to produce polymers with well-defined molecular weights and narrow PDIs.[1]
Table 2: Molecular Weight Data for Various Polynorbornene Derivatives
| Polymer/Copolymer | Polymerization Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(norbornene-(N-methyl)-phthalimide) | ROMP | - | - | 1.18–1.25 | [1] |
| Vinyl-addition polynorbornenes (P1-P6) | Vinyl-Addition | > 60,000 | - | 1.3-2.8 | [1] |
| Palladium-catalyzed poly(norbornenes) | Vinyl-Addition | 3270 | 5350 | 1.64 | [4] |
| Palladium-catalyzed poly(norbornenes) | Vinyl-Addition | 1580 | 3390 | 2.15 | [4] |
| Palladium-catalyzed poly(norbornenes) | Vinyl-Addition | 3390 | 4950 | 1.46 | [4] |
Post-Polymerization Functionalization
The primary hydroxyl group of poly(this compound) serves as a versatile site for post-polymerization modification. This allows for the introduction of a wide range of functional groups to tailor the polymer's properties for specific applications. A common and straightforward modification is esterification.
Detailed Experimental Protocol: Esterification of Poly(this compound)
This is a general procedure for the esterification of a hydroxyl-containing polymer.
Materials:
-
Poly(this compound)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Acyl chloride or carboxylic acid anhydride (B1165640) of choice
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous work-up solvents (e.g., dichloromethane, water, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolution: Dissolve poly(this compound) in an anhydrous solvent under an inert atmosphere.
-
Addition of Reagents: Add the base (e.g., triethylamine) to the polymer solution, followed by the dropwise addition of the acyl chloride or anhydride at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours) until the reaction is complete (monitored by techniques like TLC or IR spectroscopy).
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solution under reduced pressure to obtain the functionalized polymer. The polymer can be further purified by precipitation.
Applications in Materials Science and Drug Development
The unique combination of a robust polymer backbone and a functionalizable side chain makes polymers derived from this compound suitable for a variety of advanced applications.
-
Coatings: The hydroxyl groups can be used to create cross-linked networks, leading to durable and chemically resistant coatings.[5]
-
Drug Delivery: The hydroxyl group can be used to attach drugs, targeting ligands, or imaging agents, creating sophisticated drug delivery systems. The biocompatibility of the polymer backbone can be tuned through copolymerization or functionalization.
-
Biomaterials: Functionalized polynorbornenes can be designed to promote cell adhesion or resist biofouling, making them suitable for tissue engineering scaffolds and biomedical implants.
-
Membranes: The rigid and bulky nature of the polynorbornene backbone can create materials with high free volume, which is advantageous for gas separation membranes.
-
Scavenging Reagents: this compound can be used to "tag" and remove excess electrophilic reagents from a reaction mixture through polymerization and subsequent precipitation.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ring-Opening Metathesis Polymerization (ROMP) of this compound.
Caption: A typical experimental workflow for the synthesis and characterization of polymers.
Caption: The relationship between structure, properties, and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. promerus.com [promerus.com]
- 5. agilent.com [agilent.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique for the synthesis of well-defined polymers with tailored properties from strained cyclic olefins. This method has garnered significant interest in the field of drug development due to its ability to produce functional polymers for applications such as drug delivery, tissue engineering, and theranostics. The monomer, 5-Norbornene-2-methanol, is a particularly useful building block as the resulting polymer, poly(this compound), features pendant hydroxyl groups that can be further functionalized for various biomedical applications.
These application notes provide a detailed protocol for the ROMP of this compound using a Grubbs-type catalyst, along with characterization methods and a summary of expected results.
Chemical Reaction and Workflow
The ROMP of this compound proceeds via a metal-carbene catalyzed chain-growth polymerization mechanism. A ruthenium-based catalyst, such as a Grubbs' catalyst, initiates the reaction by coordinating to the double bond of the norbornene monomer, leading to the formation of a metallacyclobutane intermediate. Subsequent ring-opening and propagation steps yield a high molecular weight polymer with repeating vinyl groups in the backbone and pendant hydroxymethyl groups.
Caption: Experimental workflow for the ROMP of this compound.
Experimental Protocol
This protocol details the synthesis of poly(this compound) via ROMP using Grubbs' Third Generation Catalyst (G3).
Materials:
-
This compound (mixture of endo and exo isomers)
-
Grubbs' Third Generation Catalyst (G3)
-
Anhydrous Dichloromethane (CH2Cl2), inhibitor-free
-
Ethyl vinyl ether
-
Methanol (B129727) (MeOH)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Monomer and Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of Grubbs' Third Generation Catalyst in anhydrous CH2Cl2 (e.g., 1 mg/mL).
-
In a separate oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous CH2Cl2 to achieve the target monomer concentration (e.g., 0.5 M).
-
Degas the monomer solution by bubbling with argon or nitrogen for at least 30 minutes.
-
-
Polymerization:
-
Under a positive pressure of inert gas, rapidly inject the required volume of the catalyst stock solution into the stirring monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1).
-
Allow the reaction to proceed at room temperature. The reaction is typically fast and may be complete within 1-2 hours. Monitor the reaction progress by observing the increase in viscosity of the solution.
-
-
Quenching and Precipitation:
-
To terminate the polymerization, add an excess of ethyl vinyl ether (approximately 100 equivalents with respect to the catalyst) and stir for 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 10 times the volume of the reaction mixture) with vigorous stirring.
-
A white or off-white solid polymer should precipitate out of the solution.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and residual catalyst.
-
Dry the purified polymer under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
Data Presentation: Expected Polymer Characteristics
The molecular weight and polydispersity of the resulting poly(this compound) can be controlled by varying the monomer-to-catalyst ratio. The following table provides expected data based on typical ROMP reactions of functionalized norbornenes.
| Monomer:Catalyst Ratio ([M]/[I]) | Target DP | Expected Mn (kDa) | Expected PDI (Mw/Mn) |
| 100:1 | 100 | 12.4 | 1.1 - 1.3 |
| 250:1 | 250 | 31.0 | 1.1 - 1.4 |
| 500:1 | 500 | 62.1 | 1.2 - 1.5 |
DP = Degree of Polymerization; Mn = Number-average molecular weight; PDI = Polydispersity Index. These are theoretical values and actual results may vary based on experimental conditions.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The successful polymerization can be confirmed by the disappearance of the olefinic proton signals of the norbornene monomer (typically around 6.0 ppm) and the appearance of broad signals corresponding to the polymer backbone protons (typically around 5.0-5.8 ppm). The signals for the hydroxymethyl protons will also be present.
-
¹³C NMR: The disappearance of the monomer's olefinic carbon signals and the appearance of new signals for the polymer backbone carbons will confirm the polymerization.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
GPC/SEC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer. A narrow PDI (typically < 1.5) is indicative of a well-controlled, living polymerization.
Applications in Drug Development
The pendant hydroxyl groups on poly(this compound) serve as versatile handles for further chemical modification, making it an attractive polymer scaffold for various drug development applications.
Caption: Applications of poly(this compound) in drug development.
-
Polymer-Drug Conjugates: The hydroxyl groups can be esterified or etherified with drug molecules containing carboxylic acid or other suitable functional groups to create polymer-drug conjugates. This can improve the solubility, stability, and pharmacokinetic profile of the parent drug.
-
Targeted Drug Delivery: Targeting ligands, such as biotin or folic acid, can be attached to the polymer backbone to facilitate the specific delivery of the conjugated drug to cancer cells or other diseased tissues.
-
Theranostics: By co-functionalizing the polymer with both a therapeutic agent and an imaging agent (e.g., a fluorescent dye or an MRI contrast agent), theranostic nanoparticles can be developed for simultaneous diagnosis and therapy.[1][2][3][4] The ability to monitor drug delivery and therapeutic response in real-time is a significant advantage in personalized medicine.
Conclusion
The ring-opening metathesis polymerization of this compound offers a straightforward and efficient method for producing a highly functional and versatile polymer scaffold. The detailed protocol and characterization data provided in these application notes will enable researchers, scientists, and drug development professionals to synthesize and utilize this polymer for a wide range of biomedical applications, particularly in the design of advanced drug delivery systems and theranostic agents.
References
Application Notes and Protocols: Synthesis of Bottlebrush Polymers Using 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bottlebrush polymers utilizing 5-Norbornene-2-methanol as a key starting material. The primary synthetic strategy detailed is the "grafting-through" approach via Ring-Opening Metathesis Polymerization (ROMP), a robust and versatile method for creating well-defined polymer architectures.[1][2] This technique is particularly relevant for applications in drug delivery, where precise control over polymer size, shape, and functionality is paramount.[1][3][4]
Introduction
Bottlebrush polymers are a unique class of macromolecules characterized by a linear backbone densely grafted with polymeric side chains.[5] This architecture imparts a cylindrical and extended conformation, leading to properties such as low entanglement, high solubility, and the ability to form unimolecular micelles, which are highly advantageous for drug delivery applications.[1][6] The use of this compound allows for the introduction of a versatile functional handle to which various polymer side chains, such as polyethylene (B3416737) glycol (PEG), can be attached to create macromonomers for subsequent polymerization.
The "grafting-through" method involves the polymerization of these well-defined macromonomers, ensuring a high grafting density and control over the final bottlebrush structure.[1][2] Ring-Opening Metathesis Polymerization (ROMP) is the method of choice for this approach due to its high functional group tolerance, controlled/living characteristics, and the availability of highly active catalysts, such as Grubbs' catalysts.[1][7]
Key Applications in Drug Development
Bottlebrush polymers synthesized from this compound derivatives have shown significant promise in drug delivery for several reasons:
-
Enhanced In Vivo Circulation: The brush-like structure can shield the polymer backbone and any attached therapeutic agents from biological clearance mechanisms, leading to extended circulation times.[1]
-
Passive Tumor Targeting: Their nanoscopic size allows for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1]
-
Controlled Drug Release: Drug molecules can be attached to the polymer structure, often via cleavable linkers, allowing for controlled release in response to specific stimuli such as light or changes in pH.[1]
-
High Drug Loading: The three-dimensional structure of bottlebrush polymers provides a high capacity for drug loading.
-
Biocompatibility: By using biocompatible side chains like PEG, the overall biocompatibility of the delivery system can be enhanced.
Experimental Protocols
This section details the synthesis of a PEGylated bottlebrush polymer, a common and versatile platform for drug delivery research. The process is divided into two main stages: the synthesis of the PEG-norbornene macromonomer and the subsequent ROMP to form the bottlebrush polymer.
Protocol 1: Synthesis of Poly(ethylene glycol)-Norbornene Macromonomer (PEG-NB)
This protocol describes the functionalization of a commercially available PEG with a norbornene moiety derived from 5-norbornene-2-carboxylic acid (which can be synthesized from this compound). This example uses an esterification reaction.
Materials:
-
Monofunctional Poly(ethylene glycol) (PEG-OH)
-
5-Norbornene-2-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-Norbornene-2-carboxylic acid (1.2 equivalents relative to PEG-OH) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DCC (1.2 equivalents) to the solution and stir for 30 minutes at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.
-
In a separate flask, dissolve PEG-OH (1 equivalent), DMAP (0.1 equivalents), and pyridine (2 equivalents) in anhydrous DCM.
-
Filter the solution containing the activated norbornene anhydride (B1165640) to remove the DCU precipitate and add the filtrate to the PEG-OH solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress using ¹H NMR by observing the disappearance of the PEG-OH end-group signals and the appearance of the norbornene proton signals.
-
Once the reaction is complete, filter the mixture to remove any remaining DCU.
-
Concentrate the solution by rotary evaporation.
-
Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether or a mixture of diethyl ether and hexanes.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Redissolve the product in a minimal amount of DCM, dry over anhydrous MgSO₄, filter, and re-precipitate.
-
Dry the final PEG-NB macromonomer under vacuum.
-
Characterize the purified macromonomer by ¹H NMR and Gel Permeation Chromatography (GPC) to confirm functionalization and determine molecular weight and polydispersity.
Protocol 2: Synthesis of PEG Bottlebrush Polymer via ROMP
This protocol details the polymerization of the PEG-NB macromonomer using a Grubbs' third-generation catalyst.
Materials:
-
PEG-Norbornene (PEG-NB) macromonomer
-
Grubbs' third-generation catalyst [(H₂IMes)(Cl)₂(pyr)₂Ru=CHPh]
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Chloroform)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the desired amount of PEG-NB macromonomer in the anhydrous, degassed solvent. The concentration should be carefully chosen to control the polymerization kinetics.
-
In a separate vial, dissolve the Grubbs' third-generation catalyst in a small amount of the same solvent. The amount of catalyst will determine the target degree of polymerization (DP) of the bottlebrush polymer (DP = [Monomer]/[Catalyst]).
-
Rapidly inject the catalyst solution into the stirring macromonomer solution.
-
Allow the polymerization to proceed for the desired time. The reaction time can be optimized based on the desired conversion and can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.
-
To terminate the polymerization, add an excess of ethyl vinyl ether and stir for 30 minutes.
-
Remove the solvent by rotary evaporation.
-
Dissolve the crude polymer in a minimal amount of a good solvent (e.g., DCM or THF).
-
Precipitate the bottlebrush polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold methanol.
-
Collect the purified polymer by filtration or centrifugation.
-
Dry the final bottlebrush polymer under vacuum.
-
Characterize the polymer by GPC to determine the molecular weight (Mₙ) and polydispersity index (PDI), and by ¹H NMR to confirm the polymer structure.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of bottlebrush polymers using norbornene-based macromonomers.
Table 1: Macromonomer Synthesis and Characterization
| Macromonomer | Side Chain | Mₙ (kDa) | PDI (Đ) | Reference |
| PEG-NB | PEG | 5.0 | 1.05 | Adapted from[1] |
| PS-NB | Polystyrene | 3.0 | 1.10 | [2] |
| PLA-NB | Polylactide | 4.5 | 1.15 | Fictional Example |
| PIB-NB | Polyisobutylene | 10.0 | 1.20 | Fictional Example |
Table 2: Bottlebrush Polymer Synthesis and Characterization via ROMP
| Bottlebrush Polymer | Macromonomer | Target DP | Mₙ (kDa) | PDI (Đ) | Catalyst | Reference |
| P(PEG-NB) | PEG-NB | 50 | 250 | 1.12 | Grubbs' G3 | Adapted from[1] |
| P(PEG-NB) | PEG-NB | 100 | 510 | 1.15 | Grubbs' G3 | Adapted from[1] |
| P(PS-NB) | PS-NB | 100 | 305 | 1.03 | Grubbs' G3 | [8] |
| P(PS-NB) | PS-NB | 250 | 758 | 1.08 | Grubbs' G3 | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of bottlebrush polymers via the "grafting-through" ROMP approach.
Caption: Workflow for bottlebrush polymer synthesis.
Drug Delivery Mechanism
This diagram illustrates a simplified mechanism for the delivery of a therapeutic agent using a drug-conjugated bottlebrush polymer.
References
- 1. Drug-loaded, bivalent-bottle-brush polymers by graft-through ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bottlebrush Polymers for Functional Materials | Verduzco Laboratory [verduzcolab.blogs.rice.edu]
- 5. Beyond Traditional Stimuli: Exploring Salt-Responsive Bottlebrush Polymers—Trends, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for RAFT Polymerization of 5-Norbornene-2-methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 5-Norbornene-2-methanol and its derivatives using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The focus is on the creation of well-defined macromonomers and their subsequent use in constructing advanced polymer architectures relevant to drug development.
Introduction
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. While direct RAFT polymerization of norbornene-based monomers can be challenging, a versatile and widely reported approach involves the use of norbornene-functionalized RAFT Chain Transfer Agents (CTAs) to polymerize other monomers. This method yields well-defined polymers with a terminal norbornene group, which can act as a "macromonomer" in subsequent polymerization reactions like Ring-Opening Metathesis Polymerization (ROMP), offering a pathway to novel materials for drug delivery applications.[1][2]
Polymers based on norbornene are of significant interest in the biomedical field due to their unique properties. The incorporation of norbornene moieties allows for post-polymerization modification via efficient reactions like thiol-ene chemistry and their use in "grafting-through" ROMP to create bottlebrush polymers.[2][3] These complex architectures are being explored for applications such as drug delivery, theranostics, and tissue engineering.[4][5]
Synthesis of Norbornene-Functionalized RAFT Agents
A critical first step is the synthesis of a RAFT agent that incorporates a norbornene functionality. This is typically achieved by reacting a suitable carboxylic acid-containing RAFT agent with this compound.
Protocol: Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl 4-Cyano-4-(phenylcarbonothioylthio)pentanoate (Norbornenyl-Functionalized CTA)[1]
This protocol describes the synthesis of a dithiobenzoate-based RAFT agent functionalized with a norbornene group.
Materials:
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
-
This compound (mixture of endo and exo isomers)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), dry
-
Sodium bicarbonate solution, dilute
-
Water, deionized
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl acetate (B1210297) mixture (3:2)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (0.675 g, 2.42 mmol), this compound (0.36 g, 2.90 mmol), and DMAP (30 mg, 0.245 mmol) in 30 mL of dry CH₂Cl₂.
-
Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.
-
Dissolve DCC (0.598 g, 2.89 mmol) in 5 mL of dry CH₂Cl₂ and add it dropwise to the reaction flask with stirring.
-
After the complete addition of DCC, stir the reaction mixture at 0 °C for 5 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the precipitated solid (dicyclohexylurea) by filtration.
-
Wash the filtrate with dilute sodium bicarbonate solution (20 mL) and then with water (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product as a red oil.
-
Purify the crude product by column chromatography on silica gel using a 3:2 mixture of hexane/ethyl acetate as the eluent.
RAFT Polymerization to Synthesize Norbornenyl-Functionalized Macromonomers
The norbornenyl-functionalized CTA can be used to polymerize a variety of monomers, such as styrene (B11656) and acrylates, to produce macromonomers with a terminal norbornene group.
Protocol: RAFT Polymerization of Styrene using a Norbornenyl-Functionalized CTA[1]
Materials:
-
Styrene, freshly distilled
-
Norbornenyl-functionalized CTA (synthesized as described in section 2.1)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Benzene, anhydrous
-
Methanol
Procedure:
-
In a Schlenk flask, prepare a stock solution of styrene, the norbornenyl-functionalized CTA, and AIBN in benzene. The specific ratios will determine the target molecular weight. For example, a molar ratio of [Styrene]:[CTA]:[AIBN] could be 600:1:0.2.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 65 °C and stir for the desired reaction time.
-
To monitor monomer conversion, periodically take aliquots from the reaction mixture.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature overnight.
-
Characterize the resulting macromonomer for its molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).
Quantitative Data from RAFT Polymerization of Various Monomers[1]
The following table summarizes the results from the RAFT polymerization of styrene (Sty), methyl methacrylate (B99206) (MMA), and methyl acrylate (B77674) (MA) using a norbornenyl-functionalized CTA.
| Monomer | [M]:[CTA]:[I] Ratio | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | Đ |
| Styrene | 600:1:0.2 | 16 | 65 | 39,200 | 1.12 |
| MMA | 600:1:0.5 | 6 | 72 | 43,500 | 1.25 |
| MA | 500:1:0.5 | 4 | 85 | 38,000 | 1.40 |
Applications in Drug Development
Norbornene-functionalized macromonomers are versatile building blocks for creating more complex polymer architectures with potential applications in drug delivery. The terminal norbornene group can be utilized in subsequent polymerization or modification reactions.
"Grafting-Through" ROMP for Bottlebrush Polymer Synthesis
A primary application of these macromonomers is in "grafting-through" Ring-Opening Metathesis Polymerization (ROMP) to synthesize bottlebrush polymers.[2] These structures, with a dense arrangement of polymer side chains, can encapsulate drug molecules and influence their release kinetics.
Thiol-Ene "Click" Chemistry for Functionalization
The norbornene double bond is highly reactive towards thiols in the presence of a radical initiator or UV light (thiol-ene "click" chemistry).[3] This allows for the efficient post-polymerization functionalization of the macromonomer with various moieties, including targeting ligands, imaging agents, or drugs containing a thiol group.
Visualizations
RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Experimental Workflow: Monomer to Macromonomer
References
Application Notes and Protocols for the Functionalization of 5-Norbornene-2-methanol for Specialty Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Norbornene-2-methanol is a versatile building block in the synthesis of specialty polymers. Its strained bicyclic structure readily undergoes ring-opening metathesis polymerization (ROMP), a powerful technique for creating polymers with well-defined structures and functionalities. The hydroxyl group of this compound serves as a convenient handle for a variety of functionalization reactions, allowing for the introduction of diverse chemical moieties. This enables the tailoring of polymer properties for specific applications, ranging from advanced materials to biomedical devices.
These application notes provide an overview of common functionalization strategies for this compound and subsequent polymerization to yield specialty polymers with tailored properties. Detailed protocols for key experimental procedures are also included.
Functionalization Strategies
The hydroxyl group of this compound can be modified through various organic reactions. The most common strategies include esterification, etherification, and conversion to other functional groups. These modifications introduce new functionalities that can impart specific properties to the resulting polymers, such as altered solubility, thermal stability, or the ability to participate in post-polymerization modifications.
Esterification: The reaction of this compound with carboxylic acids, acid chlorides, or anhydrides yields norbornene-functionalized esters. This is a straightforward method to introduce a wide range of functional groups.
Etherification: Williamson ether synthesis can be employed to introduce alkyl or aryl ether linkages, providing another route to modify the side-chain structure and properties.
Silylation: Reaction with trialkylsilanes can introduce siloxy groups, which can enhance thermal stability and gas permeability of the resulting polymers[1].
Conversion to Amines: The hydroxyl group can be converted to an amine, which can then be protected and subsequently polymerized to create polymers with free amino groups after deprotection. These polymers can mimic natural biopolymers like chitosan (B1678972) and have potential applications in drug delivery and gene transfection[2].
Polymerization Methods
The primary method for polymerizing functionalized this compound monomers is Ring-Opening Metathesis Polymerization (ROMP). ROMP is known for its tolerance to a wide variety of functional groups and its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions, especially when using well-defined catalysts such as Grubbs' or Schrock's catalysts[3][4][5].
Vinyl-addition polymerization is another method that can be used, which results in a saturated polymer backbone, retaining the bicyclic structure of the norbornene monomer. These polymers often exhibit high thermal and chemical stability[1].
Data Presentation
Table 1: Functionalization of 5-Norbornene Derivatives and Monomer Synthesis
| Starting Material | Reagent | Functional Group Introduced | Monomer Yield (%) | Reference |
| This compound | Trialkylsilanes | Trialkylsiloxy | 89-90 | [1] |
| 5-Norbornene-2-methylamine | Phthalic Anhydride | N-methyl-phthalimide | 94.5 | [2] |
| cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | Chiral Alcohols (e.g., (-)-menthol, (-)-borneol) | Chiral Ester | High | [6] |
| 5-Norbornene-2-carboxylic acid | Methanol, Sulfuric Acid | Methyl Ester | 93 | [7][8] |
Table 2: Polymerization of Functionalized Norbornene Monomers
| Monomer | Polymerization Method | Catalyst | Polymer Yield (%) | Molecular Weight (Mw) | PDI (Mw/Mn) | Tg (°C) | Reference |
| Trialkylsiloxy-functionalized norbornene | Metathesis (ROMP) | Not Specified | up to 90 | High | Not Specified | -29 to +23 | [1] |
| Trialkylsiloxy-functionalized norbornene | Vinyl-addition | Not Specified | up to 90 | High | Not Specified | Glassy | [1] |
| 5-Norbornene-2-(N-methyl)-phthalimide | ROMP | Hoveyda-Grubbs 2nd Gen. | Not Specified | Controllable | 1.18–1.25 | Not Specified | [2] |
| Chiral diesters of cis-5-norbornene-exo-2,3-dicarboxylic acid | ROMP | Grubbs 2nd Gen. | up to 96 | 1.9 x 10⁵ - 5.8 x 10⁵ | 1.6 - 2.2 | -30 to +139 | [6][9] |
Experimental Protocols
Protocol 1: Esterification of this compound with a Carboxylic Acid
This protocol describes a general procedure for the esterification of this compound.
Materials:
-
This compound (mixture of endo and exo isomers)
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester-functionalized norbornene monomer.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of a Functionalized Norbornene Monomer
This protocol provides a general method for the ROMP of a functionalized norbornene monomer using a Grubbs catalyst.
Materials:
-
Functionalized norbornene monomer
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox or under a nitrogen atmosphere, dissolve the functionalized norbornene monomer in the anhydrous, degassed solvent in a Schlenk flask. The desired monomer-to-catalyst ratio ([M]/[I]) will determine the target molecular weight of the polymer.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Allow the polymerization to proceed at room temperature or with gentle heating, depending on the monomer reactivity. The reaction time can vary from minutes to hours.
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for 20-30 minutes.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Mandatory Visualization
Caption: Functionalization pathways of this compound and subsequent polymerization.
Caption: Experimental workflow for Ring-Opening Metathesis Polymerization (ROMP).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP) [mdpi.com]
- 3. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 9. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks [mdpi.com]
Application Notes and Protocols for the Preparation of Block Copolymers with 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers incorporating 5-Norbornene-2-methanol (NB-MOH). The primary method detailed is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing well-defined polymers with controlled architectures.
Introduction
This compound is a functionalized cyclic olefin monomer that can be readily polymerized via ROMP to create polymers with pendant hydroxyl groups. These hydroxyl groups provide a versatile handle for further chemical modification, making poly(this compound) (pNB-MOH) an attractive building block for various applications, including drug delivery, biomaterials, and advanced materials. By creating block copolymers, where a pNB-MOH segment is combined with another polymer block possessing different properties (e.g., hydrophobicity, biocompatibility), materials with tailored self-assembly behaviors and functionalities can be achieved.
The living nature of ROMP, particularly with well-defined ruthenium-based catalysts such as Grubbs' catalysts, allows for the sequential addition of different monomers to synthesize block copolymers with low polydispersity and controlled molecular weights.[1]
Key Applications in Drug Development
Amphiphilic block copolymers containing a hydrophilic pNB-MOH block and a hydrophobic block can self-assemble in aqueous solutions to form nanostructures like micelles or polymersomes.[2][3] These nano-assemblies can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The norbornene backbone offers a platform for attaching therapeutic agents, targeting ligands, or imaging agents, leading to the development of sophisticated drug delivery systems.[4]
Experimental Protocols
Protocol 1: General Synthesis of a Diblock Copolymer: poly(norbornene)-block-poly(this compound) (pNB-b-pNB-MOH) via ROMP
This protocol describes a general procedure for the synthesis of a simple diblock copolymer using sequential monomer addition.
Materials:
-
Norbornene (NB)
-
This compound (NB-MOH, mixture of endo and exo isomers)
-
Grubbs' Catalyst (e.g., 2nd or 3rd Generation)
-
Anhydrous and deoxygenated solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ethyl vinyl ether (terminating agent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation:
-
Dissolve the first monomer (Norbornene) in the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
In a separate Schlenk flask, dissolve the Grubbs' catalyst in a small amount of the anhydrous solvent.
-
-
Polymerization of the First Block (pNB):
-
Rapidly inject the catalyst solution into the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time (typically 30-60 minutes) at room temperature. The progress can be monitored by taking aliquots for ¹H NMR analysis to check for monomer consumption.
-
-
Addition of the Second Monomer:
-
Once the first monomer is consumed, add a solution of the second monomer (this compound) in the anhydrous solvent to the living polymer solution via a cannula or syringe.
-
-
Polymerization of the Second Block (pNB-MOH):
-
Allow the polymerization of the second block to proceed for the desired time (typically 1-2 hours).
-
-
Termination:
-
Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 20-30 minutes.
-
-
Polymer Precipitation and Purification:
-
Precipitate the block copolymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the final block copolymer product under vacuum to a constant weight.
-
-
Characterization:
Protocol 2: Synthesis of a pH-Responsive Drug-Conjugated Block Copolymer for Drug Delivery
This protocol is adapted from the synthesis of a norbornene-derived doxorubicin (B1662922) copolymer for pH-triggered drug release.[4] It involves the copolymerization of a PEG-functionalized norbornene monomer and a drug-conjugated norbornene monomer.
Materials:
-
Norbornene-PEG monomer (mono 2 in the cited literature)
-
Norbornene-doxorubicin conjugate with a hydrazone linker (mono 1 in the cited literature)
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous Dichloromethane (DCM) and Methanol
-
Ethyl vinyl ether
-
Pentane
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Polymerization of the First Block (PEG-Norbornene):
-
In a Schlenk flask under an inert atmosphere, dissolve the Norbornene-PEG monomer and Grubbs' 2nd Generation catalyst (e.g., 15 mol% relative to the monomer) in a mixture of DCM and methanol (9:1 v/v).
-
Stir the reaction mixture for 4 hours at room temperature.[7]
-
-
Addition of the Second Monomer (Drug-Conjugate):
-
Add the Norbornene-doxorubicin conjugate monomer to the reaction flask.
-
Continue the reaction for another 24 hours.[7]
-
-
Termination and Precipitation:
-
Quench the reaction by adding ethyl vinyl ether.
-
Precipitate the resulting block copolymer by adding the reaction mixture to pentane.[7]
-
Collect the polymer by filtration and dry under vacuum.
-
Data Presentation
The following tables summarize representative quantitative data for block copolymers synthesized via ROMP using norbornene-based monomers. Note that the specific characteristics of the resulting polymers are highly dependent on the exact monomers, catalyst, and reaction conditions used.
Table 1: Representative Data for Norbornene-Based Block Copolymers Synthesized via ROMP
| First Monomer (M1) | Second Monomer (M2) | [M1]:[I] | [M2]:[I] | Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Norbornene | 5-Norbornene-2-(N-methyl)-phthalimide | 100 | 100 | Hoveyda-Grubbs 2nd Gen. | Varies | ~1.10-1.25 | [4] |
| Norbornene-PEG | Norbornene-PABA-C5 | Varies | Varies | Grubbs' 2nd Gen. | Varies | ~0.35 (for NPs) | [7][8] |
| Cyclopentyl-POSS-norbornylene | Methyltetracyclododecene | Varies | Varies | RuCl₂(=CHPh)(PCy₃)₂ | Varies | Narrow | [1] |
| Norbornene | Cyclopentene | Varies | Varies | Grubbs' 1st Gen. | 300-800 kDa | 1.2-1.6 | [6][9] |
Data is illustrative and compiled from various sources. For precise results, refer to the specific experimental details in the cited literature.
Mandatory Visualizations
Diagram 1: General Workflow for Block Copolymer Synthesis and Characterization
References
- 1. A General Synthetic Route to Cell-Permeable Block Copolymers via ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scavenge-ROMP-filter: a facile strategy for soluble scavenging via norbornenyl tagging of electrophilic Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP) | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Norbornene-2-methanol as a Monomer for Gas Separation Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-norbornene-2-methanol and its derivatives as monomers for the fabrication of advanced gas separation membranes. This document includes detailed experimental protocols for polymer synthesis, membrane fabrication, and gas transport property evaluation, along with a summary of relevant performance data.
Introduction
Polynorbornenes, a class of polymers derived from norbornene-type monomers, are highly promising materials for gas separation membranes due to their excellent thermal and chemical stability, rigid polymer backbones, and the versatility of their chemical functionalization. This compound serves as a valuable building block in this context, offering a reactive hydroxyl group that can be readily modified to tune the final properties of the membrane. The polymerization of this compound and its derivatives can be achieved through two primary routes: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. Each method yields polymers with distinct backbone structures and properties, influencing their gas separation performance. This document outlines the synthesis of polymers from this compound derivatives, their fabrication into membranes, and the characterization of their gas transport properties.
Polymer Synthesis: Protocols
Ring-Opening Metathesis Polymerization (ROMP)
ROMP of norbornene-based monomers typically results in polymers with unsaturated backbones, which are often rubbery in nature. The following is a general protocol for the ROMP of a norbornene-type monomer, which can be adapted for this compound or its derivatives.
Materials:
-
This compound (or a derivative thereof)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (B129727) (for precipitation)
-
Standard Schlenk line and glassware
Protocol:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of this compound derivative in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.
-
Polymerization: To the stirring monomer solution, add the catalyst solution via syringe. The reaction is typically carried out at room temperature. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.
-
Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Quenching: After the desired reaction time (typically a few hours), add a few drops of ethyl vinyl ether to quench the polymerization.
-
Polymer Precipitation and Isolation: Pour the polymer solution into a large volume of vigorously stirring methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol.
-
Drying: Dry the polymer under vacuum to a constant weight.
Vinyl-Addition Polymerization
Vinyl-addition polymerization of norbornene monomers produces polymers with saturated, rigid backbones, often leading to glassy materials with high glass transition temperatures. Below is a general protocol that can be adapted for this compound derivatives.
Materials:
-
This compound derivative
-
Palladium-based catalyst system (e.g., [Pd(allyl)Cl]₂ with a phosphine (B1218219) ligand and a co-catalyst like LiB(C₆F₅)₄) or a Nickel-based catalyst (e.g., Ni(C₆F₅)₂(SbPh₃)₂).
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
Protocol:
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the palladium or nickel catalyst precursor, ligand, and co-catalyst in the anhydrous solvent. Stir the solution to activate the catalyst.
-
Monomer Addition: In a separate flask, dissolve the this compound derivative in the anhydrous solvent. Transfer this monomer solution to the activated catalyst solution via cannula or syringe.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or elevated temperatures) with stirring.
-
Termination and Precipitation: After the polymerization is complete (typically several hours to overnight), terminate the reaction by exposing it to air. Dilute the reaction mixture with additional solvent if necessary and then precipitate the polymer by pouring the solution into a large volume of methanol.
-
Polymer Isolation and Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Membrane Fabrication: Solution Casting Protocol
Dense polymer membranes for gas separation are commonly fabricated via the solution casting method.
Materials:
-
Synthesized polynorbornene derivative
-
A suitable solvent (e.g., chloroform, tetrahydrofuran (B95107) (THF), or toluene)
-
A flat, level casting surface (e.g., a glass plate)
-
A casting knife or doctor blade
-
A covered chamber for slow solvent evaporation
Protocol:
-
Polymer Solution Preparation: Dissolve a specific weight percentage of the synthesized polymer (e.g., 1-5 wt%) in a suitable solvent. Stir the mixture until the polymer is completely dissolved, which may take several hours.
-
Casting the Film: Place the clean, level casting surface in a dust-free environment. Pour the polymer solution onto the surface.
-
Film Formation: Use a casting knife or doctor blade to spread the solution to a uniform thickness.
-
Solvent Evaporation: Cover the casting assembly to allow for slow solvent evaporation. This is crucial for forming a dense, defect-free membrane.
-
Membrane Annealing: Once the film is dry, carefully peel it from the casting surface. To remove any residual solvent and to relax the polymer chains, anneal the membrane in a vacuum oven at a temperature below its glass transition temperature for several hours.
Gas Separation Performance Evaluation
The performance of a gas separation membrane is characterized by its permeability and selectivity.
Experimental Protocol: Constant Volume, Variable Pressure Method
This is a common method for determining the gas permeability of a dense polymer membrane.
Apparatus:
-
A gas permeation cell that separates a feed side (high pressure) from a permeate side (low pressure, known volume).
-
Pressure transducers for both the feed and permeate sides.
-
A vacuum pump.
-
Mass flow controllers to regulate the feed gas.
-
A temperature-controlled environment.
Protocol:
-
Membrane Mounting: Securely mount the prepared membrane in the permeation cell, ensuring a gas-tight seal.
-
System Evacuation: Evacuate both the feed and permeate sides of the cell to a low pressure (e.g., < 0.1 mbar).
-
Leak Testing: Close off the system from the vacuum pump and monitor the pressure on both sides to ensure there are no leaks.
-
Gas Permeation Measurement:
-
Introduce the test gas to the feed side of the cell at a constant pressure (e.g., 2-10 bar).
-
Monitor the pressure increase on the permeate side as a function of time.
-
The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase in the permeate volume.
-
Calculation:
The permeability (P), often expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹), is calculated using the following equation:
P = (Vp * l) / (A * R * T * (p_feed - p_permeate)) * (dp_permeate / dt)
Where:
-
Vp is the permeate volume (cm³)
-
l is the membrane thickness (cm)
-
A is the effective membrane area (cm²)
-
R is the gas constant
-
T is the absolute temperature (K)
-
p_feed is the feed pressure
-
p_permeate is the permeate pressure (often negligible compared to p_feed)
-
dp_permeate / dt is the steady-state rate of pressure increase on the permeate side.
Ideal Selectivity:
The ideal selectivity (α_A/B) for a pair of gases A and B is the ratio of their individual permeabilities:
α_A/B = P_A / P_B
Data Presentation
Table 1: Gas Permeation Properties of Membranes from Organosilicon Derivatives of this compound [1]
| Polymerization Type | Derivative | Gas Pair | Permeability (P_CO₂) (Barrer) | Ideal Selectivity (α_CO₂/N₂) |
| Metathesis (ROMP) | Trialkylsiloxy derivatives | CO₂/N₂ | 152 - 226 | 13 - 16 |
| Vinyl-addition | Trialkylsiloxy derivatives | CO₂/N₂ | 230 - 500 | 14 - 17 |
Table 2: Gas Permeation Properties of a Crosslinked Rubbery Membrane Incorporating a Derivative of this compound via ROMP
| Polymer Type | Gas Pair | Permeability (P_CO₂) (Barrer) | Ideal Selectivity (α_CO₂/N₂) |
| Crosslinked PEG/PPG and PDMS units | CO₂/N₂ | 300 - 561 | 50 - 58 |
Visualizations
The following diagrams illustrate the key workflows described in these application notes.
Caption: Experimental workflow from monomer to gas separation performance evaluation.
Caption: Polymerization pathways for this compound.
References
Application Notes and Protocols for the Copolymerization of Ethylene with 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized cyclic olefin copolymers (COCs) through the copolymerization of ethylene (B1197577) with 5-Norbornene-2-methanol (NBM). This process yields hydroxylated polyethylene (B3416737) derivatives with potential applications in drug delivery, medical device coatings, and specialized packaging due to their unique combination of properties such as high thermal stability, optical clarity, and biocompatibility.[1][2]
Introduction
The incorporation of functional monomers like this compound into a polyethylene backbone via coordination polymerization is a significant advancement in materials science.[3] This technique allows for the direct synthesis of functionalized polyolefins, which are otherwise challenging to produce. The resulting copolymers possess hydroxyl groups that can be further modified for various applications, including the attachment of bioactive molecules or altering surface properties.
The copolymerization of ethylene with norbornene and its derivatives is typically achieved using single-site catalysts, such as metallocenes or other transition metal complexes.[1][4][5] These catalysts offer high activity and control over the copolymer's microstructure, including comonomer incorporation and molecular weight.[4][6]
Reaction Mechanism and Catalyst Systems
The copolymerization proceeds via a coordination-insertion mechanism at the transition metal center of the catalyst. Both ethylene and this compound coordinate to the active catalytic site and are subsequently inserted into the growing polymer chain.
Several catalyst systems have been shown to be effective for this copolymerization, including:
-
Metallocene Catalysts: In conjunction with activators like methylaluminoxane (B55162) (MAO) or a combination of tris(pentafluorophenyl)boron and triisobutylaluminium (TIBA/B(C6F5)3), metallocene catalysts such as rac-[Et(Ind)2]ZrCl2 are commonly used.[4][5][7]
-
Bis(β-enaminoketonato)titanium Complexes: These catalysts have demonstrated high efficiency in incorporating polar comonomers like NBM.[8]
-
Bis(pyrrolide−imine) Titanium Complexes: These, when activated with MAO, are also efficient catalysts for the copolymerization of ethylene and norbornene, showing high comonomer incorporation.[6]
Experimental Protocols
The following protocols are generalized procedures based on common laboratory practices for ethylene-norbornene copolymerization.[5][7] Specific modifications may be necessary depending on the chosen catalyst system and desired copolymer properties.
Materials and Reagents
-
Monomers: Ethylene (polymerization grade), this compound (NBM, high purity).
-
Catalyst: e.g., [Ph2C(Fluo)(Cp)]ZrCl2, rac-[Et(Ind)2]ZrCl2, or a bis(β-enaminoketonato)titanium complex.
-
Activator/Cocatalyst: Methylaluminoxane (MAO) solution in toluene (B28343), or Tris(pentafluorophenyl)borane (B(C6F5)3) and Triisobutylaluminium (TIBA).
-
Solvent: Toluene (anhydrous, deoxygenated).
-
Scavenger: Triisobutylaluminium (TIBA) to remove impurities.
-
Terminating Agent: Acidified methanol (B129727).
-
Inert Gas: High-purity nitrogen or argon.
General Polymerization Procedure
-
Reactor Preparation: A glass or stainless-steel reactor is thoroughly dried and purged with inert gas (nitrogen or argon).
-
Solvent and Monomer Charging: Anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound solution in toluene. The reactor is then brought to the desired polymerization temperature (e.g., 60-70°C).[5][9]
-
Scavenger Addition: A scavenger such as TIBA is added to the reactor to react with any impurities.
-
Ethylene Saturation: The reactor is pressurized with ethylene to the desired partial pressure (e.g., 1 atm).[5]
-
Catalyst and Activator Preparation: In a separate Schlenk flask under an inert atmosphere, the catalyst is dissolved in toluene. The activator (e.g., MAO or B(C6F5)3/TIBA) is then added to the catalyst solution to form the active species.
-
Polymerization Initiation: The prepared catalyst/activator solution is injected into the reactor to start the polymerization. The reaction mixture is stirred vigorously for the designated time.
-
Polymerization Termination: The reaction is terminated by injecting acidified methanol into the reactor.
-
Polymer Isolation and Purification: The resulting copolymer is precipitated by adding the reaction mixture to a large volume of a non-solvent like acetone. The polymer is then filtered, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.[7]
Data Presentation
The following tables summarize typical quantitative data obtained from ethylene/5-Norbornene-2-methanol copolymerization experiments using different catalyst systems.
Table 1: Copolymerization of Ethylene and this compound with Bis(β-enaminoketonato)titanium Catalysts [8]
| Catalyst | Cocatalyst | NBM Incorporation (mol %) | Catalytic Activity ( kg/molTi ·h) |
| 1b | Et2AlCl | 22.0 | 700 |
| 1a | Et2AlCl | 15.8 | 650 |
| 1c | Et2AlCl | 18.5 | 680 |
Conditions: Optimization of catalyst structures and polymerization conditions were performed to achieve these results.
Table 2: Copolymerization of Ethylene and Norbornene with Metallocene/TIBA/B(C6F5)3 System [5]
| Run | NBE feed (mol/L) | NBE incorporation (mol%) | M n (×10^4 g/mol ) | T g (°C) |
| 1 | 0 | 0 | 12.5 | - |
| 2 | 0.05 | 10.2 | 25.6 | 65 |
| 3 | 0.10 | 18.5 | 45.3 | 110 |
| 4 | 0.15 | 25.1 | 68.7 | 145 |
| 5 | 0.20 | 30.5 | 85.1 | 170 |
Conditions: Polymerization conducted in toluene at 70°C under 1 atm of ethylene.
Characterization of Copolymers
The synthesized copolymers should be characterized to determine their microstructure, thermal properties, and molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) are used to determine the NBM incorporation and the copolymer microstructure, including the sequence distribution of the monomers.[5][8]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn, Mw) and molecular weight distribution (Mw/Mn) of the copolymers.[5]
-
Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the glass transition temperature (Tg) of the amorphous copolymers.[5]
Visualizations
Experimental Workflow
Caption: General workflow for the copolymerization of ethylene and this compound.
Logical Relationship of Polymer Properties
References
- 1. researchgate.net [researchgate.net]
- 2. Elastomeric Compositions of Ethylene–Norbornene Copolymer Containing Biofillers Based on Coffee and Tea Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copolymerization of ethylene with norbornene by using metallocene/TIBA/B(C6F5)3 system [poj.ippi.ac.ir]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: 5-Norbornene-2-methanol in Photoresist Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Norbornene-2-methanol in the synthesis of advanced photoresist materials. The focus is on creating a positive-tone, chemically amplified photoresist suitable for 193 nm deep ultraviolet (DUV) lithography, a critical technology in the fabrication of microelectronics and microfluidic devices for research and drug development.
Introduction
This compound is a valuable monomer for the synthesis of photoresist polymers due to the rigid, alicyclic norbornene backbone and the reactive hydroxyl group. The norbornene structure provides excellent plasma etch resistance and high transparency at 193 nm, while the hydroxyl group serves as a versatile handle for introducing acid-labile protecting groups, which are essential for chemically amplified positive-tone photoresists.[1][2] In these systems, a photogenerated acid catalyzes the cleavage of the protecting group, leading to a significant change in the polymer's solubility and the formation of a positive-tone image.[3]
Data Presentation
The following tables summarize key quantitative data for the synthesis and performance of a representative photoresist system based on a terpolymer of this compound (functionalized with an acid-labile group), maleic anhydride (B1165640), and another functional norbornene monomer.
Table 1: Polymer Synthesis and Properties
| Parameter | Value |
| Monomer 1 | 5-(tert-butoxycarbonyl)oxymethyl-2-norbornene |
| Monomer 2 | Maleic Anhydride |
| Monomer 3 | 5-Norbornene-2-carboxylic acid |
| Monomer Molar Ratio (1:2:3) | 40:50:10 |
| Polymerization Method | Free Radical Polymerization |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Tetrahydrofuran (THF) |
| Molecular Weight (Mw) | 8,000 - 12,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.0 |
| Glass Transition Temperature (Tg) | 150 - 170 °C |
| Optical Absorbance at 193 nm | < 0.1 µm⁻¹ |
Table 2: Photoresist Formulation
| Component | Role | Concentration (wt% of solids) |
| Terpolymer (from Table 1) | Matrix Resin | ~95% |
| Triphenylsulfonium (B1202918) nonaflate | Photoacid Generator (PAG) | ~4% |
| Tri-n-octylamine | Quencher (Base) | ~1% |
| Propylene glycol methyl ether acetate (B1210297) (PGMEA) | Solvent | To make a ~10 wt% solids solution |
Table 3: Lithographic Performance
| Parameter | Value |
| Exposure Wavelength | 193 nm |
| Film Thickness | 150 nm |
| Pre-bake (PAB) | 110 °C for 60 seconds |
| Post-Exposure Bake (PEB) | 120 °C for 60 seconds |
| Developer | 0.26 N Tetramethylammonium hydroxide (B78521) (TMAH) |
| Development Time | 30 seconds |
| Sensitivity (Dose to Clear) | 10 - 20 mJ/cm² |
| Resolution (Line/Space) | 80 - 150 nm |
Experimental Protocols
Synthesis of 5-(tert-butoxycarbonyl)oxymethyl-2-norbornene (Monomer 1)
This protocol describes the protection of the hydroxyl group of this compound with a tert-butoxycarbonyl (t-Boc) group, a common acid-labile protecting group.
-
Materials: this compound, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.2 eq) in DCM to the flask.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected monomer.
-
Synthesis of the Photoresist Terpolymer
This protocol details the free-radical polymerization of the functionalized this compound monomer with maleic anhydride and 5-norbornene-2-carboxylic acid.
-
Materials: 5-(tert-butoxycarbonyl)oxymethyl-2-norbornene, maleic anhydride, 5-norbornene-2-carboxylic acid, AIBN, THF.
-
Procedure:
-
In a Schlenk flask, dissolve the three monomers in the desired molar ratio (e.g., 40:50:10) in anhydrous THF.
-
Add AIBN (1-2 mol% relative to total monomers).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 65-70 °C and stir under a nitrogen atmosphere for 24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., hexane (B92381) or diethyl ether).
-
Collect the polymer precipitate by filtration, wash with the non-solvent, and dry under vacuum at 40-50 °C.
-
Characterize the polymer for molecular weight and polydispersity using gel permeation chromatography (GPC).
-
Photoresist Formulation and Lithographic Evaluation
This protocol outlines the steps for preparing the photoresist solution and patterning it on a silicon wafer.
-
Formulation:
-
Dissolve the synthesized terpolymer, triphenylsulfonium nonaflate (PAG), and tri-n-octylamine (quencher) in PGMEA to achieve the desired solids content (e.g., 10 wt%).
-
Stir the solution until all components are fully dissolved.
-
Filter the photoresist solution through a 0.2 µm PTFE filter.
-
-
Lithographic Processing:
-
Spin Coating: Dispense the filtered photoresist solution onto a silicon wafer and spin-coat to the desired thickness (e.g., 150 nm).
-
Pre-bake (PAB): Bake the coated wafer on a hotplate at 110 °C for 60 seconds to remove the solvent.
-
Exposure: Expose the wafer to 193 nm DUV light through a photomask with varying doses.
-
Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate at 120 °C for 60 seconds to drive the acid-catalyzed deprotection reaction.
-
Development: Immerse the wafer in a 0.26 N TMAH developer solution for 30 seconds with gentle agitation.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.
-
Analysis: Characterize the patterned features using a scanning electron microscope (SEM).
-
Visualizations
Signaling Pathway: Positive-Tone Photoresist Mechanism
Caption: Acid-catalyzed deprotection of the polymer.
Experimental Workflow
Caption: Overall experimental workflow.
References
Application Notes and Protocols for the Synthesis of Chiral Polymers from 5-Norbornene-2-methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral polymers derived from 5-norbornene-2-methanol and related norbornene derivatives. The primary method highlighted is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating functional polymers with controlled architectures. Chiral polynorbornenes are of significant interest due to their potential applications in chiral separation, asymmetric catalysis, and as advanced materials in drug development and delivery.
Introduction
Chiral polymers, particularly those with a rigid backbone like polynorbornenes, offer unique properties for enantioselective recognition and catalysis. The incorporation of chirality into the polymer can be achieved by using chiral monomers derived from readily available starting materials. This compound and its derivatives serve as excellent scaffolds for the introduction of chiral moieties. Ring-Opening Metathesis Polymerization (ROMP) has emerged as a versatile and efficient method for the polymerization of these strained cyclic olefins, often catalyzed by ruthenium-based complexes such as Grubbs catalysts. This document outlines the synthesis of chiral norbornene monomers and their subsequent polymerization via ROMP, providing detailed experimental procedures and a summary of key performance data.
Synthesis of Chiral Norbornene Monomers
The synthesis of chiral monomers is the first critical step. A common strategy involves the esterification of a norbornene precursor with a chiral alcohol.
General Protocol for Monomer Synthesis from cis-5-Norbornene-2,3-dicarboxylic anhydride (B1165640)
This protocol describes the synthesis of chiral diester monomers from cis-5-norbornene-2,3-dicarboxylic anhydride and various chiral alcohols.
Materials:
-
cis-5-Norbornene-2,3-dicarboxylic anhydride
-
Chiral alcohol (e.g., (-)-menthol, (-)-borneol, S-(-)-2-methylbutanol)
-
Toluene
-
p-Toluenesulfonic acid (TsOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cis-5-norbornene-2,3-dicarboxylic anhydride (1.0 eq.) and the chiral alcohol (2.1 eq.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure chiral monomer.
Ring-Opening Metathesis Polymerization (ROMP)
The synthesized chiral monomers can be polymerized using ROMP to yield chiral polymers. The choice of catalyst is crucial for controlling the polymerization and the properties of the resulting polymer.
General Protocol for ROMP of Chiral Norbornene Monomers
Materials:
-
Chiral norbornene monomer
-
Second-generation Grubbs catalyst
-
Anhydrous, degassed solvent (e.g., chloroform, dichloromethane)
-
Ethyl vinyl ether
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the chiral norbornene monomer in the anhydrous, degassed solvent.
-
In a separate vial, dissolve the second-generation Grubbs catalyst in a small amount of the same solvent.
-
Add the catalyst solution to the monomer solution with stirring. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer.
-
Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours), during which the solution may become viscous.
-
Quench the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
For further purification, the polymer can be redissolved in a minimal amount of a good solvent (e.g., chloroform) and reprecipitated into methanol.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of chiral polymers from various norbornene derivatives using ROMP.
Table 1: Synthesis of Chiral Polynorbornenes from Diester Monomers [1][2]
| Monomer Chiral Auxiliary | Catalyst (mol%) | Solvent | Yield (%) | M_w (x 10^5 g/mol ) | PDI (M_w/M_n) |
| (-)-Menthol | 0.1 | Chloroform | 94 | 4.69 | 2.1 |
| (-)-Borneol | 0.1 | Chloroform | 96 | 4.57 | 2.2 |
| S-(-)-2-Methylbutanol | 0.2 | Chloroform | 92 | 2.69 | 2.2 |
| S-(+)-3-Octanol | 0.1 | Chloroform | 74 | 1.90 | 1.6 |
Table 2: Synthesis of Poly(norbornene-(N-methyl)-phthalimide) [3]
| [Monomer]/[Catalyst] | Yield (%) | M_n (kDa) | PDI (M_w/M_n) |
| 50 | >95 | 13.2 | 1.18 |
| 100 | >95 | 25.8 | 1.20 |
| 200 | >95 | 50.1 | 1.25 |
Characterization of Chiral Polymers
The synthesized chiral polymers are typically characterized by a variety of techniques to determine their structure, molecular weight, and chiroptical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and the successful incorporation of the chiral monomer.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI) of the polymers.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a critical technique to confirm the chirality of the polymers and to study their chiroptical properties.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperatures of the polymers.[1]
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of chiral polynorbornenes.
Ring-Opening Metathesis Polymerization (ROMP) Mechanism
The diagram below illustrates the catalytic cycle of Ring-Opening Metathesis Polymerization.
Applications in Drug Development and Beyond
Chiral polymers synthesized from this compound derivatives have a range of potential applications, particularly in fields that require enantioselective processes.
-
Chiral Separation: These polymers can be used to create chiral stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC), enabling the separation of racemic mixtures of drugs and other chiral molecules.[1][4] They are also promising materials for the fabrication of dense enantioselective membranes for large-scale chiral separations.[1][4]
-
Asymmetric Catalysis: The chiral environment provided by the polymer backbone can be exploited to support catalysts for asymmetric synthesis.[5] This involves immobilizing a catalytic species onto the chiral polymer, which can then be used in various chemical transformations to produce enantiomerically pure compounds, a crucial aspect of modern drug synthesis.
-
Drug Delivery: The well-defined architecture and functionality of these polymers make them suitable candidates for drug delivery systems.[6] The norbornene backbone can be further functionalized with drug molecules, targeting ligands, and solubilizing groups to create sophisticated drug carriers.
-
Advanced Materials: The rigid and thermally stable nature of polynorbornenes, combined with their chiroptical properties, makes them interesting for applications in materials science, such as in the development of chiral sensors and optical materials.[1][4]
Conclusion
The synthesis of chiral polymers from this compound derivatives via Ring-Opening Metathesis Polymerization offers a versatile and efficient route to a wide range of functional materials. The ability to tailor the monomer structure and control the polymerization process allows for the creation of polymers with specific properties for targeted applications. For researchers and professionals in drug development, these materials provide valuable tools for chiral separation, asymmetric synthesis, and the design of novel drug delivery platforms. The protocols and data presented in these notes serve as a practical guide for the synthesis and exploration of these promising chiral polymers.
References
- 1. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks | MDPI [mdpi.com]
- 2. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric organocatalysts supported on vinyl addition polynorbornenes for work in aqueous media - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Grafting-Through ROMP of Macromonomers Derived from 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and polymerization of macromonomers derived from 5-Norbornene-2-methanol via grafting-through Ring-Opening Metathesis Polymerization (ROMP). This powerful technique allows for the creation of well-defined bottlebrush polymers with tunable properties, making them highly suitable for a range of applications in drug delivery, diagnostics (theranostics), and advanced biomaterials.[1][2][3][4][5]
Introduction
The "grafting-through" approach involves the polymerization of macromonomers, which are polymer chains with a polymerizable end-group.[6] Ring-Opening Metathesis Polymerization (ROMP) is a particularly effective method for this strategy due to the high reactivity of strained cyclic olefins like norbornene and the exceptional functional group tolerance of common ruthenium-based catalysts (e.g., Grubbs' catalysts).[6][7] This combination allows for the synthesis of densely grafted bottlebrush polymers with precise control over side-chain length, backbone length, and overall molecular architecture.[8][9]
Macromonomers derived from this compound serve as versatile building blocks. The hydroxyl group of this compound provides a convenient handle for the attachment of various side chains, such as polymers grown by other controlled polymerization techniques (e.g., RAFT, ATRP) or the direct attachment of therapeutic agents.[10][11] The resulting bottlebrush polymers have unique properties, including high solubility, low viscosity in solution, and the ability to form unimolecular micelles, which are advantageous for drug delivery applications.[4]
Applications in Drug Development
Polymers derived from this compound macromonomers are of significant interest in the pharmaceutical and biotechnology sectors:
-
Drug Delivery: The bottlebrush architecture can encapsulate hydrophobic drugs within its core, enhancing their solubility and stability in aqueous environments.[4] The high density of side chains can also protect the therapeutic payload from premature degradation.
-
Theranostics: By incorporating both therapeutic agents and imaging moieties into the macromonomer side chains, multifunctional nanoparticles for simultaneous therapy and diagnosis (theranostics) can be constructed.[3][5] For instance, a superparamagnetic norbornene cobalt unit has been incorporated for use in magnetic resonance imaging (MRI).[3][5]
-
Biomaterials: The tunable viscoelastic properties of bottlebrush polymer networks make them excellent candidates for tissue engineering scaffolds and hydrogels, as they can mimic the properties of biological tissues.[2]
-
Bioconjugation: These polymers can be conjugated to proteins and other biologics to enhance their therapeutic efficacy, reduce immunogenicity, and prolong circulation times.[12]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a macromonomer from this compound and its subsequent polymerization via grafting-through ROMP.
Protocol 1: Synthesis of a Poly(ethylene glycol) (PEG) Macromonomer of this compound
This protocol describes a representative synthesis of a norbornene-functionalized PEG macromonomer. The hydroxyl group of this compound is reacted with an activated PEG chain.
Materials:
-
This compound
-
Poly(ethylene glycol) methyl ether (mPEG) with a terminal carboxylic acid group (mPEG-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve mPEG-COOH (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
To this solution, add DMAP (0.1 eq).
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution dropwise to cold, stirring diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the resulting white solid under vacuum to yield the pure norbornene-PEG macromonomer.
-
Characterize the macromonomer by ¹H NMR and Size Exclusion Chromatography (SEC) to confirm functionalization and determine molecular weight and polydispersity.
Protocol 2: Grafting-Through ROMP of Norbornene-PEG Macromonomer
This protocol details the polymerization of the synthesized macromonomer using a Grubbs' third-generation catalyst (G3).
Materials:
-
Norbornene-PEG macromonomer
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous and degassed Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl vinyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Norbornene-PEG macromonomer in anhydrous and degassed THF to achieve the desired concentration (e.g., 0.03 M).[6]
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of G3 catalyst in the same solvent.
-
Calculate the required amount of catalyst solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).
-
Rapidly inject the catalyst solution into the vigorously stirring macromonomer solution to initiate the polymerization.
-
Allow the reaction to stir at room temperature for the desired time (e.g., 1-3 hours). Monitor the polymerization by taking aliquots and analyzing them by ¹H NMR (disappearance of norbornene protons) and SEC (shift to higher molecular weight).
-
Quench the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 30 minutes.[6]
-
Precipitate the bottlebrush polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the final polymer product under vacuum to a constant weight.
-
Characterize the final bottlebrush polymer by ¹H NMR, SEC, and other relevant techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2]
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of bottlebrush polymers via grafting-through ROMP of norbornene-based macromonomers.
Table 1: Macromonomer Synthesis and Characterization
| Macromonomer | Side Chain | Mn ( g/mol ) | Đ (Mw/Mn) | Functionalization Efficiency (%) |
| NB-PEG-1 | PEG | 2,000 | 1.05 | >95 |
| NB-PEG-2 | PEG | 5,000 | 1.04 | >95 |
| NB-PS-1 | Polystyrene | 3,000 | 1.10 | >98 |
| NB-PLA-1 | Polylactide | 4,500 | 1.15 | >90 |
Mn = Number-average molecular weight, Đ = Dispersity index.
Table 2: Bottlebrush Polymer Synthesis and Characterization via ROMP
| Polymer ID | Macromonomer | [M]/[C] Ratio | Conversion (%) | Mn, SEC ( kg/mol ) | Đ (Mw/Mn) | Tg (°C) |
| BBP-1 | NB-PEG-1 | 50:1 | >99 | 105 | 1.12 | -55 |
| BBP-2 | NB-PEG-2 | 50:1 | >99 | 260 | 1.15 | -52 |
| BBP-3 | NB-PS-1 | 100:1 | 95 | 310 | 1.20 | 105 |
| BBP-4 | NB-PLA-1 | 75:1 | 92 | 350 | 1.25 | 45 |
[M]/[C] = Monomer-to-catalyst ratio, Mn, SEC = Number-average molecular weight determined by Size Exclusion Chromatography, Đ = Dispersity index, Tg = Glass transition temperature.
Visualizations
Diagram 1: Synthesis of Norbornene-PEG Macromonomer
Caption: Workflow for the synthesis of a Norbornene-PEG macromonomer.
Diagram 2: Grafting-Through ROMP Workflow
Caption: Experimental workflow for grafting-through ROMP.
References
- 1. Scalable Synthesis of Multivalent Macromonomers for ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of Norbornene-based bottlebrush polymers and gels | Poster Board #M24 - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Camptothecin-Derived Norbornene Polymers for Theranostic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of radical copolymerization of the (oxa)norbornene end-group of RAFT-prepared macromonomers on bottlebrush copolymer synthesis via ROMP - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01599K [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Topologically Precise and Discrete Bottlebrush Polymers: Synthesis, Characterization, and Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Norbornene-2-methanol as a Chemical Scavenger in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-norbornene-2-methanol as a chemical scavenger in organic synthesis. The primary application of this compound as a scavenger is for the removal of excess electrophilic reagents from a reaction mixture, thereby simplifying purification and isolation of the desired product. Its hydroxyl group readily reacts with common electrophiles such as isocyanates and acyl chlorides.
Introduction
In modern organic synthesis, particularly in the context of combinatorial chemistry and library synthesis, the use of excess reagents is a common strategy to drive reactions to completion. However, the removal of these excess reagents can complicate product purification. Chemical scavengers are reagents added to a reaction mixture to react specifically with unreacted starting materials or byproducts, converting them into forms that are easily removed, often by simple filtration or extraction.
This compound is a versatile building block in polymer and materials science.[1] Its utility can be extended to purification in organic synthesis, where its primary alcohol acts as a nucleophile to quench excess electrophilic reagents. The resulting products, typically esters or urethanes, can then be readily separated from the desired, less polar product by standard chromatographic or extraction techniques.
Principle of Scavenging
The scavenging action of this compound relies on the nucleophilicity of its hydroxyl group. This group can effectively react with a variety of electrophiles. The general principle involves adding a molar excess of the scavenger relative to the excess reagent to the reaction mixture upon completion of the primary reaction. After a short incubation period, the quenched reagent can be easily separated.
Application 1: Scavenging of Excess Isocyanates
Isocyanates are highly reactive electrophiles commonly used in the synthesis of ureas and urethanes. In instances where an excess of an isocyanate is used, this compound can be employed to quench the unreacted isocyanate.
Reaction Scheme:
Experimental Protocol: General Procedure for Scavenging Excess Isocyanate
-
Reaction Completion: Monitor the primary reaction (e.g., formation of a urea (B33335) from an amine and an isocyanate) by a suitable analytical technique (e.g., TLC, LC-MS) to confirm the consumption of the limiting reagent.
-
Scavenger Preparation: In a separate flask, prepare a solution of this compound (typically 2-3 equivalents relative to the initial excess of the isocyanate) in a solvent compatible with the reaction mixture (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF)).
-
Scavenging: Add the this compound solution to the reaction mixture.
-
Incubation: Stir the mixture at room temperature for 1-4 hours. The progress of the scavenging reaction can be monitored by TLC (staining for the isocyanate) or IR spectroscopy (disappearance of the -NCO stretch at ~2250-2270 cm⁻¹).
-
Work-up and Purification:
-
Concentrate the reaction mixture in vacuo.
-
The resulting residue, containing the desired product and the urethane (B1682113) adduct, can be purified by silica (B1680970) gel column chromatography. The urethane adduct is generally more polar than many target molecules, facilitating its separation. Alternatively, an acidic or basic wash may be employed to remove the adduct, depending on the properties of the desired product.
-
Data Presentation: Scavenging Efficiency of Isocyanates
| Entry | Substrate (Limiting Reagent) | Excess Isocyanate (Equivalents) | This compound (Equivalents to excess isocyanate) | Reaction Time (h) | Purity of Crude Product (%) | Isolated Yield of Desired Product (%) |
| 1 | Benzylamine | Phenyl Isocyanate (1.5) | 2.0 | 2 | >90 | 85 |
| 2 | Aniline | n-Butyl Isocyanate (1.5) | 2.0 | 2 | >95 | 90 |
| 3 | Propanol | Isophorone Diisocyanate (1.2) | 3.0 | 4 | >85 | 80 |
(Note: The data presented in this table is illustrative and should be adapted based on experimental results.)
Application 2: Scavenging of Excess Acyl Chlorides
Acyl chlorides are reactive acylating agents used in the synthesis of esters and amides. This compound can effectively scavenge excess acyl chlorides, converting them into the corresponding ester.[2][3][4]
Reaction Scheme:
Experimental Protocol: General Procedure for Scavenging Excess Acyl Chloride
-
Reaction Completion: Ensure the primary acylation reaction is complete by monitoring via TLC or LC-MS.
-
Scavenger Addition: Add this compound (2-3 equivalents relative to the excess acyl chloride) directly to the reaction mixture. It is often beneficial to also add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA) (1.5 equivalents relative to the scavenger), to neutralize the HCl byproduct generated.[2]
-
Incubation: Stir the reaction at room temperature for 30-60 minutes. The reaction is typically rapid.[4]
-
Work-up and Purification:
-
Perform an aqueous work-up. A wash with a mild base (e.g., saturated NaHCO₃ solution) will remove the hydrochloride salt of the base and any unreacted starting materials.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it in vacuo.
-
Purify the residue by silica gel column chromatography to separate the desired product from the more polar ester adduct.
-
Data Presentation: Scavenging Efficiency of Acyl Chlorides
| Entry | Substrate (Limiting Reagent) | Excess Acyl Chloride (Equivalents) | This compound (Equivalents to excess acyl chloride) | Base (Equivalents) | Reaction Time (min) | Purity of Crude Product (%) | Isolated Yield of Desired Product (%) |
| 1 | Benzylamine | Benzoyl Chloride (1.2) | 2.0 | Triethylamine (3.0) | 30 | >95 | 92 |
| 2 | Phenol | Acetyl Chloride (1.5) | 2.0 | DIPEA (3.0) | 45 | >95 | 88 |
| 3 | Diethylamine | Propionyl Chloride (1.3) | 2.0 | Triethylamine (3.0) | 30 | >90 | 85 |
(Note: The data presented in this table is illustrative and should be adapted based on experimental results.)
Visualizations
Logical Workflow for Chemical Scavenging
Caption: General experimental workflow for scavenging excess electrophiles.
Reaction Pathway for Scavenging Isocyanates
References
Application Note: Preparation of Polynorbornene-Based Hydrogels Using Functionalized 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of polynorbornene-based hydrogels. The methodology involves the functionalization of 5-Norbornene-2-methanol with a polymerizable methacrylate (B99206) group, followed by Ring-Opening Metathesis Polymerization (ROMP) to form the hydrogel network. This approach allows for the creation of biocompatible and mechanically tunable hydrogels suitable for a variety of applications, including drug delivery and tissue engineering. Detailed experimental procedures for synthesis and characterization, including swelling and mechanical testing, are provided.
Introduction
Polynorbornene-based hydrogels are a class of synthetic biomaterials that have garnered significant interest due to their tunable mechanical properties, biocompatibility, and chemical versatility.[1][2] Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of these hydrogels, as it allows for the incorporation of a wide range of functional groups and control over the polymer architecture.[3] this compound is a readily available starting material that can be functionalized with polymerizable groups, enabling its use as a monomer in hydrogel fabrication.
This application note details the preparation of polynorbornene-based hydrogels by first functionalizing this compound with methacryloyl chloride to yield 5-norbornene-2-yl (B8024711) methacrylate. This monomer is then copolymerized with a crosslinker, ethylene (B1197577) glycol dimethacrylate (EGDMA), via ROMP to form a crosslinked hydrogel network. The physical properties of the resulting hydrogels, such as swelling behavior and mechanical strength, can be tailored by varying the concentration of the crosslinking agent.[4][5]
Experimental Protocols
Materials
-
This compound (mixture of endo and exo isomers)
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethylene glycol dimethacrylate (EGDMA)
-
Grubbs' Catalyst®, 2nd Generation
-
Toluene, anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
Synthesis of 5-Norbornene-2-yl Methacrylate (NB-MA)
This procedure is adapted from analogous esterification reactions.[6][7]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure 5-norbornene-2-yl methacrylate.
-
Characterize the final product by ¹H NMR and FTIR spectroscopy.
Preparation of Polynorbornene-Based Hydrogels
-
In a glovebox or under an inert atmosphere, prepare stock solutions of the functionalized monomer (NB-MA), the crosslinker (EGDMA), and the Grubbs' 2nd Generation catalyst in anhydrous toluene.
-
In a series of vials, prepare different formulations by mixing the NB-MA and EGDMA stock solutions to achieve the desired monomer-to-crosslinker molar ratios (see Table 1).
-
Add the Grubbs' catalyst solution to each vial to initiate the polymerization. The typical monomer-to-catalyst ratio is 200:1.
-
Vortex each solution briefly to ensure homogeneity.
-
Allow the polymerization to proceed at room temperature for 3 hours, during which time gelation should occur.
-
After gelation, remove the hydrogels from the vials and wash them extensively with methanol to remove any unreacted monomer, crosslinker, and catalyst residues.
-
Dry the washed hydrogels under vacuum until a constant weight is achieved.
Characterization of Hydrogels
-
Weigh the dry hydrogel samples (W_d).
-
Immerse the dry hydrogels in PBS (pH 7.4) at room temperature.
-
At predetermined time intervals, remove the hydrogels from the PBS, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogels (W_s).
-
Continue this process until the hydrogels reach a constant weight (equilibrium swelling).
-
Calculate the equilibrium swelling ratio (Q) using the following equation:
Q = (W_s - W_d) / W_d
-
Swell the hydrogel samples to equilibrium in PBS (pH 7.4).
-
Cut the swollen hydrogels into cylindrical shapes of uniform dimensions (e.g., 10 mm diameter, 5 mm height).
-
Perform unconfined compression testing using a universal testing machine equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress-strain curve.
-
Calculate the compressive modulus from the initial linear region (e.g., 5-15% strain) of the stress-strain curve.
Data Presentation
The properties of the polynorbornene-based hydrogels are highly dependent on the concentration of the crosslinking agent. The following tables summarize the expected quantitative data for hydrogels prepared with varying concentrations of EGDMA.
Table 1: Hydrogel Formulation Parameters
| Formulation ID | NB-MA (mol%) | EGDMA (mol%) | Monomer:Crosslinker Ratio |
| PNB-H1 | 95 | 5 | 19:1 |
| PNB-H2 | 90 | 10 | 9:1 |
| PNB-H3 | 85 | 15 | 17:3 |
| PNB-H4 | 80 | 20 | 4:1 |
Table 2: Swelling and Mechanical Properties of Polynorbornene Hydrogels
| Formulation ID | Equilibrium Swelling Ratio (Q) in PBS (pH 7.4) | Compressive Modulus (kPa) |
| PNB-H1 | 12.5 ± 0.8 | 50 ± 5 |
| PNB-H2 | 8.2 ± 0.5 | 120 ± 10 |
| PNB-H3 | 5.1 ± 0.3 | 250 ± 20 |
| PNB-H4 | 3.5 ± 0.2 | 450 ± 30 |
Note: The data presented in Table 2 are representative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of polynorbornene-based hydrogels.
Caption: Relationship between hydrogel components, synthesis, structure, and properties.
Conclusion
This application note provides a comprehensive protocol for the preparation of polynorbornene-based hydrogels from functionalized this compound. The described methods allow for the synthesis of hydrogels with tunable swelling and mechanical properties by adjusting the monomer-to-crosslinker ratio. These materials hold significant promise for applications in drug delivery, tissue engineering, and other biomedical fields where tailored material properties are essential. The provided protocols and data serve as a valuable resource for researchers and professionals working in these areas.
References
- 1. Synthesis and Photopatterning of Synthetic Thiol-Norbornene Hydrogels [mdpi.com]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Vinyl-Addition Polymerization of 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the vinyl-addition polymerization of 5-norbornene-2-methanol. This process yields a functionalized polynorbornene with pendant hydroxyl groups, a polymer of significant interest for advanced applications due to its high thermal stability, chemical resistance, and the versatility of the hydroxyl functional group for further modification. Such polymers are valuable in the development of drug delivery systems, specialized coatings, and high-performance materials.
Introduction
Vinyl-addition polymerization of norbornene derivatives, such as this compound, is a powerful method for producing saturated, high-molecular-weight polymers with a rigid backbone.[1][2] Unlike ring-opening metathesis polymerization (ROMP), this method results in a polymer chain without double bonds, leading to enhanced thermal and oxidative stability.[1] The polymerization proceeds exclusively through the endocyclic double bond of the norbornene monomer, preserving the pendant functional group.[3]
The resulting poly(this compound) possesses a unique combination of properties, including a high glass transition temperature (Tg) and excellent mechanical strength, making it suitable for demanding applications.[1] The primary hydroxyl groups along the polymer chain serve as reactive sites for the covalent attachment of drugs, targeting ligands, or other functional moieties, which is of particular interest in drug development and biomedical engineering.
Catalyst Systems
The vinyl-addition polymerization of functionalized norbornenes is typically catalyzed by late transition metal complexes, most notably those based on palladium and nickel.[1] Palladium(II) complexes, in particular, have shown high activity and good functional group tolerance.[1][3] These catalysts are often activated by co-catalysts such as methylaluminoxane (B55162) (MAO) or borate (B1201080) compounds.[1] A common and effective catalytic system involves a cationic palladium complex, which can be generated in situ.[4] The choice of catalyst and reaction conditions can influence the polymer's molecular weight and polydispersity.[5]
Experimental Protocols
The following protocols are based on established procedures for the vinyl-addition polymerization of functionalized norbornenes.[4] All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents and reagents should be purified and dried before use.
Materials
-
This compound (mixture of endo and exo isomers)
-
Palladium catalyst precursor (e.g., [Pd(OAc)(MeCN)(P(i-Pr)3)2]B(C6F5)4)
-
Anhydrous solvent (e.g., toluene (B28343), dichloromethane)
-
Precipitating solvent (e.g., methanol, hexane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
General Polymerization Procedure
This protocol describes a general method for the homopolymerization of this compound.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amount of this compound monomer and anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve the palladium catalyst precursor in a minimal amount of anhydrous dichloromethane (B109758) to prepare a stock solution.
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 80°C).[4] Once the temperature has stabilized, inject the required volume of the catalyst solution into the stirring monomer solution.
-
Polymerization: Allow the reaction to stir at the set temperature for a specified period (e.g., 18-24 hours).[4] The solution may become more viscous as the polymerization progresses.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the viscous polymer solution into a beaker containing a large excess of a stirred non-solvent, such as methanol, to precipitate the polymer.[6]
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with several portions of the non-solvent, and dry it in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight is achieved.[4]
Data Presentation
The following table presents illustrative data for a copolymerization of a bis(trifluoromethyl)norbornene-2-ethanol monomer (1) with this compound hydroxylethylether (5), a monomer structurally similar to this compound. This data is provided to give researchers an indication of typical results that can be expected.[4]
| Entry | Monomer Ratio (1:5) | Catalyst | Monomer/Catalyst Ratio | Yield (%) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 83:17 | Pd(OAc)2(PCy3)2 | 5000:1 | 79 | 6,150 | - | - |
Data adapted from a study on copolymerization of functionalized norbornenes. Mw determined by GPC.[4]
Visualizations
Polymerization Mechanism
The vinyl-addition polymerization of norbornene derivatives catalyzed by a cationic palladium complex proceeds via a coordination-insertion mechanism. The key steps involve the coordination of the monomer's double bond to the palladium center, followed by insertion into the palladium-alkyl bond, leading to chain growth.
Caption: Mechanism of Palladium-Catalyzed Vinyl-Addition Polymerization.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and characterization of poly(this compound).
Caption: Experimental Workflow for Polymer Synthesis and Characterization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Norbornene-2-methanol ROMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2-methanol.
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is recommended for the ROMP of this compound?
A1: Ruthenium-based catalysts, particularly Grubbs' catalysts (First, Second, and Third Generation) and Hoveyda-Grubbs catalysts (Second Generation), are highly effective for the ROMP of norbornene derivatives.[1] For monomers with functional groups like the hydroxyl group in this compound, Second and Third Generation Grubbs catalysts are often preferred due to their higher tolerance to functional groups and increased activity.
Q2: What is a typical monomer-to-catalyst ratio ([M]/[I]) for this polymerization?
A2: The monomer-to-catalyst ratio is a critical parameter that influences the molecular weight of the resulting polymer. For living polymerizations, the number-average molecular weight (Mn) is directly proportional to the [M]/[I] ratio. Ratios can range from 50:1 to 1000:1 or higher, depending on the desired molecular weight. A higher ratio will theoretically result in a higher molecular weight polymer.
Q3: What are suitable solvents for the ROMP of this compound?
A3: Dichloromethane (DCM) is a commonly used solvent for the ROMP of norbornene derivatives as it is a good solvent for both the monomer and the growing polymer chains.[1][2] Tetrahydrofuran (THF) can also be used. The choice of solvent can sometimes affect the polymerization kinetics and the solubility of the final polymer.
Q4: What is the recommended reaction temperature?
A4: The ROMP of norbornene derivatives is typically conducted at room temperature.[1][2] The high ring strain of the norbornene moiety provides a sufficient driving force for the polymerization to proceed efficiently without the need for heating.
Q5: How can the polymerization be terminated?
A5: A common method to terminate the polymerization is by introducing a vinyl ether, such as ethyl vinyl ether. The vinyl ether reacts with the active catalyst species, effectively quenching the polymerization.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | 1. Catalyst Inactivity: The hydroxyl group of the monomer may be interfering with the catalyst. 2. Impure Monomer or Solvent: Impurities can deactivate the catalyst. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient initiation. | 1. Consider protecting the hydroxyl group before polymerization. Alternatively, use a more functional group-tolerant catalyst like Grubbs' Third Generation. 2. Ensure the monomer and solvent are purified and degassed before use. 3. Increase the catalyst loading or decrease the [M]/[I] ratio. |
| Broad Molecular Weight Distribution (High PDI) | 1. Slow Initiation: If the initiation rate is slower than the propagation rate, it can lead to a broad PDI. 2. Chain Transfer Reactions: Unwanted side reactions can lead to a broader distribution of chain lengths. 3. Catalyst Decomposition: The catalyst may be decomposing over the course of the reaction. | 1. Use a faster-initiating catalyst, such as a Third Generation Grubbs catalyst. 2. Ensure high purity of monomer and solvent. Consider lowering the reaction temperature. 3. Use a more stable catalyst and ensure the reaction is performed under an inert atmosphere. |
| Polymer Insolubility | 1. Cross-linking: Secondary metathesis reactions between the double bonds in the polymer backbone can lead to cross-linking. 2. High Molecular Weight: Very high molecular weight polymers may have limited solubility. | 1. Keep the reaction time to a minimum once high conversion is reached. 2. Target a lower molecular weight by adjusting the [M]/[I] ratio. |
Experimental Protocols
General Protocol for ROMP of this compound
This protocol is adapted from procedures for similar norbornene derivatives.[1]
Materials:
-
This compound (mixture of endo and exo isomers)
-
Grubbs' Second Generation Catalyst
-
Dichloromethane (DCM), anhydrous
-
Ethyl vinyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under vacuum.
-
Purify and degas the DCM by passing it through a column of activated alumina (B75360) and then sparging with nitrogen or argon for at least 30 minutes.
-
Dissolve the desired amount of this compound in anhydrous, degassed DCM in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon) to achieve the desired monomer concentration (e.g., 0.1 M).
-
-
Catalyst Solution Preparation:
-
In a separate vial under an inert atmosphere, dissolve the required amount of Grubbs' Second Generation Catalyst in a small amount of anhydrous, degassed DCM. The amount of catalyst will depend on the desired [M]/[I] ratio.
-
-
Polymerization:
-
Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution in the Schlenk flask.
-
Allow the reaction to stir at room temperature. The reaction time will depend on the [M]/[I] ratio and monomer concentration but is typically in the range of 1 to 4 hours.
-
-
Termination:
-
To quench the polymerization, add an excess of ethyl vinyl ether (e.g., 100 equivalents relative to the catalyst) and stir for an additional 20-30 minutes.
-
-
Polymer Precipitation and Isolation:
-
Pour the polymer solution into a large volume of cold methanol with vigorous stirring to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry under vacuum to a constant weight.
-
Data Presentation
Table 1: Recommended Starting Conditions for ROMP of this compound
| Parameter | Recommended Range | Notes |
| Catalyst | Grubbs' 2nd or 3rd Gen. | 3rd Gen. may offer better functional group tolerance. |
| [Monomer]/[Catalyst] Ratio | 50:1 - 500:1 | Adjust to target desired molecular weight. |
| Monomer Concentration | 0.1 - 0.5 M | Higher concentrations may increase the rate of polymerization. |
| Solvent | Dichloromethane (DCM) | Ensure anhydrous and degassed conditions. |
| Temperature | Room Temperature (20-25°C) | Excursions to higher temperatures may increase side reactions. |
| Reaction Time | 1 - 4 hours | Monitor conversion by techniques like NMR if possible. |
Visualizations
Caption: Experimental workflow for the ROMP of this compound.
Caption: Troubleshooting logic for this compound ROMP.
References
catalyst deactivation in the polymerization of functionalized norbornenes
Welcome to the Technical Support Center for the polymerization of functionalized norbornenes. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to catalyst deactivation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your ring-opening metathesis polymerization (ROMP) experiments.
Q1: Why is my polymerization failing to initiate or showing very low monomer conversion?
A1: Several factors can prevent initiation or lead to low conversion.
-
Catalyst Incompatibility: Your functional group may be deactivating the catalyst. Sterically accessible primary amines are particularly problematic for Grubbs-type ruthenium catalysts as they can bind to the metal center and initiate decomposition pathways.[1][2] Similarly, unprotected carboxyl groups can be poorly tolerated by certain catalysts, like the Grubbs 2nd generation catalyst.[3][4]
-
Monomer Isomer: Endo-substituted norbornenes are often significantly less reactive than their exo counterparts and can sometimes act as catalyst inhibitors.[5][6] Polymerization of endo monomers may require specific chelated initiators or higher catalyst loadings.[5][6]
-
Solvent Effects: In aqueous ROMP, the absence of protective salts can lead to catalyst deactivation. Water or hydroxide (B78521) anions can displace chloride ligands on the ruthenium center, forming inactive Ru-(OH)n species that rapidly decompose.[7][8]
-
Monomer Impurities: The monomer may contain impurities that are poisoning the catalyst. Ensure rigorous purification of the monomer before use.
-
Atmospheric Conditions: While many modern catalysts are more tolerant of air and moisture, highly sensitive polymerizations can still be affected.[3][4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is always recommended for best results.
Q2: My polymerization started, but terminated prematurely, resulting in a low molecular weight polymer. What happened?
A2: Premature termination is a classic sign of catalyst deactivation during the propagation phase.
-
Functional Group Interference: The most common cause is the presence of a functional group on the monomer that slowly deactivates the catalyst. For example, an amine on the monomer can cause initial catalyst knockdown through binding, followed by a slower, irreversible decomposition of the propagating species.[1][2]
-
Catalyst Decomposition: The catalyst itself may have limited stability under the reaction conditions (e.g., elevated temperature), leading to decomposition over time.[9]
-
Chelation: A pendant functional group on the monomer might be positioned in a way that allows it to chelate to the ruthenium center of the propagating species, effectively halting further monomer insertion.[10]
Q3: The polydispersity (Đ or PDI) of my polymer is much higher than expected. Why?
A3: High polydispersity indicates a loss of control over the polymerization, which can be caused by several factors.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation (ki < kp), not all chains will start growing at the same time, leading to a broad distribution of chain lengths. The addition of excess phosphine (B1218219) ligands, for instance, can slow the propagation rate more than the initiation rate, leading to better control in some systems.[11]
-
Chain Transfer Reactions: Unintended chain transfer to impurities or solvent can terminate one chain and start a new one, broadening the molecular weight distribution.
-
Catalyst Instability: If the catalyst deactivates over the course of the reaction, chains that initiated earlier will be longer than those that initiated later, increasing polydispersity. In aqueous ROMP at neutral pH without salt, this is a common issue.[8]
Frequently Asked Questions (FAQs)
Q1: Which functional groups are known to be problematic for Grubbs-type catalysts in norbornene polymerization?
A1: While Grubbs catalysts are known for their high functional group tolerance, some groups are particularly challenging:
-
Amines: Sterically accessible primary and secondary amines can act as Lewis bases, binding to the Ru center and inhibiting monomer coordination.[2] They can also cause irreversible catalyst decomposition.[1]
-
Carboxylic Acids: Unprotected acids can be problematic, especially for earlier generation catalysts like Grubbs G2.[4] Grubbs G3 shows higher tolerance.[3]
-
Thiols: Thiols can strongly coordinate to the metal center and poison the catalyst.
-
Phosphines: Free phosphines can compete with the monomer for coordination to the catalyst.
Q2: How can I polymerize a norbornene monomer with a problematic functional group like an amine?
A2: The most common strategy is to "protect" the functional group. For amines, this can be achieved by adding an acid like HCl to the reaction mixture.[2] The acid protonates the amine, forming an ammonium (B1175870) salt which no longer interferes with the catalyst. This strategy has been shown to enable the polymerization of otherwise intractable amine-bearing monomers to full conversion.[2]
Q3: What is the difference in reactivity between exo and endo norbornene isomers?
A3: Exo-norbornene monomers are typically much more reactive in ROMP, with polymerization rates that can be 10 to 100 times faster than their endo counterparts.[12] The endo isomer's substituent can sterically hinder the approach of the monomer to the catalyst's metal center. In some cases, the endo isomer is practically non-reactive and can deactivate the catalyst.[5]
Q4: What is an "anchor group" and how does it affect polymerization?
A4: The anchor group is the series of atoms that connects the polymerizable norbornene unit to the functional side chain.[12] The electronic properties of this group have a dramatic effect on the propagation rate constant (kp).[10][13] Monomers with anchor groups that result in a higher energy Highest Occupied Molecular Orbital (HOMO) generally exhibit faster polymerization rates.[12][13] This effect can lead to a variation of up to 30-fold in propagation speed for different anchor groups using the G1 catalyst.[10]
Q5: What is the role of adding salt in aqueous ROMP?
A5: In aqueous ROMP conducted near neutral pH, ruthenium catalysts can deactivate when their chloride ligands are displaced by water or hydroxide ions.[7] Adding a simple chloride salt, such as NaCl, shifts the equilibrium to favor the active dichloro catalyst species, inhibiting the formation of inactive aqua or hydroxo complexes and preventing catalyst decomposition.[7][8] This allows for controlled polymerization with high monomer conversion at neutral pH.[8]
Data Presentation
Table 1: Effect of Additives on Aqueous ROMP of a PEG-Norbornene Monomer
| Entry | Additive | Monomer Conversion (%) | Polydispersity (Đ) | Reference |
| 1 | None | < 5 | - | [7] |
| 2 | 100 mM NaCl | 93 | 1.12 | [7] |
| 3 | pH 2 HCl | > 99 | 1.05 | [8] |
Data synthesized from studies on aqueous ROMP to illustrate the impact of common additives.
Table 2: Influence of Monomer-to-Initiator Ratio on Polymerization of a Norbornadiene Derivative
| [Monomer]/[Initiator] Ratio | Polymer Yield (%) | Polydispersity (Đ) | Reference |
| 200 | Low (~27%) | - | [4] |
| 50 | 75-90% | 1.15 - 1.25 | [4] |
Data adapted from ROMP of a carboxyl-functionalized norbornadiene derivative using Grubbs G3 catalyst.[4]
Experimental Protocols
Protocol 1: General Procedure for Monitoring ROMP Kinetics via ¹H NMR
This protocol is essential for determining propagation rate constants (k_p_) and understanding how monomer structure affects polymerization.
-
Preparation: In a glovebox, prepare a stock solution of the ruthenium catalyst (e.g., Grubbs G3) in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂). In a separate vial, dissolve a known mass of the functionalized norbornene monomer and an internal standard (e.g., mesitylene) in the same deuterated solvent.
-
NMR Setup: Transfer the monomer solution to an NMR tube and acquire a spectrum at time t=0 to establish initial concentrations.
-
Initiation: Inject a precise volume of the catalyst stock solution into the NMR tube, shake vigorously for a few seconds, and immediately place it in the NMR spectrometer.
-
Data Acquisition: Begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of the norbornene olefin protons (typically ~6.0-6.3 ppm) and the appearance of the polymer backbone vinyl protons (~5.4-5.8 ppm) should be monitored.[12]
-
Analysis: Integrate the monomer olefin peak relative to the internal standard peak at each time point. Plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the concentration at time t. The slope of this line corresponds to the observed rate constant (k_obs_). The propagation rate constant (k_p_) can then be calculated if the catalyst concentration is known.
Protocol 2: Mitigation of Amine-Induced Catalyst Deactivation using HCl
This protocol describes how to perform ROMP on an amine-functionalized norbornene monomer.
-
Monomer and Additive Preparation: In a vial, dissolve the amine-functionalized norbornene monomer in an appropriate solvent (e.g., dichloromethane). In a separate vial, prepare a stock solution of HCl (e.g., 1.0 M in diethyl ether).
-
Acid Protection: Add a stoichiometric equivalent of the HCl solution relative to the amine monomer. Allow the mixture to stir for 5-10 minutes to ensure complete protonation of the amine.
-
Catalyst Preparation: In a separate vial, dissolve the Grubbs catalyst (e.g., G3) in a small amount of the reaction solvent.
-
Polymerization: Add the catalyst solution to the monomer solution to initiate the polymerization.
-
Monitoring and Quenching: Monitor the reaction by TLC or ¹H NMR. Once the desired conversion is reached, quench the polymerization by adding a quenching agent like ethyl vinyl ether.
-
Purification: Precipitate the resulting polymer in a non-solvent such as cold methanol, filter, and dry under vacuum. This acid protection strategy enables polymerization that would otherwise be terminated by the amine functionality.[2]
Visualizations
Catalyst Deactivation Pathway
Caption: Deactivation pathway of a Ru-catalyst by an amine functional group.
Troubleshooting Workflow for Low Polymer Conversion
Caption: A step-by-step workflow for troubleshooting low conversion in ROMP.
Factors Influencing Polymerization Success
Caption: Key factors determining the outcome of functionalized norbornene polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 5. Bypassing the lack of reactivity of endo -substituted norbornenes with the catalytic rectification–insertion mechanism - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03575E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Polymerization of endo-5-Norbornene-2-methanol
Welcome to the technical support center for the polymerization of endo-5-Norbornene-2-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and polymerization of this monomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing 5-norbornene-2-methanol?
A1: The most common methods are Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.[1][2] ROMP is widely used due to its tolerance for various functional groups and the development of robust catalysts like Grubbs and Schrock catalysts.[1][3][4] Vinyl-addition polymerization, often catalyzed by late transition metals like Palladium or Nickel, is another effective method that preserves the monomer's cyclic structure in the polymer backbone.[5][6]
Q2: Why is the endo isomer of this compound particularly challenging to polymerize?
A2: The endo isomer presents significant challenges primarily due to steric hindrance and catalyst deactivation. The proximity of the hydroxyl group in the endo position to the catalyst's active site can interfere with monomer coordination and insertion.[7][8] Furthermore, the polar hydroxyl group can coordinate to and deactivate the metal center of the catalyst, a common issue with polar norbornene monomers, especially for the endo isomer.[7][9]
Q3: What is the "endo-effect" in norbornene polymerization?
A3: The "endo-effect" refers to the significantly lower reactivity of endo-substituted norbornene monomers compared to their exo counterparts in polymerization reactions.[7][8][10] This often results in low to moderate yields, the need for high catalyst loadings, and in some cases, complete inhibition of polymerization.[7] Some catalytic systems can even isomerize the endo monomer to the more reactive exo form before insertion.[8]
Q4: Which catalysts are typically used for the polymerization of functionalized norbornenes like this compound?
A4: For ROMP, ruthenium-based catalysts such as Grubbs catalysts (1st, 2nd, and 3rd generation) and Hoveyda-Grubbs catalysts are very common due to their high functional group tolerance.[1][3][11] Molybdenum and Tungsten-based catalysts are also used.[4][9] For vinyl-addition polymerization, Palladium(II) and Nickel(II) complexes are frequently employed.[6][7]
Q5: How does the choice of solvent affect the polymerization?
A5: The solvent plays a critical role. Strongly coordinating solvents (e.g., DMSO, DMF, acetonitrile, THF) can compete with the monomer for coordination to the catalyst's active site, thereby inhibiting or slowing down the polymerization.[7][9] The reaction is often faster and gives higher yields in non-coordinating or weakly coordinating solvents like dichloromethane (B109758) (CH₂Cl₂), toluene, or even nitromethane (B149229) in some specialized systems.[7][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Very low or no monomer conversion.
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Deactivation | 1. Purify Monomer: Ensure the monomer is free from water, oxygen, and other protic impurities. 2. Increase Catalyst Loading: Due to the low reactivity of the endo isomer, higher catalyst loadings (>0.5 mol%) may be necessary.[7] 3. Change Catalyst: Use a more robust catalyst, such as a 3rd generation Grubbs catalyst, known for higher stability and activity.[3] | The hydroxyl group of the endo monomer can deactivate the catalyst.[7] Impurities in the monomer or solvent can also poison the catalyst. |
| Inhibitory Solvent | 1. Switch Solvent: Change from a coordinating solvent (like THF, methanol) to a non-coordinating one (like CH₂Cl₂, Toluene).[7][9] | Coordinating solvents can bind to the catalyst's metal center, preventing the monomer from accessing it.[7][9] |
| Predominantly endo Isomer | 1. Isomer Separation/Enrichment: If possible, separate the exo and endo isomers or use a monomer mixture with a higher exo content. 2. Use a specialized catalyst system: Some catalyst systems can polymerize endo-rich monomers through a "rectification-insertion" mechanism.[7] | The exo isomer is significantly more reactive in both ROMP and vinyl-addition polymerizations.[2][10][12] |
Problem 2: The resulting polymer is insoluble or gels during the reaction.
| Potential Cause | Troubleshooting Step | Explanation |
| High Molecular Weight / Aggregation | 1. Introduce a Chain Transfer Agent (CTA): Add a CTA like 1-hexene (B165129) to control the molecular weight.[3] 2. Lower Monomer Concentration: Working in more dilute conditions can reduce the rate of polymerization and prevent premature precipitation. | High molecular weight polynorbornenes can be rigid and may have poor solubility in common organic solvents.[5] Inter-chain reactions can lead to cross-linking and gelation. |
| Poor Solvent for Polymer | 1. Test Different Solvents: Try dissolving the polymer in a range of solvents (e.g., THF, chloroform, dichlorobenzene). 2. Modify Monomer: Copolymerize with a monomer containing bulky, solubilizing groups.[3] | The polarity and structure of the polymer dictate its solubility. Polynorbornene itself has limited solubility.[3] |
Problem 3: The polymer has a very broad molecular weight distribution (high PDI).
| Potential Cause | Troubleshooting Step | Explanation |
| Slow Initiation / Chain Transfer | 1. Use a "Living" Polymerization Catalyst: Employ a catalyst known for living characteristics, such as Grubbs 3rd generation catalyst, for better control.[3] 2. Ensure High Purity: Impurities can act as unintended chain transfer or termination agents. 3. Control Temperature: Run the reaction at a consistent, often lower, temperature to maintain control over the polymerization kinetics. | A living polymerization ensures that all chains grow at a similar rate, leading to a narrow PDI. Uncontrolled chain transfer or termination events broaden the distribution. |
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for the polymerization of polar norbornene derivatives.
| Parameter | Observation | Monomer System | Catalyst System | Reference |
| Catalyst Loading | Polymerization of endo-rich monomers often requires high loadings (>0.2-0.5 mol%). | NBE(CO₂Me) (73% endo) | Allyl Pd⁺ SbF₆⁻ | [7] |
| Catalyst Loading | With an optimized mechanism, loadings as low as 0.002 mol% are possible. | Various endo polar NBEs | Allyl Pd⁺ SbF₆⁻ | [8] |
| Polymerization Yield | Yields can be low to moderate (0-56%) in most solvents for endo-rich monomers. | NBE(CO₂Me) (73% endo) | Allyl Pd⁺ SbF₆⁻ | [7] |
| Polydispersity Index (PDI) | Living polymerization with G3 catalyst can yield polymers with low PDI (< 1.30). | cis-5-norbornene-endo-2,3-dicarboxylic anhydride (B1165640) derivatives | Grubbs 3rd Gen. (G3) | [3] |
Experimental Protocols
1. Monomer Purification (General Protocol)
Impurities can significantly hinder polymerization. A general purification procedure for this compound is as follows:
-
Drying: Dry the commercial monomer over a suitable drying agent (e.g., CaH₂) overnight.
-
Degassing: Degas the monomer by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Distillation: Purify the monomer by vacuum distillation from the drying agent. Collect the fraction that distills at the correct temperature and pressure (e.g., ~97 °C / 20 mmHg).
-
Storage: Store the purified monomer under an inert atmosphere (Nitrogen or Argon) in a sealed flask, preferably in a freezer to prevent degradation or dimerization.
2. Representative ROMP Protocol
This is a general protocol for the ROMP of a functionalized norbornene. Exact conditions should be optimized for your specific setup.
-
Reactor Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Solvent and Monomer Addition: Add freshly distilled, degassed solvent (e.g., CH₂Cl₂) to the flask via cannula. Add the purified endo-5-norbornene-2-methanol via syringe.
-
Catalyst Preparation: In a separate glovebox, weigh the desired amount of catalyst (e.g., Grubbs 3rd Generation) and dissolve it in a small amount of anhydrous, degassed solvent.
-
Initiation: Rapidly inject the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction progress by observing the increase in viscosity. For kinetic analysis, samples can be taken at timed intervals and quenched.
-
Termination: After the desired time (or when stirring ceases due to high viscosity), terminate the polymerization by adding a few drops of a quenching agent like ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).[1]
-
Purification and Drying: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Below are diagrams illustrating key workflows and relationships in the polymerization process.
Caption: Troubleshooting workflow for low polymerization yield.
Caption: General experimental workflow for ROMP synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Polymers Derived from 5-Norbornene-2-methanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polymers derived from 5-Norbornene-2-methanol.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the purification of your polynorbornene-based polymers.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield After Precipitation | - The polymer is partially soluble in the non-solvent. - Insufficient volume of non-solvent was used. - The polymer solution was too dilute. - Premature termination of polymerization. | - Test different non-solvents or use a mixture to decrease polymer solubility. Chilling the non-solvent can also be effective.[1] - Use a larger volume of non-solvent, typically 5-10 times the volume of the polymer solution.[2] - Concentrate the polymer solution before precipitation. - Ensure the polymerization reaction has gone to completion by monitoring with techniques like NMR spectroscopy. |
| Polymer Precipitates as an Oily or Sticky Substance | - The chosen non-solvent is not a strong enough precipitant. - The polymer has a low glass transition temperature (Tg). - The polymer solution was added too quickly to the non-solvent. | - Select a non-solvent with a greater difference in polarity compared to the solvent. - Precipitate at a lower temperature (e.g., in an ice bath). - Add the polymer solution dropwise to the vigorously stirred non-solvent to promote the formation of a fine powder.[3] |
| Residual Monomer Detected in the Final Product | - Inefficient precipitation. - Insufficient washing of the precipitated polymer. - Trapping of monomer within the polymer matrix. | - Repeat the dissolution and precipitation process multiple times.[4] - Wash the polymer thoroughly with the non-solvent after filtration. - Consider alternative purification methods such as dialysis or preparative size exclusion chromatography (SEC) to remove small molecules.[5][6] |
| Discolored Polymer (e.g., Yellow or Brown) | - Presence of residual catalyst or initiator. - Oxidation or degradation of the polymer. | - Wash the polymer with a solution that can help remove catalyst residues (e.g., an acidified non-solvent for certain metal catalysts).[7] - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure drying is conducted at a temperature well below the polymer's decomposition temperature.[8] |
| Incomplete Dissolution of the Crude Polymer | - The polymer may be cross-linked. - The chosen solvent is not appropriate for the polymer. | - If the polymer is cross-linked, it will not dissolve but may swell. Purification in this case might involve extraction of impurities using a Soxhlet apparatus.[9] - Screen a range of solvents to find one that fully dissolves the polymer. |
| Cloudy Filtrate After Separation | - Fine polymer particles are passing through the filter. | - Use a finer filter paper or a membrane filter. - Centrifuge the mixture to pellet the fine particles before decanting the supernatant. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying polymers derived from this compound?
A1: The most frequently used and straightforward method is precipitation.[2] This involves dissolving the crude polymer in a suitable solvent and then adding this solution to a larger volume of a non-solvent. The polymer will precipitate out of the solution, leaving impurities behind in the solvent/non-solvent mixture. The purified polymer can then be collected by filtration.
Q2: How do I select the right solvent and non-solvent for precipitation?
A2: The ideal solvent should completely dissolve your polymer at a reasonable concentration (e.g., 5-10% w/v).[2] The non-solvent must be miscible with the solvent but should not dissolve the polymer. A good starting point is to choose a solvent in which the monomer is soluble and a non-solvent in which the polymer is insoluble. For polymers derived from this compound, common solvents include chloroform, dichloromethane, and toluene, while methanol (B129727) and ethanol (B145695) are often used as non-solvents.[4][10]
Q3: How can I confirm the purity of my polymer after purification?
A3: The purity of your polymer can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the absence of signals corresponding to the residual monomer and other small molecule impurities.[11][12]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC analysis can confirm the removal of low molecular weight species and provide information about the molecular weight and dispersity of your polymer.[2][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the expected functional groups in the polymer and the absence of impurity-related bands.[14]
Q4: What is the best way to dry the purified polymer?
A4: After filtration, the polymer should be dried under vacuum to remove any residual solvent and non-solvent.[4][15] It is crucial to dry the polymer at a temperature below its glass transition temperature (Tg) and decomposition temperature to avoid any structural changes.[8] For polynorbornenes, drying is often performed at temperatures between 50-80 °C under vacuum.[7]
Experimental Protocols
Protocol 1: Polymer Precipitation
-
Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., chloroform, dichloromethane) to create a 5-10% (w/v) solution. Stir the mixture until the polymer is fully dissolved.[2]
-
Precipitation: In a separate beaker, add a volume of a non-solvent (e.g., methanol, ethanol) that is 5-10 times the volume of the polymer solution. Vigorously stir the non-solvent.[2]
-
Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A precipitate should form immediately.
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer on the filter with fresh, cold non-solvent to remove any remaining impurities. Repeat this step 2-3 times.[4][7]
-
Drying: Transfer the purified polymer to a vacuum oven and dry at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
Quantitative Data Summary
The efficiency of purification can be influenced by the choice of solvents. While specific comparative data for polymers of this compound is dispersed in the literature, the following table summarizes typical yields reported for similar polynorbornene systems after purification.
| Polymer System | Solvent for Polymerization/Dissolution | Non-Solvent for Precipitation | Reported Yield After Purification | Reference |
| Polynorbornene with ester side chains | 1,2-dichloroethane | Methanol | 96% | [4] |
| Polynorbornene with aramid groups | NMP | Water | 99% (crude, followed by column chromatography) | [15] |
| Polynorbornene with perfluorophenyl side groups | Chloroform | Hexane | 41% | [16] |
| Poly(norbornene-methylamine) derivative | Ethanol | Methanol | Not specified | [17] |
Visualizations
Caption: General workflow for the purification of polymers derived from this compound by precipitation.
Caption: Decision tree for troubleshooting common issues in polymer purification.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN1844171A - Preparation method of polynorbornene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Synthesis and Gas Transport Properties of Addition Polynorbornene with Perfluorophenyl Side Groups [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Norbornene-2-methanol Copolymers
Welcome to the technical support center for the synthesis and optimization of 5-Norbornene-2-methanol (NBM) based copolymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during polymerization and to provide guidance for improving copolymer yield and quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization methods for this compound?
A1: The most prevalent method for polymerizing NBM and its derivatives is Ring-Opening Metathesis Polymerization (ROMP).[1][2][3][4][5] ROMP is favored for its tolerance to various functional groups and its ability to produce polymers with controlled molecular weights and narrow polydispersity under mild conditions.[1] Vinyl addition polymerization, often catalyzed by palladium complexes, is another effective technique that preserves the double bond in the polymer backbone.[6][7]
Q2: Why is the yield of my NBM-based copolymer consistently low?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Monomer Purity: Impurities in the NBM or co-monomer can poison the catalyst.
-
Catalyst Activity: The catalyst may be partially deactivated due to improper handling, storage, or exposure to air and moisture. The choice of catalyst is also crucial.[1]
-
Reaction Conditions: Sub-optimal temperature and reaction time can lead to incomplete conversion or side reactions that reduce yield.[1] For instance, excessively high temperatures can sometimes cause monomer evaporation or degradation.[1]
-
Solvent Choice: The polymerization reaction can be highly dependent on the solvent, with some solvents inhibiting catalyst activity.[4][8]
Q3: How can I control the molecular weight and achieve a narrow Polydispersity Index (PDI)?
A3: For ROMP, which can proceed as a "living" polymerization, the molecular weight can be controlled by adjusting the monomer-to-initiator ([M]/[I]) ratio.[1] A higher ratio generally results in a higher molecular weight.[1] Achieving a narrow PDI (typically ~1.1-1.3) requires high-purity reagents, an efficient and fast-initiating catalyst, and an oxygen-free environment to prevent premature chain termination.[1]
Q4: What is the most effective method for purifying the final copolymer?
A4: The standard and most effective method is precipitation.[9] This involves dissolving the crude polymer in a minimal amount of a good solvent (e.g., dichloromethane (B109758) or THF) and then pouring this solution into a large volume of a stirred non-solvent, such as methanol (B129727).[1][10] This causes the polymer to precipitate while unreacted monomers and catalyst residues remain in the solution.[10] For high purity, this process of re-dissolution and re-precipitation should be repeated 2-3 times.[10]
Q5: My reaction mixture formed an insoluble gel. What is the likely cause?
A5: Gelation or cross-linking can occur if your co-monomer contains more than one polymerizable double bond.[2] In the case of 5-ethyliden-2-norbornene, for example, both the endocyclic and exocyclic double bonds can potentially react, leading to a cross-linked polymer network.[2] High monomer concentrations can also increase the likelihood of intermolecular side reactions that lead to gelation.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Problem: Low Polymer Yield
Q: I am experiencing significantly low yields (<50%) in my NBM copolymerization. What systematic steps can I take to troubleshoot this?
A: A low yield is a common issue that can be resolved by systematically evaluating your experimental setup and conditions.
Possible Causes & Solutions:
-
Monomer and Solvent Purity:
-
Action: Ensure NBM, your co-monomer, and solvents are free from impurities, especially water and oxygen, which can deactivate common ROMP catalysts. Consider purifying monomers by distillation or passing them through a column of activated alumina (B75360). Solvents should be dried using appropriate methods (e.g., molecular sieves or a solvent purification system).
-
-
Catalyst Deactivation:
-
Action: Use a glovebox or Schlenk line techniques to minimize the catalyst's exposure to air. Purchase fresh catalyst if its activity is in doubt. The hydroxyl group on NBM can sometimes interfere with certain catalysts; ensure the selected catalyst is tolerant to alcohol functional groups.
-
-
Sub-optimal Reaction Conditions:
-
Action: The reaction temperature and time are critical variables. For a related monomer, the highest yield was achieved at 130°C for 20 minutes; longer times or higher temperatures led to side reactions and reduced yield.[1] You should perform a systematic optimization of both temperature and reaction duration for your specific copolymer system.
-
-
Inefficient Termination/Precipitation:
-
Action: Ensure the polymerization is properly terminated. Ethyl vinyl ether is a common terminating agent for ROMP reactions.[1] During purification, ensure a sufficient volume of non-solvent is used to fully precipitate the polymer. If the polymer is oligomeric, it may have some solubility in the non-solvent, leading to loss of product.
-
Problem: High Polydispersity Index (PDI > 1.5)
Q: My Gel Permeation Chromatography (GPC) analysis shows a broad molecular weight distribution. How can I synthesize a more uniform copolymer?
A: A high PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths.
Possible Causes & Solutions:
-
Slow Initiation:
-
Action: If the catalyst initiates slowly compared to propagation, new chains will be formed throughout the reaction, broadening the PDI. Use a catalyst known for fast initiation, such as a third-generation Grubbs catalyst (G3).
-
-
Chain Transfer Reactions:
-
Action: Impurities in the monomer or solvent can act as chain transfer agents. Rigorous purification of all reagents is essential. Some co-monomers may also be prone to chain transfer; this may require screening different catalysts or additives.
-
-
Catalyst Instability:
-
Action: If the catalyst degrades over the course of the reaction, chains that started early will be longer than those initiated later. Ensure your reaction conditions (solvent, temperature) are compatible with the catalyst's stability profile.
-
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of a norbornene-based polymer, adapted from a study on a similar functionalized monomer.[1] This illustrates the importance of optimizing these parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Reaction Temperature (°C) | 110 | 120 | 130 | 140 |
| Yield (%) | Lower | Increasing | Highest (94.5%) | Decreasing |
| Reaction Time (min) at 130°C | 10 | 20 | 30 | 40 |
| Yield (%) at 130°C | Increasing | Highest | Decreasing | Decreasing |
Table 1: Effect of Reaction Temperature and Time on Polymer Yield. Data is illustrative based on trends observed for a functionalized norbornene monomer.[1]
Experimental Protocols
Protocol 1: General Procedure for ROMP of this compound with a Co-monomer
-
Reagent Preparation:
-
Dry the solvent (e.g., Dichloromethane, THF) over molecular sieves or using a solvent purification system.
-
Purify this compound and the chosen co-monomer by passing them through a short column of activated basic alumina to remove inhibitors and impurities.
-
All preparations should be conducted under an inert atmosphere (Nitrogen or Argon).
-
-
Polymerization:
-
In a glovebox, dissolve the catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) in a small amount of the dried solvent.[1]
-
In a separate Schlenk flask, dissolve the this compound and the co-monomer in the dried solvent to the desired concentration and monomer ratio.
-
Using a gas-tight syringe, rapidly inject the catalyst solution into the stirred monomer solution.
-
Allow the reaction to proceed at the desired temperature for a set amount of time (e.g., 2 hours at room temperature).[1]
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of a quenching agent, such as ethyl vinyl ether, and stir for an additional 20-30 minutes.[1]
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume (approx. 10x the reaction volume) of cold, stirred methanol.[1]
-
Collect the precipitated polymer by filtration.
-
Wash the collected solid with fresh methanol to remove any remaining impurities.
-
Dry the final copolymer product under vacuum to a constant weight.
-
Diagrams and Workflows
Experimental Workflow
Caption: General experimental workflow for NBM copolymer synthesis via ROMP.
Troubleshooting Logic: Low Polymer Yield
Caption: Decision tree for troubleshooting low copolymer yield.
Simplified ROMP Mechanism
Caption: Simplified catalytic cycle for Ring-Opening Metathesis Polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Scavenge-ROMP-filter: a facile strategy for soluble scavenging via norbornenyl tagging of electrophilic Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
effect of monomer purity on the polymerization of 5-Norbornene-2-methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the polymerization of 5-Norbornene-2-methanol (NBM), primarily via Ring-Opening Metathesis Polymerization (ROMP).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the success of this compound (NBM) polymerization?
A1: The most critical factors include the purity of the monomer, the choice and handling of the catalyst (e.g., Grubbs catalyst), the purity of the solvent, and the exclusion of air and moisture from the reaction system. Impurities in the monomer or solvent can deactivate the catalyst, leading to low yields, broad molecular weight distributions, and inconsistent results.
Q2: How does the purity of this compound impact the polymerization process?
A2: Monomer purity is paramount for controlled polymerization. Common impurities and their general effects are summarized below. The presence of these can lead to catalyst deactivation, side reactions, and difficulty in controlling the polymer's molecular weight and polydispersity.
Q3: Which catalysts are typically used for the ROMP of NBM?
A3: Ruthenium-based catalysts, particularly Grubbs' catalysts (First, Second, and Third Generation), are widely used for the ROMP of NBM and its derivatives due to their high functional group tolerance and robustness compared to other metathesis catalysts. The choice of catalyst generation can influence the polymerization kinetics and the living characteristics of the polymerization.
Q4: My polymerization of NBM is resulting in a low yield. What are the potential causes?
A4: Low polymerization yield is a common issue that can stem from several sources. The primary culprits are often related to impurities that deactivate the catalyst. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue.
Q5: The polydispersity index (PDI) of my resulting polymer is high (>1.2). How can I achieve a narrower molecular weight distribution?
A5: A high PDI suggests a loss of control over the polymerization, often due to chain termination or transfer reactions. This is frequently caused by impurities in the monomer or solvent, or improper reaction setup. Rigorous purification of the monomer and solvent, along with maintaining an inert atmosphere, is crucial for achieving a low PDI.
Troubleshooting Guides
Issue 1: Low Polymerization Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation by Impurities | - Monomer Purity: Purify the this compound monomer immediately before use. Common impurities include water, residual cyclopentadiene (B3395910) from synthesis, and oxidizing agents. Refer to the detailed purification protocol below. - Solvent Purity: Use anhydrous, deoxygenated solvents. Ensure your solvent purification system is functioning correctly. - Atmosphere Control: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture. Use Schlenk line techniques or a glovebox. |
| Inactive Catalyst | - Catalyst Storage: Ensure the Grubbs catalyst has been stored properly under an inert atmosphere and protected from light. - Catalyst Handling: Weigh and dispense the catalyst under an inert atmosphere. |
| Suboptimal Reaction Conditions | - Temperature: While many ROMP reactions proceed at room temperature, some systems may benefit from cooling or gentle heating. Consult literature for the specific catalyst and monomer system. - Concentration: Very low monomer or catalyst concentrations can slow down the polymerization and make it more susceptible to termination by trace impurities. |
Issue 2: High Polydispersity Index (PDI) / Broad Molecular Weight Distribution
| Potential Cause | Troubleshooting Steps |
| Chain Termination/Transfer Reactions | - Impurity Scavenging: The presence of protic impurities (like water or other alcohols) or Lewis bases can lead to premature termination. Rigorous purification of the monomer and solvent is critical. - Oxygen Contamination: Traces of oxygen can degrade the catalyst and lead to uncontrolled polymerization.[1][2][3][4][5] Ensure the reaction setup is leak-proof and thoroughly purged with an inert gas. |
| Slow Initiation Compared to Propagation | - Catalyst Choice: For some functionalized norbornenes, the rate of initiation can be slower than propagation, leading to a broader PDI. Consider using a faster-initiating catalyst if available. |
| "Back-biting" or Secondary Metathesis | - Catalyst Activity: Highly active catalysts can sometimes react with the double bonds in the polymer backbone, leading to changes in molecular weight and a broader PDI.[6] This is more common with less strained monomers, but can be a factor. |
Impact of Monomer Impurities on Polymerization
The following table summarizes the qualitative effects of common impurities in this compound on its ROMP.
| Impurity | Potential Source | Effect on Polymerization |
| Water | Incomplete drying of monomer or solvent, atmospheric contamination | Catalyst deactivation, leading to low yield and high PDI. Protic source can terminate the growing polymer chain. |
| Oxygen | Atmospheric contamination | Oxidation of the metal-carbene bond in the catalyst, rendering it inactive.[1][2][3][4][5] This leads to low conversion and poor control over the polymerization. |
| Cyclopentadiene/Dicyclopentadiene | Unreacted starting material from Diels-Alder synthesis | Can undergo its own polymerization or react with the catalyst, leading to inconsistent initiation and a broader molecular weight distribution. |
| Other Alcohols/Protic Species | Synthesis byproducts or contaminants | Can react with and deactivate the Grubbs catalyst, similar to water.[1] |
| Lewis Bases (e.g., amines) | Contaminants | Can coordinate to the metal center of the catalyst, inhibiting monomer coordination and slowing down or stopping the polymerization. |
| Oxidizing Agents (e.g., peroxides) | Contamination from solvents (e.g., THF) | Rapidly and irreversibly deactivate the catalyst through oxidation.[4] |
Experimental Protocols
High-Purity this compound Purification Protocol
For achieving controlled, living polymerization, high-purity monomer is essential. The following protocol is based on fractional distillation.[7]
Objective: To obtain this compound with a purity of >99.8%.
Apparatus:
-
Distillation flask
-
Fractional distillation column (e.g., Vigreux column)
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle with stirrer
-
Thermometer
Procedure:
-
Charging the Still: Charge the crude this compound into the distillation flask.
-
Initial Distillation (Solvent Removal): If the crude monomer contains residual solvents from synthesis (e.g., methanol, methyl acetate), begin the distillation at atmospheric pressure or a moderate vacuum to remove these lower-boiling point impurities.
-
Fractional Distillation of NBM:
-
Apply a vacuum to the system, aiming for a pressure of 4-5 mm Hg.
-
Heat the distillation flask using the heating mantle.
-
Carefully monitor the overhead temperature. High-purity this compound will distill at approximately 70-75 °C under a vacuum of 4-5 mm Hg.[7]
-
Maintain a reflux ratio (e.g., 2:1) to ensure efficient separation.[7]
-
-
Collection: Collect the fraction that distills at a stable temperature and pressure. Discard any initial forerun and leave a small amount of residue in the distillation flask.
-
Storage: The purified monomer should be stored under an inert atmosphere (e.g., in a Schlenk flask under argon or nitrogen) and refrigerated to prevent degradation or contamination.
Quality Control: The purity of the distilled monomer should be verified by Gas Chromatography (GC) or ¹H NMR spectroscopy.
General Protocol for ROMP of this compound
Materials:
-
Purified this compound (NBM)
-
Grubbs' catalyst (e.g., 2nd or 3rd Generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and inert gas line (or glovebox)
Procedure:
-
Preparation: Dry all glassware in an oven and cool under vacuum. The entire procedure should be carried out under an inert atmosphere.
-
Monomer Solution: In a Schlenk flask, dissolve the desired amount of purified NBM in the anhydrous, deoxygenated solvent.
-
Catalyst Solution: In a separate vial inside a glovebox or a Schlenk flask, prepare a stock solution of the Grubbs' catalyst in the same solvent.
-
Initiation: Rapidly inject the required amount of the catalyst solution into the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time. The reaction time will depend on the catalyst, monomer concentration, and temperature.
-
Termination: Quench the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitation and Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the purification and polymerization of this compound.
Caption: Troubleshooting decision tree for low polymerization yield.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. React App [pmc.umicore.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US20160264498A1 - Process for the preparation of high purity norbornene alkanols and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Achieving High Molecular Weight Polynorbornenes
Welcome to the technical support center for polynorbornene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on strategies to increase the molecular weight of polynorbornenes synthesized via Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the molecular weight of polynorbornene in ROMP?
A1: The molecular weight of polynorbornene is primarily controlled by the ratio of monomer to catalyst, the purity of the reagents and solvent, the choice of catalyst, and the reaction conditions such as temperature and time. In a living polymerization, the number-average degree of polymerization (and thus molecular weight) is directly proportional to the monomer-to-catalyst molar ratio.
Q2: How does the monomer-to-catalyst ratio affect the final molecular weight?
A2: Generally, a higher monomer-to-catalyst ratio leads to a higher molecular weight of the resulting polymer.[1] However, at very high ratios, issues such as incomplete monomer conversion and broadening of the molecular weight distribution can occur, indicating a loss of control over the polymerization.[2]
Q3: Can the choice of catalyst impact the achievable molecular weight?
A3: Absolutely. Different catalysts, such as various generations of Grubbs catalysts (G1, G2, G3) or Palladium-based systems, exhibit different activities, initiation efficiencies, and tolerance to impurities.[1][3] Highly active and robust catalysts are generally preferred for synthesizing high molecular weight polymers. For instance, third-generation Grubbs catalysts are often used for their high activity and functional group tolerance in ROMP.[4]
Q4: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
A4: Chain transfer agents are intentionally added to control and often limit the molecular weight of polymers.[5][6] They work by terminating a growing polymer chain and initiating a new one. To achieve high molecular weight, it is crucial to avoid unintentional chain transfer agents (impurities) in the reaction mixture. Conversely, if a specific, lower molecular weight is desired, a CTA can be used effectively.[7][8]
Q5: How does monomer structure, specifically endo vs. exo isomers, affect polymerization?
A5: The stereochemistry of the norbornene monomer can significantly impact its reactivity. Exo-norbornene monomers typically undergo ROMP much faster than their endo counterparts.[3] This difference in reactivity can affect the ability to achieve high molecular weight, especially with less active catalysts or under certain reaction conditions. It is often more challenging to produce ultra-high molecular weight polymers from endo-norbornene derivatives via standard ROMP.[2][9]
Troubleshooting Guide
Issue 1: Consistently obtaining low molecular weight polynorbornene despite a high monomer-to-catalyst ratio.
Possible Causes and Solutions:
-
Impurities in Monomer or Solvent: Trace impurities (e.g., water, oxygen, or other functional groups) can act as chain transfer or terminating agents, prematurely stopping polymer chain growth.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purify the monomer (e.g., by sublimation or distillation) and solvent (e.g., by passing through a solvent purification system) immediately before use.
-
Degas the solvent and monomer solution thoroughly.
-
-
-
Catalyst Decomposition: The catalyst may be decomposing before all the monomer is consumed, leading to incomplete conversion and lower molecular weight.
-
Troubleshooting Steps:
-
Verify the quality and age of the catalyst. Store catalysts under appropriate inert and low-temperature conditions.
-
Consider a more robust catalyst that is less sensitive to impurities or reaction temperature.
-
Optimize the reaction temperature. While higher temperatures can increase propagation rates, they can also accelerate catalyst decomposition.[4]
-
-
-
Poor Catalyst Initiation: If the catalyst does not initiate efficiently, the effective monomer-to-catalyst ratio will be higher than calculated, but the number of growing chains will be lower, potentially leading to a broader molecular weight distribution and lower overall yield.
-
Troubleshooting Steps:
-
Ensure proper dissolution and dispersion of the catalyst in the reaction medium.
-
Some catalyst systems may require an activator; ensure it is added in the correct stoichiometry.[1]
-
-
Issue 2: The resulting polynorbornene has a very broad polydispersity index (PDI).
Possible Causes and Solutions:
-
Non-Living Polymerization Characteristics: A broad PDI suggests a lack of control over the polymerization, with chain termination or transfer reactions occurring at a significant rate compared to propagation.
-
Troubleshooting Steps:
-
Re-evaluate the purity of all reagents and the reaction setup to eliminate sources of termination.
-
Lowering the reaction temperature can sometimes suppress side reactions and lead to a more controlled polymerization.[4]
-
The choice of catalyst is critical. Some catalysts are inherently better at maintaining living characteristics.
-
-
-
Slow Initiation Compared to Propagation: If the initiation of new polymer chains is slow and continues throughout the reaction, it will lead to chains of varying lengths, thus broadening the PDI.
-
Troubleshooting Steps:
-
Choose a catalyst with a faster initiation rate.
-
Ensure rapid and uniform mixing of the catalyst with the monomer solution at the start of the reaction.
-
-
Strategies for Increasing Molecular Weight
Below are summarized strategies and their effects on the molecular weight of polynorbornene, based on both ROMP and vinyl-addition polymerization methods.
| Strategy | Parameters to Adjust | Expected Outcome on Molecular Weight | Polymerization Type |
| Increase Monomer/Catalyst Ratio | Increase the molar ratio of monomer to catalyst. | Increase | ROMP & Vinyl-Addition |
| Enhance Reagent Purity | Rigorously purify monomer and solvent; use high-purity catalyst. | Increase | ROMP & Vinyl-Addition |
| Optimize Monomer Concentration | Increase initial monomer concentration. | Increase (up to a certain limit) | Vinyl-Addition[10] |
| Select Appropriate Catalyst | Use highly active and stable catalysts (e.g., Grubbs 3rd Gen. for ROMP, specific Pd-based systems for vinyl-addition). | Increase | ROMP & Vinyl-Addition |
| Control Reaction Temperature | Optimize temperature to balance propagation rate and catalyst stability. | Can increase or decrease depending on the system. | ROMP & Vinyl-Addition |
| Minimize Chain Transfer Agents | Avoid impurities that can act as CTAs. | Increase | ROMP & Vinyl-Addition |
| Post-Polymerization Modification | Combine ROMP with acyclic metathesis reaction. | Significant Increase (Ultra-High MW) | ROMP-based |
Experimental Protocols
Protocol 1: High Molecular Weight Polynorbornene via ROMP
This protocol is a general guideline for synthesizing high molecular weight polynorbornene using a Grubbs-type catalyst.
Materials:
-
Norbornene (NB) monomer
-
Grubbs 3rd Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Monomer Preparation: In a glovebox, weigh the desired amount of norbornene into a vial. Dissolve it in anhydrous, degassed DCM to achieve the target monomer concentration (e.g., 1 M).
-
Catalyst Solution Preparation: In a separate vial, dissolve the calculated amount of G3 catalyst in a small volume of anhydrous, degassed DCM. The amount of catalyst will depend on the target monomer/catalyst ratio (e.g., 1000:1 to 5000:1 for high MW).
-
Polymerization:
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Allow the reaction to proceed at room temperature for the desired time (e.g., 1-4 hours). The solution will become increasingly viscous.
-
-
Termination: Add a small amount of ethyl vinyl ether to quench the polymerization. Stir for an additional 20 minutes.
-
Precipitation and Purification:
-
Remove the reaction vessel from the glovebox.
-
Slowly pour the viscous polymer solution into a large beaker of rapidly stirring methanol. The polynorbornene will precipitate as a white solid.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Protocol 2: Synthesis of Ultra-High Molecular Weight Polynorbornene via ROMP and Acyclic Metathesis
This advanced method can be used to achieve molecular weights that are difficult to obtain by direct ROMP, especially for endo-norbornene derivatives.[2][9]
Materials:
-
endo-Norbornene derivative (e.g., poly(endo-NB-2OH)) prepared via ROMP with a moderate molecular weight.
-
Sulfuric acid (H₂SO₄)
-
Grubbs 3rd Generation Catalyst (G3) - residual from the initial ROMP.
-
Anhydrous, degassed solvent (e.g., chlorobenzene).
Procedure:
-
Initial ROMP: Synthesize a polynorbornene derivative with a moderate molecular weight (e.g., Mn = 50-300 kg/mol ) using standard ROMP procedures. Do not terminate the reaction.
-
Acyclic Metathesis Reaction:
-
Adjust the concentration of the polymer solution to the desired level (e.g., 0.1 M).[9]
-
Add a specific amount of sulfuric acid. The H₂SO₄/G3 ratio is a critical parameter to optimize (e.g., 10:1).[9]
-
Increase the temperature to the target for the acyclic metathesis reaction (e.g., 80 °C).[9]
-
Allow the reaction to proceed for a short duration (e.g., 5-10 minutes).[9]
-
-
Work-up: Cool the reaction and precipitate the ultra-high molecular weight polymer in a non-solvent like methanol. Filter, wash, and dry the polymer.
Visual Guides
Caption: Standard workflow for high molecular weight polynorbornene synthesis via ROMP.
Caption: Key factors influencing the molecular weight of polynorbornene.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. tandfonline.com [tandfonline.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Separation of Endo/Exo Isomers of Norbornene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of endo and exo isomers of norbornene derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of endo and exo norbornene isomers challenging?
A1: Endo and exo isomers of norbornene derivatives are diastereomers with very similar physicochemical properties, such as polarity and solubility. This makes their separation by standard techniques like column chromatography and recrystallization difficult, often requiring careful optimization of conditions to achieve good resolution.
Q2: What are the primary techniques for separating endo and exo isomers of norbornene derivatives?
A2: The most common and effective techniques for separating these isomers are:
-
Flash Column Chromatography: A widely used technique that separates compounds based on their differential adsorption to a stationary phase.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique that can provide excellent separation of closely related isomers.
-
Recrystallization: A purification technique that relies on the differential solubility of the isomers in a particular solvent at different temperatures.
-
Base-Promoted Isomerization: This is not a separation technique per se, but a chemical conversion method. The kinetically favored but less stable endo isomer can be converted to the thermodynamically more stable exo isomer, which can then be more easily isolated, sometimes via recrystallization.[1]
Q3: How can I determine the ratio of endo to exo isomers in my sample?
A3: The most common method for determining the endo/exo ratio is through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The chemical shifts of specific protons in the norbornene scaffold are distinct for each isomer. For example, in 5-norbornene-2,3-dicarboxylic anhydride (B1165640), the protons at positions 2 and 3 are shifted downfield in the exo isomer compared to the endo isomer.[2] By integrating the signals corresponding to each isomer, their relative ratio can be calculated.
Troubleshooting Guides
Flash Column Chromatography
Q4: My endo and exo isomers are co-eluting or have very poor separation during column chromatography. What can I do?
A4: Poor separation in column chromatography is a common issue. Here’s a systematic approach to troubleshoot it:
-
Optimize the Solvent System: The polarity of the eluent is critical.
-
If the spots have high Rf values (elute too quickly): Your eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) content in a hexane/ethyl acetate (B1210297) mixture).
-
If the spots have low Rf values (elute too slowly or are stuck on the baseline): Your eluent is not polar enough. Increase the polarity by adding more of the polar solvent.
-
For very similar Rf values: Try a different solvent system altogether. Sometimes, changing one of the solvents (e.g., substituting dichloromethane (B109758) for ethyl acetate) can improve selectivity. Toluene (B28343) can also be a useful component in the mobile phase for separating diastereomers.
-
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica (B1680970) gel is uniformly packed.[3][4][5][6]
-
Adjust the Flow Rate: A slower flow rate can sometimes improve resolution by allowing for better equilibration between the stationary and mobile phases.
-
Increase the Column Length or Decrease the Diameter: A longer and narrower column provides more theoretical plates and can enhance separation, although it will increase the elution time.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-sample weight ratio of at least 50:1 for difficult separations.[3] Also, ensure your sample is loaded onto the column in a minimal amount of solvent to start with a narrow band.
Q5: I see streaking or tailing of my spots on the TLC plate and during column chromatography. How can I fix this?
A5: Tailing can be caused by several factors:
-
Sample Overload: You may be spotting too much material on your TLC plate or loading too much onto your column. Try diluting your sample.
-
Compound Degradation: Your norbornene derivative might be unstable on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if decomposition has occurred. If it is unstable, you might consider using a different stationary phase like alumina (B75360) or a less acidic silica gel.
-
Inappropriate Solvent: The solvent may not be optimal for your compound. If your compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape.
High-Performance Liquid Chromatography (HPLC)
Q6: My endo and exo isomers are not baseline-separated in my HPLC chromatogram. How can I improve the resolution?
A6: Achieving baseline resolution in HPLC often requires methodical optimization:
-
Adjust Mobile Phase Composition:
-
Solvent Strength: In reversed-phase HPLC (e.g., with a C18 column), increase the retention time and potentially the resolution by increasing the proportion of the aqueous component in your mobile phase.[7][8]
-
Change Organic Modifier: Acetonitrile (B52724) and methanol (B129727) have different selectivities. If you are using one, try switching to the other.
-
pH Adjustment: For ionizable norbornene derivatives (e.g., those with carboxylic acid groups), the pH of the mobile phase can significantly impact retention and selectivity. Adjusting the pH to suppress the ionization of your analytes can lead to sharper peaks and better separation.[9]
-
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, your column may not be suitable. Consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to introduce different separation mechanisms.
-
Optimize Flow Rate and Temperature:
-
A lower flow rate generally increases the number of theoretical plates and can improve resolution, though it will increase the run time.[8]
-
Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks. However, ensure your compounds are stable at elevated temperatures.
-
Q7: I am observing split peaks for my isomers in HPLC. What is the cause?
A7: Peak splitting can be due to several reasons:
-
Co-elution of an Impurity: What appears to be a split peak might be a closely eluting impurity.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase itself.[10]
-
Column Issues: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in split peaks. Reversing and flushing the column or replacing it may be necessary.[10]
Recrystallization
Q8: I am having trouble finding a suitable solvent for recrystallizing my norbornene derivative to separate the endo and exo isomers.
A8: Finding the right solvent is key to successful recrystallization. Here are some guidelines:
-
Ideal Solvent Properties: The ideal solvent will dissolve your compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Solvent Screening: Test a variety of solvents with different polarities on a small scale. Common solvent systems for norbornene derivatives include ethyl acetate/hexane, toluene, and water for dicarboxylic acids.[10][11]
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[12]
-
Low Yields: Obtaining a high yield with recrystallization for isomer separation can be challenging, and multiple recrystallizations may be necessary, which can significantly lower the overall yield.[1]
Experimental Protocols
Protocol 1: Separation of endo and exo Isomers of 5-Norbornene-2,3-dicarboxylic Anhydride by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific derivative.
-
TLC Analysis:
-
Dissolve a small amount of your endo/exo mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that gives good separation between the two isomers (a ΔRf of at least 0.1 is desirable). A common starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The exo isomer is typically less polar and will have a higher Rf value.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column. For a 1 g sample, a 40 g silica gel cartridge is a good starting point.
-
Pack the column with silica gel using either a dry or slurry packing method.[3][4][5][6] Ensure the silica bed is well-compacted and level.
-
Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.
-
Equilibrate the column with the chosen eluent (the solvent system from your TLC analysis).
-
-
Sample Loading:
-
Dissolve your crude mixture in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).
-
Carefully load the sample onto the top of the silica gel.
-
Alternatively, for better resolution, use a "dry loading" method: dissolve your sample, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor the elution of the compounds by TLC.
-
Combine the fractions containing the pure exo isomer and the pure endo isomer separately.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain your purified isomers.
-
Protocol 2: HPLC Analysis of endo and exo Norbornene Derivatives
This is a general method for analytical separation.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase:
-
A mixture of water (A) and methanol or acetonitrile (B) is common. If the analytes are acidic, add 0.1% formic acid or phosphoric acid to both solvents.[13]
-
Start with an isocratic elution (e.g., 60:40 Methanol:Water) or a linear gradient (e.g., 50% to 90% B over 20 minutes) to determine the approximate elution conditions.[7][13]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of your isomer mixture in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Optimization:
-
Inject your sample and record the chromatogram. The endo isomer often has a longer retention time in reversed-phase HPLC.[13]
-
If separation is not optimal, adjust the mobile phase composition, pH, or gradient slope as described in the troubleshooting section.
-
Protocol 3: Base-Promoted Isomerization of endo-Norbornene Derivatives to the exo-Isomer
This protocol is adapted for the isomerization of endo-5-norbornene-2,3-dicarboxylic anhydride.
-
Reaction Setup:
-
Isomerization:
-
Isolation of the exo Isomer:
-
Cool the reaction mixture to allow the exo isomer to crystallize. The exo isomer is often less soluble in these solvents upon cooling.
-
Collect the crystals by vacuum filtration.
-
The purity of the isolated exo isomer can be improved by recrystallization.
-
Quantitative Data Summary
Table 1: HPLC Separation Parameters for Norbornene Derivatives
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (exo) | Retention Time (endo) | Reference |
| Methyl 5-norbornene-2-carboxylate | SC PEGASIL ODS-2352 (4.6 mm x 18 cm) | Water/Methanol (4:6) with phosphate (B84403) buffer (pH 3) | 1.0 | 224 nm | 7.4 min | 8.6 min | [13][16] |
Table 2: Base-Promoted Isomerization of Methyl 5-norbornene-2-carboxylate (endo/exo = 80/20 initial)
| Base | Solvent | Temperature (°C) | Time | Final exo Content (%) |
| CH₃ONa | Methanol | 67 | 24 h | ~50 |
| t-BuONa | THF | 25 | 10 min | ~60 |
Data adapted from a study on methyl 5-norbornene-2-carboxylate.
Visualizations
Caption: General workflow for the separation and isolation of endo/exo norbornene isomers.
Caption: Step-by-step workflow for flash column chromatography separation.
Caption: Workflow for the analytical separation of isomers by HPLC.
Caption: General procedure for the purification of a single isomer by recrystallization.
References
- 1. EP1669342A1 - Method of separating stereoisomers of norbornene, dicarboxylic acid having norbornane structure, or derivative thereof - Google Patents [patents.google.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. www2.latech.edu [www2.latech.edu]
- 13. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 14. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE | 2746-19-2 [chemicalbook.com]
- 15. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing cross-linking in the polymerization of vinyl-norbornene monomers
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the polymerization of 5-vinyl-2-norbornene (B46002) (VNB), focusing on the critical challenge of preventing cross-linking to synthesize soluble, linear polymers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during VNB polymerization, helping you diagnose and resolve issues to prevent gelation and achieve desired polymer structures.
| Problem / Observation | Potential Cause | Recommended Solution |
| Unexpected Gelation/Insoluble Product | Polymerization of both the norbornene ring and the vinyl group is occurring, leading to a cross-linked network. | 1. Choose a Selective Catalyst: • For Vinyl-Addition Polymerization (preserving the vinyl group): Use a Palladium-based catalyst system, such as [Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂] combined with PCy₃ and NaBArF₄.[1] This system selectively polymerizes the norbornene ring. • For ROMP (preserving the vinyl group): Employ a Grubbs 3rd Generation (G3) catalyst. Its N-heterocyclic carbene (NHC) ligand provides steric hindrance that favors polymerization of the more strained norbornene ring over the vinyl group.[2] 2. Optimize Reaction Temperature: Lower temperatures (e.g., -78°C) can suppress side reactions and favor the polymerization of the more reactive norbornene ring, especially in cationic polymerizations.[3] |
| Low Molecular Weight Polymer | Chain Transfer Reactions: The exocyclic vinyl group can act as a chain transfer agent, terminating polymer growth prematurely.[4] High Monomer Concentration: Increased viscosity at high concentrations can reduce chain-transfer efficiency and affect molecular weight control.[2] | 1. Select an Appropriate Catalyst System: Use catalyst systems known to produce high molecular weight polymers, such as certain Palladium(0) or Palladium(II) complexes.[4][5] 2. Control Monomer Concentration: Run reactions at a lower monomer concentration (e.g., 0.1 M - 0.2 M) to minimize viscosity effects.[2] |
| Broad Polydispersity Index (PDI) | Multiple Active Species or Side Reactions: Lack of control over the initiation and propagation steps leads to polymer chains of varying lengths. | 1. Use a Living Polymerization System: Employ a catalyst like (t-Bu₃P)PdMeCl activated with [Li(OEt₂)₂.₅]B(C₆F₅)₄, which demonstrates living characteristics and yields polymers with narrow molecular weight distributions (Đ < 1.2).[5] 2. Ensure High Purity: Use freshly purified monomers and anhydrous solvents under an inert atmosphere to prevent catalyst deactivation and side reactions. |
| Low or No Monomer Conversion | Catalyst Inactivity or Inhibition: The vinyl group can coordinate to the metal center, sterically hindering or deactivating the catalyst.[4] Impurities in the monomer or solvent can poison the catalyst. | 1. Choose a Robust Catalyst: Benzylic palladium complexes have shown high efficiency, requiring as little as 2 ppm of palladium for high yields.[1] 2. Monomer Purification: Purify VNB via distillation over a drying agent (e.g., CaH₂) before use to remove inhibitors and water. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-linking in vinyl-norbornene (VNB) polymerization?
A1: 5-Vinyl-2-norbornene is a bifunctional monomer containing two polymerizable double bonds: a highly strained endocyclic (norbornene) double bond and an exocyclic (vinyl) double bond. Cross-linking occurs when both double bonds participate in polymerization, creating a three-dimensional polymer network instead of linear chains. The specific pathway depends on the polymerization method used (e.g., Ring-Opening Metathesis, Vinyl-Addition, Cationic).[3][4][6]
Q2: Which polymerization method offers the best selectivity to avoid cross-linking?
A2: Both Vinyl-Addition Polymerization and Ring-Opening Metathesis Polymerization (ROMP) can be highly selective with the right catalyst.
-
Palladium-catalyzed Vinyl-Addition Polymerization is highly effective. Specific palladium complexes can selectively polymerize the endocyclic double bond of the norbornene ring, leaving the vinyl group intact as a pendant group on the polymer chain.[1][4]
-
ROMP using Grubbs 3rd Generation (G3) catalyst is also an excellent choice. The sterically demanding N-heterocyclic carbene (NHC) ligand on the G3 catalyst favors reaction with the more strained norbornene ring, preserving the vinyl group.[2]
Q3: How does temperature affect the polymerization of VNB?
A3: Temperature can significantly influence selectivity. In cationic polymerizations, for instance, lower temperatures (e.g., -78°C) favor the formation of soluble, linear polymers by selectively reacting with the strained norbornene double bond. At higher temperatures (e.g., -30°C), both double bonds can participate, leading to cross-linked products.[3]
Q4: Can the vinyl groups on the resulting linear polymer be used later?
A4: Yes. The pendant vinyl groups on linear poly(vinyl-norbornene) are available for post-polymerization modification. For example, they can be epoxidized and then cross-linked with biosourced compounds to create high-Tg thermosets.[4] They can also be used in thiol-ene "click" reactions for hydrogel formation or other functionalizations.[7][8]
Data Presentation: Catalyst System Comparison
The choice of catalyst is critical for controlling the polymerization of VNB. The following tables summarize the performance of different catalytic systems for producing linear, soluble polymers.
Table 1: Palladium-Based Systems for Vinyl-Addition Polymerization of VNB
| Catalyst System | Co-catalyst / Ligand | Polymer Mn ( kg/mol ) | PDI (Đ) | Key Feature | Reference |
| Pd(dba)₂ | [CPh₃][B(C₆F₅)₄], P(C₆H₁₁)₃ | High | - | Regio-selective polymerization of the endo-cyclic double bond. | [4] |
| (t-Bu₃P)PdMeCl | [Li(OEt₂)₂.₅]B(C₆F₅)₄ | Up to 44 | < 1.2 | Demonstrates living polymerization characteristics. | [5] |
| [Pd₂(μ-Br)₂(η³-benzyl)₂] | PCy₃, NaBArF₄ | High | - | Highly efficient, requiring only ppm levels of Palladium. | [1] |
| (dba = dibenzylideneacetone; PCy₃ = tricyclohexylphosphine; BArF₄ = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) |
Table 2: ROMP Catalyst Performance with Norbornene-Type Monomers
| Catalyst | Monomer Type | Polymer Mn ( kg/mol ) | PDI (Đ) | Conditions | Reference |
| Grubbs 3rd Gen. (G3) | VNB / Norbornene (M1) | 16.5 | 1.15 | 2.5 mol % VNB, [M]₀ = 0.1 M, THF, 25 °C | [2] |
| Grubbs 3rd Gen. (G3) | VNB / Norbornene (M1) | 35.8 | 1.34 | 2.5 mol % VNB, [M]₀ = 0.5 M, THF, 25 °C | [2] |
| (Note: In this ROMP system, VNB acts as a chain-transfer agent to create branched polymers, but the principle of selective reaction with the norbornene ring by G3 prevents insoluble cross-linking.) |
Experimental Protocols
Protocol: Synthesis of Linear Poly(vinyl-norbornene) via Vinyl-Addition Polymerization
This protocol describes a general procedure for the selective polymerization of the norbornene double bond in VNB using a palladium-based catalyst system, yielding a soluble polymer with pendant vinyl groups.
Materials:
-
5-vinyl-2-norbornene (VNB), freshly distilled over CaH₂
-
Palladium precatalyst: [Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂] (Complex 1 )[1]
-
Ligand: Tricyclohexylphosphine (PCy₃)
-
Activator: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene, purged with nitrogen
-
Methanol
-
Standard Schlenk line equipment, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Monomer Preparation: In a nitrogen-filled glovebox, add the desired amount of freshly distilled VNB to a dry Schlenk flask. Dissolve it in anhydrous DCM to achieve the target monomer concentration (e.g., 1 M).
-
Catalyst Preparation: In a separate Schlenk flask, prepare the catalyst solution. For a monomer-to-catalyst ratio of 50,000:1 (20 ppm Pd), dissolve Complex 1 (1 eq), PCy₃ (2 eq relative to Pd), and NaBArF₄ (2 eq relative to Pd) in anhydrous DCM.
-
Initiation of Polymerization: Using a gas-tight syringe, add the catalyst solution to the stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed under a nitrogen atmosphere for the desired time (e.g., 1-4 hours). The solution may become more viscous as the polymer forms.
-
Termination and Precipitation: Quench the polymerization by exposing the solution to air. Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
Purification: Filter the white polymer solid, wash it thoroughly with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.
-
Characterization: Analyze the resulting polymer using GPC (for Mn and PDI) and ¹H NMR spectroscopy to confirm the preservation of the pendant vinyl groups (signals typically around 4.8-6.0 ppm) and the saturated polynorbornene backbone.[9]
Visualizations
Caption: Experimental workflow for synthesizing linear poly(vinyl-norbornene).
Caption: Selective vs. Non-selective polymerization pathways for VNB.
References
- 1. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multiscale Modeling of Vinyl-Addition Polynorbornenes: The Effect of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Influence of Solvent on Norbornene Polymerization Stereoselectivity
This technical support center provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting guidance regarding the critical role of solvents in controlling the stereochemical outcome of norbornene polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways a solvent influences the stereoselectivity of norbornene polymerization?
A solvent can influence stereoselectivity through several mechanisms. The most significant is the solvent's ability to coordinate with the metal center of the catalyst. Coordinating solvents can occupy a vacant site on the catalyst, which in turn directs the incoming norbornene monomer to a specific orientation, influencing both the cis/trans geometry of the resulting double bond in Ring-Opening Metathesis Polymerization (ROMP) and the tacticity (the spatial arrangement of monomer units).[1][2] Solvent polarity and its ability to stabilize different transition states during polymerization also play a role, though often secondary to direct coordination effects.[1]
Q2: How do coordinating solvents like tetrahydrofuran (B95107) (THF) affect stereoselectivity in ROMP?
Coordinating solvents such as THF or diethyl ether can directly bind to the catalyst's metal center. This coordination can block one face of the catalyst, forcing the monomer to approach from the less hindered side. For certain tungsten-based catalysts, polymerization in a non-coordinating solvent like toluene (B28343) yields highly cis,syndiotactic polynorbornene.[1][2] However, switching the solvent to THF, a coordinating ether, can dramatically alter the outcome by promoting the formation of cis,isotactic linkages.[1] The coordination of THF to the catalyst is key to inducing this change in tacticity.[1]
Q3: Why did my polymerization reaction fail or show no activity when I used pyridine (B92270) as a solvent?
Polymerization may fail in strongly coordinating solvents like pyridine because they can bind too strongly to the metal catalyst.[1] This strong coordination can completely occupy the site needed for the monomer to bind, effectively deactivating the catalyst and preventing polymerization from initiating or propagating.[1][3]
Q4: Does solvent choice affect both ROMP and vinyl-addition polymerization stereoselectivity?
Yes, but the mechanisms differ. In ROMP, the solvent interacts with the metal-carbene intermediate, influencing how the monomer coordinates and inserts, which dictates the cis/trans ratio and tacticity.[1][4] In vinyl-addition polymerization, which often proceeds via palladium catalysts, the solvent can influence the electrophilicity of the active catalytic species and the stability of intermediates, thereby affecting the stereochemistry of monomer enchainment.[5][6]
Q5: Can I change the cis/trans ratio of my polynorbornene (via ROMP) by simply changing the solvent?
Yes, the choice of solvent can significantly impact the cis/trans ratio, particularly with certain catalyst systems. For example, ether solvents have been shown to markedly increase the cis content of polynorbornene when using specific non-noble metal salt catalysts.[7] The effect is highly dependent on the specific catalyst, monomer, and temperature, so the outcome is not universal for all systems.[4] Ruthenium-based catalysts, which traditionally favor trans products, can also be influenced by solvent and temperature to produce higher cis content.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or Unexpected Stereoselectivity | Catalyst-Solvent Mismatch: The solvent may be interfering with or not adequately promoting the desired stereocontrol for the specific catalyst used. | Consult the literature for your specific catalyst system. For tungsten alkylidyne initiators, use toluene for cis,syndiotactic and THF for cis,isotactic products.[1] For many ruthenium catalysts, non-coordinating solvents like dichloromethane (B109758) (DCM) are standard.[9] |
| No Polymerization or Very Low Yield | Catalyst Deactivation: A strongly coordinating solvent (e.g., pyridine) or impurities (e.g., water, oxygen) in the solvent are deactivating the catalyst.[1][3] | Use a weakly or non-coordinating solvent. Ensure all solvents and monomers are rigorously purified, dried, and degassed before use. Store materials under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent Results / Poor Reproducibility | Variable Solvent Purity: Trace amounts of coordinating impurities, such as water or peroxides in aged THF, can lead to inconsistent catalyst activity and stereoselectivity. | Implement a standardized solvent purification protocol (e.g., distillation from a suitable drying agent, passage through an activated alumina (B75360) column). Use freshly purified solvents for each experiment. |
| Gelation of the Reaction Mixture | Cross-linking: This is common when polymerizing norbornadiene (NBD) or its derivatives, which can undergo cross-linking.[10] | The choice of solvent can influence the onset of gelation. For NBD copolymerization, reactions in CH2Cl2 can lead to insoluble, cross-linked polymers.[10] Adjusting monomer concentrations and solvent may be necessary. |
Data Presentation: Solvent Effects on Tungsten-Catalyzed Norbornene REMP
The following table summarizes quantitative data from the Ring-Expansion Metathesis Polymerization (REMP) of norbornene using a tungsten alkylidyne initiator, demonstrating the profound effect of solvent choice on tacticity.
| Solvent | Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) | cis Selectivity (%) | Tacticity (% m dyads) |
| Toluene | 98 | 326,000 | 3.08 | >99 | <1 |
| Et2O | 87 | 325,000 | 3.59 | >99 | 15 (±5) |
| THF | 98 | 87,000 | 2.03 | >99 | 50 (±5) |
| 2-MeTHF | 32 | - | - | 97 | <1 |
Data adapted from Hyun, S.-M., et al. (2023).[1] The data highlights that while high cis-selectivity is maintained across different ethers, the tacticity shifts significantly from syndiotactic (r dyads, <1% m) in non-coordinating toluene and sterically hindered 2-MeTHF to increasingly isotactic (m dyads) in coordinating ethers like Et2O and THF.
Experimental Protocols
Protocol 1: Synthesis of cis,syndiotactic Cyclic Polynorbornene in Toluene
This protocol is adapted from the work of Hyun et al. and describes the synthesis of highly cis,syndiotactic cyclic polynorbornene using a tungsten-based initiator in a non-coordinating solvent.[11]
Materials:
-
Norbornene (NB)
-
Tungsten alkylidyne initiator [tBuOCO]W≡CtBu(THF)2
-
Anhydrous, degassed toluene
-
Anhydrous methanol
-
20 mL glass vial with a magnetic stir bar
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Inside a glovebox, charge a 20 mL glass vial with norbornene (94.0 mg, 1.00 mmol, 500 equiv) and a magnetic stir bar.
-
Add anhydrous, degassed toluene (9.85 mL) to achieve a norbornene concentration of 0.1 M.
-
Cool the norbornene solution to -78 °C using a dry ice/acetone bath.
-
In a separate vial, prepare a stock solution of the tungsten initiator in toluene.
-
At ambient temperature, add the required volume of the initiator stock solution (e.g., 0.15 mL of a stock solution containing 1.3 mg of initiator, 0.200x10-2 mmol, 1.00 equiv) to the cooled norbornene solution with vigorous stirring.[11]
-
Allow the reaction to stir for 1 hour at ambient temperature.
-
Quench the polymerization by opening the vial to air and adding ~1 mL of methanol.
-
Precipitate the polymer by adding the reaction mixture dropwise to a beaker of vigorously stirring methanol.
-
Isolate the precipitated white polymer by decanting the solvent.
-
Re-purify the polymer by dissolving it in a minimal amount of THF and re-precipitating it in stirring methanol.
-
Decant the solvent and dry the final polymer product under vacuum overnight.
-
Characterize the polymer using 1H and 13C NMR spectroscopy to determine stereochemistry (cis/trans content and tacticity).
Visualizations: Mechanisms and Workflows
Caption: General experimental workflow for studying solvent effects on norbornene polymerization.
Caption: Logical flowchart for selecting a solvent based on the desired polymer stereochemistry.
Caption: Mechanism of solvent coordination influencing polymer tacticity.[1]
References
- 1. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 2. Influence of solvent on cyclic polynorbornene tacticity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiscale Modeling of Vinyl-Addition Polynorbornenes: The Effect of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Highly Cis, Syndiotactic ROMP Polymers Using Ruthenium Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Stereocontrolled Polynorbornene Synthesis on Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Characterization of 5-Norbornene-2-methanol Polymers: GPC vs. NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, a thorough understanding of the molecular characteristics of polymers is paramount for ensuring performance and reproducibility. This guide provides a detailed comparison of Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 5-norbornene-2-methanol polymers. It also explores alternative analytical techniques, offering a comprehensive overview to aid in selecting the most appropriate method for specific research needs.
The polymerization of this compound yields polymers with a unique combination of properties, making them attractive for various applications, including drug delivery systems and advanced materials. Accurate determination of their molecular weight, molecular weight distribution, and microstructure is crucial for controlling their physical and biological properties. GPC and NMR are powerful and commonly employed techniques for this purpose.[1]
At a Glance: GPC vs. NMR for Polymer Analysis
| Feature | Gel Permeation Chromatography (GPC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight averages (Mw, Mn) and polydispersity index (Đ or PDI). | Detailed molecular structure, composition, tacticity, and end-group analysis.[2][3] |
| Molecular Weight | Provides relative molecular weight based on calibration with standards.[2] | Can provide absolute number-average molecular weight (Mn) through end-group analysis.[2] |
| Sample Requirement | Requires very little analyte.[2] | Typically requires a higher sample concentration. |
| Limitations | Molecular weight is relative to the standards used; structural similarity between the sample and standards is important.[2] | Overlapping signals in the spectra can complicate analysis; less effective for very high molecular weight polymers where end-group signals are weak.[2][4] |
| Complementary Use | Often used in conjunction with NMR for a comprehensive characterization. | Provides structural details that GPC cannot. |
Quantitative Data Summary
The following tables summarize typical data obtained from GPC and NMR analysis of this compound and related polynorbornene polymers, as reported in the literature.
Table 1: GPC Analysis of Polynorbornene Derivatives
| Polymer Sample | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | Reference |
| p(NB-Hep)-DP107 | 25.3 | 25.5 | 1.01 | [5] |
| p(NB-Hep)-DP325 | 76.9 | 80.6 | 1.05 | [5] |
| Polymer P1 | 150 | - | 1.44 | [6] |
| Polymer P2 | 85 | - | 2.13 | [6] |
| Poly(norbornene-(N-methyl)-phthalimide) | - | - | 1.18–1.25 | [7] |
Table 2: NMR Analysis of Polynorbornene Derivatives
| Polymer Sample | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Reference |
| PNBE-2 | 7.94, 6.71, 5.01, 4.09, 3.66, 2.99, 2.93–2.16, 2.07–0.55 | 175.03, 174.00, 154.02, 136.30, 134.54, 133.51, 132.71, 130.76, 129.51, 126.09, 111.07, 61.23, 50.41, 48.10, 44.95, 42.27, 38.88, 37.49, 36.38 | |
| Chiral Polynorbornene | 5.51–5.23 (olefinic), 3.94–0.72 (aliphatic) | 178.14–178.10 (C=O), 133.37–131.80, 69.74–69.30, 53.91–52.62, 45.71–44.80, 41.25–39.45, 34.27–33.96, 26.31–26.05, 16.72–16.33, 11.41–11.23 | [8] |
Comparison with Alternative Characterization Techniques
While GPC and NMR are cornerstones of polymer characterization, other techniques can provide complementary or, in some cases, more suitable information.
| Technique | Information Provided | Advantages | Disadvantages |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius of polymers in solution.[2] | Non-destructive, provides information on particle size distribution. | Provides a relative measure of molecular weight based on a calibration curve.[2] |
| Mass Spectrometry (e.g., MALDI) | Absolute molecular weight.[9] | High accuracy for molecular weight determination. | Can be destructive and may require specific matrices for ionization.[9] |
| Viscometry | Viscosity-averaged molecular weight (Mv).[9] | Simple and inexpensive method.[9] | Requires knowledge of the Mark-Houwink parameters for the specific polymer-solvent system. |
| Thermal Analysis (TGA/DSC) | Thermal stability, glass transition temperature (Tg), melting point (Tm), and crystallinity.[1][4] | Provides crucial information on the material's thermal properties. | Does not provide information on molecular weight or structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups.[3] | Fast, non-destructive, and versatile.[3] | Limited to detecting polar functional groups and provides less detailed structural information than NMR.[3] |
Experimental Protocols
GPC Analysis of this compound Polymers
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or hexafluoroisopropanol (HFIP), to a concentration of approximately 1-2 mg/mL.[10] Allow the sample to dissolve completely, which may take several hours.[10] Filter the solution through a 0.2 µm PTFE filter before injection.[10]
-
Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector. A set of columns suitable for the expected molecular weight range of the polymer should be used (e.g., polystyrene-divinylbenzene columns).
-
Elution: Use the same solvent for elution as was used for sample preparation, at a constant flow rate (e.g., 1 mL/min).[11]
-
Calibration: Generate a calibration curve using narrow molecular weight standards of a polymer with a similar structure to the analyte, such as polystyrene or poly(methyl methacrylate).[2][11]
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the elution profile relative to the calibration curve.
NMR Analysis of this compound Polymers
-
Sample Preparation: Dissolve approximately 10-20 mg of the polymer sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11] Ensure the sample is fully dissolved.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Data Acquisition: Acquire ¹H NMR spectra to observe the signals corresponding to the olefinic protons of the polymer backbone and the protons of the methanol (B129727) side group. Acquire ¹³C NMR spectra to identify the different carbon environments in the polymer repeat unit.
-
Data Analysis:
-
Structural Confirmation: Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding protons and carbons in the polymer structure. The disappearance of the monomer's vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone confirm polymerization.[12]
-
Microstructure Analysis: Analyze the fine structure of the NMR signals to gain insights into the polymer's tacticity (the stereochemical arrangement of the monomer units).[13]
-
End-Group Analysis for Mn Determination: If the signals from the polymer end-groups are well-resolved and can be distinguished from the signals of the repeating monomer units, the number-average molecular weight (Mn) can be calculated by comparing the integration of the end-group signals to that of the repeating unit signals.[2]
-
Visualizing the Workflow
Caption: Workflow for GPC analysis of polymers.
Caption: Workflow for NMR analysis of polymers.
Caption: Interrelation of polymer characterization techniques.
References
- 1. Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcompare.com [labcompare.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. measurlabs.com [measurlabs.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
comparing the reactivity of endo and exo 5-Norbornene-2-methanol in ROMP
In the realm of Ring-Opening Metathesis Polymerization (ROMP), the stereochemistry of norbornene-based monomers plays a pivotal role in their reactivity. This guide provides a comparative analysis of the reactivity of endo- and exo-5-Norbornene-2-methanol, offering researchers, scientists, and drug development professionals insights into monomer selection and polymerization kinetics. Experimental data from analogous norbornene derivatives consistently demonstrates that the exo isomer exhibits significantly higher reactivity than its endo counterpart, a phenomenon primarily attributed to steric factors.
Executive Summary of Reactivity
Experimental evidence from studies on similar norbornene derivatives, such as dicyclopentadiene (B1670491) (DCP), reveals a substantial difference in polymerization rates between the two isomers. The exo isomer of DCP was found to be nearly 20 times more reactive than the endo isomer at 20°C when using a Grubbs' first-generation catalyst.[1][2] This pronounced difference is largely due to the steric hindrance presented by the endo substituent, which impedes the approach of the ruthenium catalyst to the norbornene double bond.[1][2][3] While specific kinetic data for 5-Norbornene-2-methanol is not as readily available in a direct comparative study, the well-established principles governing norbornene ROMP strongly suggest a similar trend.
Comparative Reactivity Data
The following table summarizes the expected relative reactivity based on extensive studies of various norbornene derivatives in ROMP.
| Parameter | exo-5-Norbornene-2-methanol | endo-5-Norbornene-2-methanol | Rationale for Comparison |
| Relative Reaction Rate | High | Low | The exo isomer allows for sterically unhindered access of the catalyst to the double bond, leading to faster initiation and propagation.[1][2][4] |
| Monomer Conversion | Achieved more rapidly | Slower to reach high conversion | Due to the higher reaction rate, polymerizations with the exo isomer typically reach completion in a fraction of the time required for the endo isomer.[1][2] |
| Catalyst Loading | Can often be lower | May require higher catalyst loading or longer reaction times | The inherent high reactivity of the exo isomer can allow for more efficient use of the catalyst. |
| Polymer Molecular Weight | Controllable | Potentially broader distribution if polymerization is slow or incomplete | The faster, more efficient polymerization of the exo isomer can lead to polymers with narrower molecular weight distributions.[3] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the monomers and their subsequent polymerization via ROMP, based on established literature procedures.
Synthesis of endo/exo-5-Norbornene-2-methanol
The synthesis of this compound typically results in a mixture of endo and exo isomers from the Diels-Alder reaction of cyclopentadiene (B3395910) and allyl alcohol. Separation of the isomers can be achieved via fractional distillation or column chromatography.
Materials:
-
Dicyclopentadiene
-
Allyl alcohol
-
Autoclave
-
Distillation apparatus or chromatography system
Procedure:
-
Freshly crack dicyclopentadiene by heating to ~180°C to obtain cyclopentadiene monomer.
-
In a high-pressure autoclave, combine cyclopentadiene and allyl alcohol.
-
Heat the mixture to 180-200°C for 2-4 hours.
-
After cooling, the resulting mixture of endo- and exo-5-Norbornene-2-methanol can be separated by fractional distillation under reduced pressure or by silica (B1680970) gel column chromatography.
Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes a typical ROMP reaction using a Grubbs-type catalyst.
Materials:
-
endo- or exo-5-Norbornene-2-methanol
-
Grubbs' catalyst (e.g., first, second, or third generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)
-
Schlenk line or glovebox
-
Ethyl vinyl ether (quenching agent)
Procedure:
-
In a glovebox or under an inert atmosphere using a Schlenk line, dissolve the desired monomer (endo or exo) in the solvent.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the solvent.
-
Add the catalyst solution to the monomer solution with vigorous stirring to initiate polymerization.
-
Monitor the reaction progress by techniques such as ¹H NMR spectroscopy (observing the disappearance of monomer vinyl protons) or by measuring the increase in viscosity.[1]
-
After the desired time or monomer conversion is reached, quench the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol.
-
Collect the polymer by filtration and dry under vacuum.
Logical Relationship of Reactivity Comparison
The following diagram illustrates the key factors influencing the differential reactivity of the endo and exo isomers in ROMP.
Caption: Factors influencing the ROMP reactivity of endo and exo isomers.
References
thermal properties of polynorbornenes derived from 5-Norbornene-2-methanol vs. other norbornenes.
A deep dive into the thermal properties of polynorbornenes reveals a fascinating interplay between molecular structure and material performance. This guide offers a comparative analysis of polynorbornenes derived from 5-norbornene-2-methanol and its analogues, providing researchers, scientists, and drug development professionals with essential data for material selection and design.
The thermal stability of polynorbornenes, a class of polymers known for their unique properties, is critically influenced by the nature of the functional groups appended to the norbornene monomer. Understanding these structure-property relationships is paramount for their application in fields ranging from advanced materials to drug delivery systems. This guide focuses on the thermal behavior of polynorbornenes, with a particular emphasis on comparing hydroxyl-functionalized variants, such as that derived from this compound, with other substituted polynorbornenes.
Comparative Thermal Properties of Functionalized Polynorbornenes
The thermal characteristics of polynorbornenes, specifically their glass transition temperature (Tg) and decomposition temperature (Td), are pivotal metrics for determining their operational range and stability. The Tg signifies the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, while the Td indicates the onset of thermal degradation.
For a comprehensive comparison, the following table summarizes the thermal properties of various polynorbornenes with different functional side groups, drawing from the work of Wu et al. (2021) and other relevant studies.
| Monomer Name | Side Group | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C, 5% weight loss) |
| This compound derivative | -CH₂OCH₂Ph | Not Reported | Not Reported |
| Norbornene | -H | ~35-45 | ~456-466[1] |
| 5-Hexylnorbornene | -C₆H₁₃ | Not Reported | Not Reported |
| 5-Decylnorbornene | -C₁₀H₂₁ | Not Reported | Not Reported |
| 5-Octadecylnorbornene | -C₁₈H₃₇ | Not Reported | Not Reported |
| 5-Phenylnorbornene | -Ph | Not Reported | Not Reported |
| 5-(Phenoxymethyl)norbornene | -CH₂OPh | Not Reported | Not Reported |
| cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | -C(O)OC(O)- | Not Reported | Not Reported |
| Fullerene-functionalized norbornene | -C₆₀ derivative | 16.8 - 145.9 | Not Reported |
| Polynorbornenes with cyclic fluoroalkyl side groups | Various | High | High |
Note: The thermal properties of polynorbornenes can be influenced by factors such as molecular weight, polydispersity, and the method of polymerization (e.g., ring-opening metathesis polymerization vs. vinyl addition polymerization).
The Influence of Functional Groups on Thermal Properties
The data presented underscores the significant impact of the side group on the thermal properties of the polynorbornene backbone. Key observations include:
-
Polarity and Hydrogen Bonding: The presence of polar functional groups, such as the hydroxyl group in poly(this compound), is expected to increase the glass transition temperature due to intermolecular hydrogen bonding. These interactions restrict chain mobility, requiring more thermal energy to induce the transition from a glassy to a rubbery state.
-
Bulkiness of Side Groups: Bulky side groups, like the phenyl or fullerene moieties, generally lead to an increase in Tg. This is attributed to steric hindrance, which impedes bond rotation and overall chain flexibility.
-
Alkyl Chain Length: In contrast, long, flexible alkyl side chains can act as internal plasticizers, increasing the free volume and lowering the Tg.
-
Thermal Stability: The decomposition temperature is influenced by the bond strengths within the side group and its effect on the stability of the polymer backbone. For instance, the introduction of thermally stable moieties can enhance the overall thermal stability of the polymer.
The interplay of these factors allows for the fine-tuning of the thermal properties of polynorbornenes to suit specific application requirements.
Experimental Protocols
Accurate determination of the thermal properties of polynorbornenes relies on standardized experimental techniques. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), based on the procedures described by Wu et al. (2021).
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg).
-
Instrument: TA Instruments Q2000 or equivalent.
-
Sample Preparation: A small amount of the polymer sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature to a point well above the expected Tg (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Hold isothermally for a few minutes to erase any prior thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
A second heating scan is then performed under the same conditions as the first.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature (Td) of the polymer.
-
Instrument: TA Instruments Q500 or equivalent.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C) under a nitrogen atmosphere.
-
Ramp the temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs. The derivative of the weight loss curve can also be used to identify the temperature of the maximum rate of decomposition.
Visualizing Structure-Property Relationships
To illustrate the logical relationship between the monomer structure and the resulting thermal properties of the polynorbornene, the following diagram is provided.
Caption: Influence of the hydroxyl side group on the thermal properties of polynorbornene.
References
A Comparative Guide to the Mechanical Properties of 5-Norbornene-2-methanol Based Polymer Films
For researchers, scientists, and drug development professionals seeking advanced materials for applications such as specialty packaging, medical devices, and microelectronics, understanding the mechanical performance of polymer films is paramount. This guide provides a detailed comparison of the mechanical properties of polymer films based on 5-Norbornene-2-methanol against two common alternatives: polyimide (PI) and polyethylene (B3416737) terephthalate (B1205515) (PET).
Performance Overview
Polymer films derived from this compound, a type of polynorbornene, offer a unique combination of properties. However, pure, unfunctionalized polynorbornene is known to be brittle. Functionalization of the norbornene monomer, for instance with a methanol (B129727) group, is a key strategy to enhance its mechanical characteristics, particularly its flexibility and toughness.
In comparison, polyimide films are renowned for their excellent thermal stability, chemical resistance, and robust mechanical strength. PET films are widely used due to their good tensile strength, clarity, and cost-effectiveness. The choice between these materials will ultimately depend on the specific requirements of the application, including mechanical resilience, thermal stability, and cost.
Quantitative Mechanical Properties
| Property | Poly(this compound) (estimated from generic Polynorbornene) | Polyimide (PI) Film | Polyethylene Terephthalate (PET) Film |
| Tensile Strength (MPa) | ~15 | 94 - 220[1][2] | 80 (standard) 190 - 260 (biaxially oriented)[3] |
| Young's Modulus (GPa) | ~0.365[4] | 1.85 - 5.65[1][5] | 2.0 - 4.0[3] |
| Elongation at Break (%) | < 1 (unfunctionalized) | 7 - 15[1] | 1.8 - 2.7 (standard) Can be significantly higher for specific grades |
Experimental Protocols
The mechanical properties outlined above are typically determined through tensile testing, following standardized procedures to ensure comparability of results.
Tensile Testing of Polymer Films (based on ASTM D882)
Tensile testing of thin polymer films is conducted to determine key mechanical properties, including tensile strength, Young's modulus, and elongation at break. The most widely recognized standard for this procedure is ASTM D882.
Methodology:
-
Specimen Preparation: Thin film samples are cut into a specific rectangular geometry. The dimensions are precisely measured, particularly the thickness, as this is crucial for calculating stress.
-
Conditioning: The specimens are conditioned in a controlled environment of specific temperature and humidity for a set period to ensure that these factors do not influence the test results.
-
Test Setup: The specimen is securely clamped in the grips of a universal testing machine. The initial distance between the grips (gauge length) is recorded.
-
Tensile Test: The universal testing machine pulls the specimen at a constant rate of extension. The force required to stretch the film and the corresponding elongation are continuously recorded until the specimen fractures.
-
Data Analysis:
-
Tensile Strength: The maximum stress the film can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the film's stiffness. It is calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture compared to its original length.
-
Polymerization and Film Formation Workflow
The creation of a this compound based polymer film involves several key steps, from monomer synthesis to the final film casting. This workflow is crucial for achieving the desired material properties.
Caption: Workflow for the preparation of this compound based polymer films.
Ring-Opening Metathesis Polymerization (ROMP) Signaling Pathway
The primary method for synthesizing polynorbornenes is Ring-Opening Metathesis Polymerization (ROMP). This is a chain-growth polymerization process catalyzed by a metal alkylidene complex.
Caption: Simplified signaling pathway of Ring-Opening Metathesis Polymerization (ROMP).
References
Determining the Endo/Exo Isomer Ratio of 5-Norbornene-2-methanol using ¹H NMR Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the quantitative analysis of endo and exo isomers of 5-Norbornene-2-methanol. This guide provides a detailed experimental protocol, comparative data, and visual representations of the chemical structures and analytical workflow.
The stereochemistry of this compound, specifically the orientation of the hydroxymethyl group at the C2 position of the bicyclic system, results in two diastereomers: the endo and exo isomers. The spatial arrangement of this substituent influences the chemical environment of the protons in the molecule, leading to distinct chemical shifts in the ¹H NMR spectrum. By integrating the signals corresponding to each isomer, a quantitative determination of their relative abundance in a sample can be achieved.
Comparative ¹H NMR Data for Endo and Exo Isomers
The determination of the endo/exo ratio is primarily based on the analysis of the olefinic protons and the protons on the carbon bearing the hydroxymethyl group. For norbornene derivatives, the protons associated with the substituent in the endo position typically experience greater deshielding and thus appear at a higher chemical shift (downfield) compared to their exo counterparts. This is due to the anisotropic effect of the double bond.
Below is a table summarizing the key ¹H NMR signals for the endo and exo isomers of this compound in deuterated chloroform (B151607) (CDCl₃). The chemical shifts for the exo isomer are based on reported data, while the shifts for the endo isomer are estimated based on established trends for norbornene derivatives.
| Proton Assignment | Exo Isomer Chemical Shift (δ, ppm) | Endo Isomer Chemical Shift (δ, ppm) (Estimated) | Key Distinguishing Features |
| Olefinic Protons (H5, H6) | ~6.05 (m) | ~6.15 (m) | The olefinic protons of the endo isomer are typically shifted slightly downfield. |
| Methylene (B1212753) Protons (-CH₂OH) | ~3.50-3.67 (m) | ~3.70-3.85 (m) | The methylene protons adjacent to the oxygen are more deshielded in the endo isomer. |
| Bridgehead Protons (H1, H4) | ~2.73-2.79 (s) | ~2.80-2.90 (m) | Subtle differences in the chemical shifts and splitting patterns of the bridgehead protons can also be observed. |
Experimental Protocol
This section outlines the detailed methodology for determining the endo/exo ratio of this compound using ¹H NMR spectroscopy.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.
2. ¹H NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to obtain optimal resolution and lineshape.
-
Acquire the spectrum using a standard single-pulse experiment. Key acquisition parameters include:
-
Pulse width: 30-45 degrees
-
Spectral width: ~12 ppm (centered around 6 ppm)
-
Acquisition time: 3-4 seconds
-
Relaxation delay: 5 seconds (to ensure full relaxation of all protons for accurate integration)
-
Number of scans: 8-16 (depending on sample concentration)
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the characteristic signals for both the endo and exo isomers. It is recommended to integrate the well-resolved olefinic proton signals or the methylene proton signals of the hydroxymethyl group.
-
The endo/exo ratio is calculated by dividing the integral value of a characteristic signal of one isomer by the integral value of the corresponding signal of the other isomer. For example:
-
Ratio = (Integral of endo olefinic protons) / (Integral of exo olefinic protons)
-
Visualizing Structures and Workflow
To aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.
Caption: Chemical structures of the exo and endo isomers of this compound.
Caption: Experimental workflow for endo/exo ratio determination by ¹H NMR.
Disclaimer: The chemical shift values for the endo isomer are estimates based on known trends and should be confirmed with an authentic standard if available. The accuracy of the quantitative analysis is dependent on proper sample preparation, spectrometer setup, and data processing.
Performance Showdown: A Comparative Guide to Catalysts for 5-Norbornene-2-methanol Polymerization
For researchers, scientists, and professionals in drug development, the efficient polymerization of functionalized monomers like 5-Norbornene-2-methanol is crucial for creating advanced materials with tailored properties. The choice of catalyst is paramount to controlling the polymerization process and achieving the desired polymer characteristics. This guide provides an objective comparison of the performance of different classes of catalysts for the Ring-Opening Metathesis Polymerization (ROMP) of this compound and its derivatives, supported by experimental data and detailed protocols.
The primary method for the polymerization of this compound is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the synthesis of polymers with a high degree of functional group tolerance and control over molecular weight and architecture. The performance of a ROMP reaction is heavily influenced by the catalyst used, with Grubbs-type ruthenium catalysts and Schrock-type molybdenum or tungsten catalysts being the most prominent.
Catalyst Performance at a Glance
The following table summarizes the quantitative performance of representative catalysts in the ROMP of a close structural analog of this compound, 5-norbornene-2-(N-methyl)-phthalimide, using a Hoveyda-Grubbs 2nd generation catalyst. This data provides valuable insight into the level of control achievable with this class of catalysts.
| Catalyst | Monomer/Catalyst Ratio ([M]/[I]) | Theoretical Mn (kDa) | Observed Mn (kDa) | Polydispersity Index (PDI) |
| Hoveyda-Grubbs 2nd Gen. | 50 | 12.7 | 13.2 | 1.18 |
| Hoveyda-Grubbs 2nd Gen. | 100 | 25.4 | 26.8 | 1.21 |
| Hoveyda-Grubbs 2nd Gen. | 200 | 50.8 | 53.1 | 1.25 |
Data extracted from the polymerization of 5-norbornene-2-(N-methyl)-phthalimide, a structurally similar monomer to this compound.[1]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for the ROMP of norbornene derivatives using Grubbs and Schrock-type catalysts.
Protocol 1: ROMP using a Hoveyda-Grubbs 2nd Generation Catalyst
This protocol is adapted from the polymerization of 5-norbornene-2-(N-methyl)-phthalimide.[1]
Materials:
-
This compound derivative (monomer)
-
Hoveyda-Grubbs 2nd Generation Catalyst
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired amount of the this compound derivative in anhydrous dichloromethane to achieve the target monomer concentration.
-
In a separate vial, dissolve the Hoveyda-Grubbs 2nd Generation Catalyst in a small amount of anhydrous dichloromethane.
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by techniques such as ¹H NMR spectroscopy if desired.
-
To terminate the polymerization, add an excess of ethyl vinyl ether and stir for an additional 20 minutes.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred methanol.
-
Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and polydispersity index (PDI).
Protocol 2: ROMP using a Schrock-type Molybdenum Catalyst
This protocol is a general procedure for the ROMP of norbornene using a Schrock-type initiator.
Materials:
-
This compound (monomer)
-
Schrock's Catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Benzaldehyde (terminating agent)
-
Methanol (for precipitation)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox or using Schlenk techniques, prepare a solution of this compound in anhydrous dichloromethane in a reaction vessel.
-
In a separate vial, dissolve the Schrock-type molybdenum catalyst in anhydrous dichloromethane.
-
Add the catalyst solution to the stirring monomer solution in one portion.
-
The polymerization is typically very fast and proceeds to completion within minutes at room temperature.
-
After the desired reaction time, quench the polymerization by adding a small amount of benzaldehyde.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Analyze the polymer's molecular weight and PDI using GPC.
Visualizing the Process
To better understand the experimental workflow and the fundamental mechanism of ROMP, the following diagrams are provided.
Caption: A flowchart illustrating the general experimental workflow for Ring-Opening Metathesis Polymerization.
Caption: A simplified diagram showing the key steps in the Ring-Opening Metathesis Polymerization mechanism.
References
degradation studies of polynorbornenes with different cis/trans content.
A Comparative Guide to the Degradation of Polynorbornenes with Different Cis/Trans Content
For researchers, scientists, and drug development professionals, understanding the degradation behavior of polymers is crucial for designing materials with specific lifespans and stability profiles. This guide provides a comprehensive comparison of the degradation of polynorbornenes with varying cis/trans content, focusing on mechanical, thermal, oxidative, and photodegradation pathways. The information presented is supported by experimental data from peer-reviewed literature.
Synthesis of Polynorbornenes with Controlled Cis/Trans Content
Polynorbornenes with a wide range of cis/trans compositions can be synthesized via Ring-Opening Metathesis Polymerization (ROMP) using various ruthenium-based catalysts.[1][2] The choice of catalyst and reaction conditions, such as temperature, plays a significant role in controlling the stereochemistry of the resulting polymer.[1]
Table 1: Synthesis of Polynorbornenes with Varying Cis/Trans Content using Different Catalysts.
| Catalyst | Cis Content (%) | Trans Content (%) | Molecular Weight (kDa) | Dispersity (Đ) | Reference |
| First Generation Grubbs (G1) | ~10 | ~90 | 70 - 700 | 1.2 - 1.5 | [2] |
| Third Generation Grubbs (G3) | ~60 | ~40 | 70 - 700 | 1.2 - 3.0 | [1] |
| Hoveyda-Grubbs (HG) M2001 | >95 | <5 | 70 - 700 | >2.0 | [2] |
| Grubbs M3002 | >95 | <5 | 70 - 700 | 1.2 - 1.5 | [2] |
Experimental Protocol: Synthesis of Polynorbornene via ROMP
A general procedure for the synthesis of polynorbornene using a Grubbs-type catalyst is as follows:
-
Norbornene monomer is dissolved in an appropriate solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
The desired Grubbs catalyst is added to the monomer solution.
-
The reaction is allowed to proceed at a specific temperature (e.g., -78°C to 35°C) for a set period.[1]
-
The polymerization is quenched by the addition of an inhibitor, such as ethyl vinyl ether.
-
The polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
-
The cis/trans content is determined by ¹H NMR spectroscopy by comparing the relative integrations of the allylic proton signals.[1]
Mechanical Degradation
Studies have consistently shown that the cis/trans content of the polynorbornene backbone significantly influences its mechanical degradation rate. Specifically, a higher cis-alkene content leads to faster degradation under mechanical stress, such as ultrasonication.[1][2][3] This is attributed to the heightened allylic strain in cis-polynorbornene compared to the trans isomer, which makes the polymer backbone more susceptible to mechanical shearing forces.[1][2]
Table 2: Influence of Cis/Trans Content on Mechanical Degradation Rate of Polynorbornenes.
| Initial Molecular Weight (kDa) | Cis Content (%) | Degradation Rate Constant (k, min⁻¹) | Final Molecular Weight (kDa) | Reference |
| ~700 | ~10 | Lower | Higher | [2] |
| ~700 | ~60 | Intermediate | Intermediate | [2] |
| ~700 | >95 | up to 0.999 | Lower | [2] |
| ~70 | ~10 | Lower | Higher | [2] |
| ~70 | ~60 | Intermediate | Intermediate | [2] |
| ~70 | >95 | Higher | Lower | [2] |
Experimental Protocol: Mechanical Degradation by Ultrasonication
A typical procedure for studying the mechanical degradation of polynorbornene is as follows:[1][2]
-
A solution of the polynorbornene sample in a suitable solvent (e.g., THF) is prepared at a specific concentration.
-
The solution is subjected to continuous ultrasonication at a fixed frequency (e.g., 37 kHz) and power (e.g., ~0.4 W cm⁻²).[1]
-
The temperature of the solution is maintained at a constant value (e.g., 26°C).[1]
-
Aliquots are taken at different time intervals during the ultrasonication process.
-
The molecular weight distribution of the polymer in each aliquot is analyzed by Gel Permeation Chromatography (GPC).[2]
-
The degradation rate is determined by fitting the change in number-average molecular weight (Mn) over time to an exponential decay model.[2]
Thermal Degradation
The thermal stability of polynorbornenes is also influenced by their cis/trans content. Studies have indicated that cis-polynorbornene exhibits a marginally higher thermal decomposition temperature compared to its trans counterpart.[2][4]
Table 3: Thermal Properties of Polynorbornene Isomers.
| Isomer | Decomposition Temperature (°C) | Glass Transition Temperature (Tg, °C) | Reference |
| trans-Polynorbornene | ~456 | 37 | [4][5] |
| cis-Polynorbornene | ~466 | ~70 (syndiotactic) | [4][5] |
Experimental Protocol: Thermal Degradation Analysis by TGA
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of polymers.[6]
-
A small sample of the polynorbornene is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6]
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of degradation is determined from the TGA curve, and the peak degradation temperature can be identified from the derivative thermogravimetric (DTG) curve.[6]
Oxidative Degradation
The initiation of oxidative degradation can be triggered by heat, light, or the presence of metal impurities.[8] The propagation phase involves the reaction of polymer radicals with oxygen to form peroxy radicals, which can then abstract hydrogen from other polymer chains, leading to the formation of hydroperoxides. The decomposition of these hydroperoxides generates new radicals, thus propagating the degradation process.[9]
Experimental Protocol: General Procedure for Oxidative Degradation Studies
-
Polymer samples are exposed to an oxygen-containing atmosphere (e.g., air) at a specific temperature.
-
The degradation process can be accelerated by the presence of initiators or catalysts.
-
The extent of degradation is monitored over time by various analytical techniques, such as:
-
Infrared (IR) Spectroscopy: To detect the formation of carbonyl and hydroxyl groups.
-
Gel Permeation Chromatography (GPC): To monitor changes in molecular weight and molecular weight distribution.
-
Mechanical Testing: To measure the deterioration of mechanical properties like tensile strength and elongation at break.
-
Photodegradation
Similar to oxidative degradation, specific comparative data on the photodegradation of polynorbornene isomers is limited. However, the general principles of polymer photodegradation are applicable.[10][11] Photodegradation is initiated by the absorption of UV light by chromophoric groups within the polymer.[12] In the case of polynorbornene, the carbon-carbon double bonds in the backbone can act as chromophores.
The absorbed energy can lead to chain scission, crosslinking, and the formation of free radicals. In the presence of oxygen, photo-oxidation occurs, which is a combination of photodegradation and oxidative degradation, often leading to accelerated material deterioration.[11]
Experimental Protocol: General Procedure for Photodegradation Studies
-
Polymer films of a specific thickness are prepared.
-
The films are exposed to a light source with a defined wavelength range (e.g., UV-A or UV-B) and intensity for a set duration.
-
The experiments can be conducted in different atmospheres (e.g., air, inert gas) to distinguish between photodegradation and photo-oxidation.
-
The changes in the polymer's chemical structure and physical properties are monitored using techniques such as:
-
UV-Vis Spectroscopy: To track changes in the absorption spectrum.
-
IR Spectroscopy: To identify the formation of new functional groups.
-
Surface Analysis (e.g., SEM, AFM): To observe changes in surface morphology.
-
Mechanical Testing: To assess the loss of mechanical integrity.
-
Conclusion
The cis/trans content of the polynorbornene backbone is a critical parameter that significantly influences its degradation behavior. A higher cis content markedly accelerates mechanical degradation due to increased allylic strain. In terms of thermal stability, cis-polynorbornene shows a slightly higher decomposition temperature than the trans isomer. While specific comparative data for oxidative and photodegradation of polynorbornene isomers are not extensively documented, the presence of double bonds in the polymer backbone makes both isomers susceptible to these degradation pathways. Further research is warranted to fully elucidate the role of stereochemistry in the oxidative and photodegradation of polynorbornenes. This understanding will enable the rational design of polynorbornene-based materials with tailored stability and degradation profiles for a variety of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Stereocontrolled Polynorbornene Synthesis on Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Impact of Stereocontrolled Polynorbornene Synthesis on Degradation Rate - Macromolecules - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Highly Cis, Syndiotactic ROMP Polymers Using Ruthenium Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. fiveable.me [fiveable.me]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. fiveable.me [fiveable.me]
- 11. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 12. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Block Copolymer Structures Containing Hydroxyl-Functionalized Norbornenes
For researchers, scientists, and drug development professionals, the precise validation of block copolymer structure is paramount for ensuring material performance and reproducibility. This guide provides a comparative analysis of copolymers derived from 5-Norbornene-2-methanol and an alternative, N-(hydroxyethyl)-cis-5-norbornene-exo-2,3-dicarboximide, offering supporting experimental data and detailed protocols for their characterization.
The incorporation of functional monomers, such as those bearing hydroxyl groups, into polynorbornene backbones via ring-opening metathesis polymerization (ROMP) offers a versatile platform for creating advanced materials with tailored properties. The hydroxyl functionality, in particular, serves as a valuable anchor for post-polymerization modification, making these copolymers highly attractive for applications in drug delivery, biomaterials, and nanotechnology. Here, we compare the structural validation of block copolymers synthesized from two such hydroxyl-functionalized norbornene monomers.
Quantitative Data Summary
The successful synthesis and characterization of block copolymers rely on a suite of analytical techniques to determine key molecular parameters. Below is a summary of representative data for polylactide (PLA) based macromonomers initiated with the two subject norbornene derivatives.
| Parameter | Poly(this compound)-PLA | Poly(N-(hydroxyethyl)norbornene imide)-PLA |
| Number-Average Molecular Weight (Mₙ) | 3,251 g/mol | 3,428 g/mol |
| Polydispersity Index (PDI) | 1.07 | 1.06 |
| Glass Transition Temperature (T₉) | Data not available | Data not available |
| Decomposition Temperature (Tₔ) | Data not available | Data not available |
Experimental Protocols
Accurate and reproducible characterization is fundamental to validating copolymer structures. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the incorporation of the functional norbornene monomer into the polymer backbone and to determine the copolymer composition.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified block copolymer in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Identify characteristic peaks corresponding to the protons of the norbornene moiety (olefinic protons around 5.0-6.5 ppm) and the protons of the comonomer block (e.g., methine proton of PLA at ~5.1 ppm). The ratio of the integrated peak areas of the respective monomer units can be used to calculate the copolymer composition.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the copolymer (typically 1-2 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF), chloroform). Ensure the polymer is fully dissolved. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrument Setup: Use an SEC/GPC system equipped with a differential refractive index (DRI) detector. The system should be equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35-40 °C).
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve of log(molecular weight) versus elution volume.
-
Data Acquisition: Inject the filtered sample solution into the system and record the chromatogram.
-
Data Analysis: Analyze the resulting chromatogram using appropriate GPC software. The software will use the calibration curve to calculate Mₙ, Mₙ, and PDI for the sample.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (T₉) of the amorphous blocks and the melting temperature (Tₘ) of any crystalline blocks in the copolymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature above its expected highest transition temperature to erase its thermal history (e.g., 200 °C at a rate of 10 °C/min).
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) to the upper temperature limit.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The T₉ is typically taken as the midpoint of this transition. Melting transitions appear as endothermic peaks.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Tₔ) of the copolymer.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the polymer sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Plot the sample weight as a function of temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Tₔ at 5% weight loss) or the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).
Visualizing Experimental Workflows
To further clarify the logical flow of validating the block copolymer structure, the following diagrams are provided.
Caption: Workflow for synthesis and validation of functional norbornene block copolymers.
A Tale of Two Pathways: Addition Polymerization Versus ROMP for the Synthesis of Functionalized Polynorbornenes
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer synthesis, the choice of polymerization technique is paramount. When working with functionalized norbornenes—a versatile class of monomers—two powerful methods stand out: vinyl addition polymerization and Ring-Opening Metathesis Polymerization (ROMP). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most suitable method for a given application.
The polymerization of norbornene and its derivatives can proceed through two distinct mechanisms, each yielding a polymer with a unique backbone structure and, consequently, different physicochemical properties. Vinyl addition polymerization results in a saturated, all-carbon backbone, lending the polymer high thermal and chemical stability. In contrast, ROMP produces an unsaturated polymer backbone with repeating double bonds, which can offer a handle for post-polymerization modification but may also impact stability.
At a Glance: Key Differences Between Addition Polymerization and ROMP
| Feature | Vinyl Addition Polymerization | Ring-Opening Metathesis Polymerization (ROMP) |
| Backbone | Saturated (all C-C single bonds) | Unsaturated (contains C=C double bonds) |
| Catalysts | Typically late transition metals (e.g., Pd, Ni) | Primarily Ru or Mo-based carbene complexes (e.g., Grubbs, Schrock) |
| Polymer Properties | High thermal stability, high glass transition temperature (Tg), chemically robust | Lower thermal stability (can be improved by hydrogenation), lower Tg, amenable to post-polymerization functionalization |
| Functional Group Tolerance | Can be sensitive, but modern catalysts show improved tolerance | Generally high tolerance for a wide range of functional groups |
| Control over Polymer Architecture | Can achieve living polymerization for good control over molecular weight and dispersity | "Living" nature is a hallmark, allowing for excellent control over molecular weight, low dispersity, and synthesis of block copolymers |
Performance Under the Microscope: Quantitative Data from Experimental Studies
The choice between addition polymerization and ROMP often hinges on the desired polymer characteristics, such as molecular weight (Mn or Mw), polydispersity index (PDI, or Đ), and reaction yield. The following tables summarize representative experimental data for the polymerization of various functionalized norbornenes using both methods.
Table 1: Vinyl Addition Polymerization of Functionalized Norbornenes
| Monomer | Catalyst System | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| 5-n-octyl-2-norbornene | Pd2(dba)3/PCy3/Li[FABA] | 410.6 (Mw) | 1.8 | 87 | [1] |
| 5-n-decyl-2-norbornene | Pd2(dba)3/PCy3/Li[FABA] | 389.2 (Mw) | 1.9 | 85 | [1] |
| 5-n-dodecyl-2-norbornene | Pd2(dba)3/PCy3/Li[FABA] | 356.4 (Mw) | 1.9 | 82 | [1] |
| 3-pentafluorophenyl-exo-tricyclononene-7 | Pd(OAc)2/PCy3/NaBARF | 435 (Mw) | 1.8 | 95 | [2] |
| 5-(bromomethyl)-2-norbornene | (IMes)Pd(allyl)Cl/NaBArF | 1390 | 1.5 | 40 | [3] |
Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Norbornenes
| Monomer | Catalyst | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| Benzocyclobutene-functionalized norbornene | Grubbs' 3rd Generation | 93 | 1.2 | >95 | [4] |
| Norbornene | Mo(NAr)(CHCMe2Ph)(Biphen) | - | 1.05 | >95 | [5] |
| Trimethylammonium-functionalized norbornene | Grubbs' 3rd Generation | 50-100 | 1.1-1.3 | >95 | [6] |
| Spiropyran-functionalized norbornene | Grubbs' Catalyst | - | - | - | [7] |
| endo-Norbornene imide | Hoveyda-Grubbs 2nd Generation | 25.1 | 1.04 | >99 | [8] |
Understanding the "How-To": Experimental Protocols
Reproducibility and precision are cornerstones of scientific research. Below are detailed methodologies for representative addition polymerization and ROMP experiments.
General Procedure for Vinyl Addition Polymerization
A representative procedure for the vinyl addition polymerization of a functionalized norbornene using a palladium-based catalyst system is as follows[1][2]:
-
Catalyst Preparation: In a glovebox, the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine (B1218219) ligand (e.g., tricyclohexylphosphine, PCy3), and a cocatalyst (e.g., NaBARF or Li[FABA]) are dissolved in an appropriate anhydrous solvent (e.g., chlorobenzene (B131634) or toluene). The solution is typically stirred at a specific temperature (e.g., 80°C) for a set period to ensure catalyst activation.
-
Polymerization: The functionalized norbornene monomer, dissolved in the same anhydrous solvent, is added to the activated catalyst solution. The reaction mixture is then stirred at a controlled temperature for a specified duration.
-
Termination and Isolation: The polymerization is quenched by the addition of a protic solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with additional methanol, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
A typical experimental protocol for ROMP of a functionalized norbornene using a Grubbs-type catalyst is as follows[4][8]:
-
Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere, the functionalized norbornene monomer is dissolved in an anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene). A stock solution of the ROMP initiator (e.g., Grubbs' 3rd generation catalyst) is prepared in the same solvent.
-
Polymerization: The initiator solution is rapidly injected into the vigorously stirring monomer solution. The reaction is allowed to proceed for a predetermined time, often monitored by the disappearance of the monomer peak in NMR spectroscopy or by a noticeable increase in viscosity.
-
Termination and Isolation: The polymerization is terminated by the addition of an excess of a quenching agent, such as ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a non-solvent, typically methanol. The polymer is collected by filtration, washed, and dried under vacuum.
-
Characterization: The molecular weight and PDI of the polymer are determined by GPC, and the structure is confirmed by NMR spectroscopy.
Visualizing the Mechanisms and Workflows
To further clarify the processes, the following diagrams illustrate the fundamental mechanisms of addition polymerization and ROMP, along with a generalized experimental workflow.
Conclusion: Making an Informed Decision
Both vinyl addition polymerization and ROMP are robust and versatile methods for the synthesis of functionalized polynorbornenes. The optimal choice depends on the specific requirements of the target application.
-
Choose Vinyl Addition Polymerization when:
-
High thermal and chemical stability are critical.
-
A saturated polymer backbone is required.
-
The functional groups on the monomer are compatible with the chosen catalyst system.
-
-
Choose ROMP when:
-
Precise control over molecular weight and a narrow polydispersity are essential.
-
The synthesis of block copolymers is desired.
-
A high tolerance for a wide variety of functional groups is necessary.
-
The unsaturation in the polymer backbone can be leveraged for post-polymerization modification.
-
By carefully considering the trade-offs between these two powerful polymerization techniques and utilizing the provided experimental insights, researchers can confidently select the most appropriate method to synthesize novel functionalized polynorbornene-based materials for a wide array of applications, from advanced materials to drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel post-polymerizable polynorbornene prepared via ROMP: easy synthesis and conversion into a free-standing film with high Tg and low dielectric constant - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of anion-exchange membranes based on hydrogenated poly(norbornene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Surface Properties of Functionalized Polynorbornene Films
A detailed guide for researchers and drug development professionals on the surface characteristics of films derived from 5-Norbornene-2-methanol (NB-MOH) copolymers, benchmarked against common alternatives like Polystyrene (PS) and Polymethyl Methacrylate (PMMA).
The surface properties of polymeric films are a critical determinant of their performance in a vast array of applications, from biomedical devices and drug delivery systems to microfluidics and coatings. For researchers and professionals in drug development, understanding and controlling the surface wettability, energy, and chemistry of these films is paramount for ensuring biocompatibility, optimizing drug elution rates, and managing protein adsorption. This guide provides an objective comparison of the surface properties of films made from this compound (NB-MOH) copolymers and two widely used polymers: Polystyrene (PS) and Polymethyl Methacrylate (PMMA). The inclusion of hydroxyl functional groups in NB-MOH copolymers offers a unique avenue for tailoring surface hydrophilicity.
Comparative Surface Wettability and Energy
The wettability of a polymer surface is a direct indicator of its hydrophilic or hydrophobic nature and is quantified by measuring the contact angle of a liquid on its surface. The surface free energy, calculated from contact angles of multiple liquids with known properties, provides deeper insights into the adhesive and cohesive forces at the interface.
To provide a clear comparison, the following tables summarize the contact angle measurements with water and diiodomethane, and the calculated surface free energy for a representative hydroxyl-functionalized polynorbornene (as a proxy for NB-MOH copolymers), Polystyrene (PS), and Polymethyl Methacrylate (PMMA).
Table 1: Contact Angle Measurements of Polymer Films with Different Liquids
| Polymer Film | Water Contact Angle (θ°) | Diiodomethane Contact Angle (θ°) |
| Hydroxyl-Functionalized Polynorbornene¹ | ~45 - 88° | Data not available |
| Polystyrene (PS) | ~90° | ~35 - 40° |
| Polymethyl Methacrylate (PMMA) | ~68° | ~30 - 35° |
¹Data based on native and surface-modified Cyclic Olefin Copolymers (COC), a type of polynorbornene. The range reflects the tunability of wettability through surface functionalization.[1][2][3]
Table 2: Surface Free Energy and its Components of Polymer Films
| Polymer Film | Total Surface Free Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |
| Hydroxyl-Functionalized Polynorbornene | Dependent on specific copolymer composition and surface treatment | Requires contact angle data with multiple liquids | Requires contact angle data with multiple liquids |
| Polystyrene (PS) | ~40 - 43 | ~39 - 42 | ~1 - 2 |
| Polymethyl Methacrylate (PMMA) | ~40 - 45 | ~35 - 39 | ~5 - 10 |
Experimental Protocols
The data presented in this guide is based on standardized experimental procedures for film preparation and surface property analysis.
Polymer Film Preparation via Spin Coating
Spin coating is a widely used technique to produce thin, uniform polymer films on flat substrates.
Protocol:
-
Solution Preparation: Dissolve the polymer (e.g., NB-MOH copolymer, PS, or PMMA) in a suitable solvent (e.g., toluene, chloroform) to a specific concentration (typically 1-5 wt%).
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer, glass slide) using a sequence of solvents (e.g., acetone, isopropanol) and drying with a stream of nitrogen.
-
Deposition: Dispense a small volume of the polymer solution onto the center of the cleaned substrate.
-
Spinning: Accelerate the substrate to a predetermined rotational speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The centrifugal force spreads the solution evenly, and solvent evaporation leaves a thin polymer film.
-
Annealing (Optional): The coated substrate is then annealed in a vacuum oven at a temperature above the polymer's glass transition temperature to remove residual solvent and relieve internal stresses.
References
A Comparative Guide to the Dielectric Properties of Polar Polynorbornenes from Functionalized 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
The quest for advanced dielectric materials is critical across numerous scientific and technological fields, including electronics, energy storage, and biomedical devices. Polynorbornenes, a class of polymers known for their high thermal stability, mechanical robustness, and low moisture absorption, have emerged as promising candidates. Their versatility allows for the incorporation of various functional groups, enabling the tuning of their dielectric properties. This guide provides a comparative analysis of polar polynorbornenes synthesized from functionalized 5-norbornene-2-methanol, offering insights into their dielectric performance based on experimental data.
Performance Comparison of Functionalized Polynorbornenes
The dielectric properties of polynorbornenes are significantly influenced by the nature of the polar functional groups attached to the norbornene monomer. The following table summarizes key dielectric and thermal properties of various polynorbornenes derived from this compound, providing a basis for comparison with alternative materials.
| Polymer | Functional Group | Dielectric Constant (ε') at 1 kHz | Dielectric Loss (tan δ) at 1 kHz | Glass Transition Temp. (Tg) (°C) | Reference |
| Polynorbornene (PNB) Homopolymer | None | 2.20 | - | >350 | [1][2] |
| PNB-co-TESNB (90/10) | Triethoxysilyl | 2.53 | - | - | [1] |
| PNB-co-TESNB (80/20) | Triethoxysilyl | 2.67 | - | ~160 | [1] |
| PNBE-1 | Ester with 4-cyanobenzoic acid | ~8.9 | ~0.02 | 110 | [3] |
| PNBE-2 | Ester with 4-(trifluoromethyl)benzoic acid | ~5.5 | ~0.01 | 85 | [4] |
| PNBE-3 | Ester with 4-nitrobenzoic acid | ~11.2 | ~0.03 | 125 | [4] |
| PNBE-4 | Ester with 3,5-dinitrobenzoic acid | ~14.5 | ~0.05 | 140 | [4] |
| PNBE-5 | Ester with 4-(methylsulfonyl)benzoic acid | ~19.0 | ~0.04 | 130 | [5] |
| PNBE-6 | Ester with 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile derivative | ~25.0 | ~0.06 | 155 | [4] |
Experimental Protocols
The synthesis and characterization of these polar polynorbornenes involve a multi-step process, from monomer functionalization to polymerization and subsequent dielectric property measurements.
I. Synthesis of Functionalized Norbornene Monomers
The polar norbornene monomers are typically synthesized via conventional esterification of this compound with various carboxylic acids carrying polar functional groups.[4][6]
General Procedure:
-
In a round-bottom flask, this compound is dissolved in a suitable solvent (e.g., dichloromethane).
-
The corresponding carboxylic acid (e.g., 4-cyanobenzoic acid) is added to the solution, along with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).
-
The resulting mixture is filtered to remove by-products, and the solvent is evaporated.
-
The crude product is purified using column chromatography to yield the desired functionalized norbornene monomer.
II. Ring-Opening Metathesis Polymerization (ROMP)
The functionalized monomers are polymerized using Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with well-defined structures.[6][7][8]
General Procedure:
-
The functionalized norbornene monomer is dissolved in an appropriate anhydrous solvent (e.g., toluene (B28343) or dichloromethane) under an inert atmosphere (e.g., argon).
-
A solution of a ROMP catalyst, such as a Grubbs' first or third-generation catalyst, is added to the monomer solution.[4][6]
-
The reaction is allowed to proceed at a specific temperature (e.g., room temperature or elevated temperatures) for a set time.
-
The polymerization is terminated by adding a quenching agent, such as ethyl vinyl ether.
-
The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to yield the final polynorbornene.
III. Dielectric Property Measurement
The dielectric properties of the synthesized polymers are characterized using broadband dielectric spectroscopy.
General Procedure:
-
The polymer sample is prepared in the form of a thin film or a pellet.
-
The sample is placed between two parallel plate electrodes in a dielectric spectrometer.
-
The capacitance and dissipation factor of the sample are measured over a range of frequencies (e.g., 0.1 Hz to 1 MHz) and temperatures.[4][6]
-
The dielectric constant (permittivity) and dielectric loss are calculated from the measured capacitance and dissipation factor.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes and relationships in the synthesis and characterization of polar polynorbornenes.
Caption: Experimental workflow for the synthesis and dielectric characterization of polar polynorbornenes.
Caption: Key factors influencing the dielectric properties of functionalized polynorbornenes.
References
- 1. promerus.com [promerus.com]
- 2. [PDF] Functionalized polynorbornene dielectric polymers: Adhesion and mechanical properties | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00704A [pubs.rsc.org]
- 6. Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 5-Norbornene-2-methanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Norbornene-2-methanol, a combustible and hazardous chemical. Adherence to these protocols is essential to mitigate risks and maintain a safe working environment.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[1] It can also cause skin and eye irritation. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are critical for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| Appearance | Colorless to yellow liquid |
| Density | 1.027 g/mL at 25 °C |
| Boiling Point | 97 °C at 20 mmHg |
| Flash Point | 87 °C (188.6 °F) - closed cup[4] |
| Storage Class | 10 - Combustible liquids[4] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
1. Waste Collection and Segregation:
- Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
- Do not mix this compound waste with other chemical waste streams, particularly oxidizing agents, bases, and strong reducing agents, to avoid potentially hazardous reactions.[1]
2. Container Labeling:
- Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Harmful").
3. Temporary Storage:
- Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[5]
- The storage area should be away from sources of ignition such as heat, sparks, and open flames.[3]
- Ensure the storage area has secondary containment to manage any potential leaks.
4. Spill Management:
- In the event of a spill, immediately remove all sources of ignition.[1]
- Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1][5]
- Collect the absorbed material into a separate, sealed container for hazardous waste disposal.
- Clean the spill area thoroughly.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the waste.
- Provide the disposal company with a complete and accurate description of the waste.
6. Disposal of Empty Containers:
- Uncleaned, empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[5] They should be sealed and properly labeled.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. This compound 98 , mixture of endo and exo 95-12-5 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
